Benzoic acid, 2-(acetyloxy)-5-amino-
描述
Structure
2D Structure
3D Structure
属性
CAS 编号 |
99450-52-9 |
|---|---|
分子式 |
C9H9NO4 |
分子量 |
195.17 g/mol |
IUPAC 名称 |
2-acetyloxy-5-aminobenzoic acid |
InChI |
InChI=1S/C9H9NO4/c1-5(11)14-8-3-2-6(10)4-7(8)9(12)13/h2-4H,10H2,1H3,(H,12,13) |
InChI 键 |
PNKIVCMRLDCYJE-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C=C(C=C1)N)C(=O)O |
规范 SMILES |
CC(=O)OC1=C(C=C(C=C1)N)C(=O)O |
同义词 |
acetyl-5-aminosalicylic acid acetyl-5-ASA |
产品来源 |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Benzoic Acid, 2-(acetyloxy)-5-amino-
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis and characterization of Benzoic acid, 2-(acetyloxy)-5-amino-, a significant synthetic intermediate. This compound is structurally related to 5-aminosalicylic acid (5-ASA or mesalazine), a key pharmaceutical agent in the treatment of inflammatory bowel disease[1]. The strategic placement of the acetyl group on the phenolic hydroxyl group makes it a valuable precursor for creating various derivatives and heterocyclic compounds, as it can serve as a protecting group during reactions involving the amino or carboxylic acid functionalities[1].
Synthesis Pathways
The synthesis of Benzoic acid, 2-(acetyloxy)-5-amino- primarily starts from 5-aminosalicylic acid. The key challenge is the selective acetylation of the hydroxyl group in the presence of a reactive amino group. Two primary approaches are considered: direct acetylation and a protecting group strategy.
Direct Acetylation
Direct acetylation of 5-aminosalicylic acid using an acetylating agent like acetic anhydride is a straightforward approach. However, this method can lead to a mixture of products, including the N-acetylated isomer, 5-(acetylamino)-2-hydroxybenzoic acid (N-acetyl-5-ASA), and a di-acetylated product, due to the reactivity of both the amino and hydroxyl groups[1][2]. The reaction conditions, such as temperature, solvent, and stoichiometry, must be carefully controlled to favor O-acetylation[1].
Protection-Acetylation-Deprotection Sequence
A more selective and controlled method involves a three-step sequence to ensure only the hydroxyl group is acetylated. This strategy provides a higher yield and purity of the desired product[1].
-
Protection: The 5-amino group is first protected to prevent it from reacting with the acetylating agent. This can be achieved by reacting 5-aminosalicylic acid with benzaldehyde to form a benzylideneamine (imine)[1].
-
Acetylation: The hydroxyl group of the protected intermediate is then acetylated using an agent like acetic anhydride[1]. With the amino group protected, the reaction selectively occurs at the hydroxyl position.
-
Deprotection: The protecting group is subsequently removed, typically by hydrolysis, to yield the final 2-(acetyloxy)-5-aminobenzoic acid[1].
The following diagram illustrates this selective synthesis workflow.
Experimental Protocols
Synthesis via Protection-Acetylation-Deprotection
This protocol is a generalized procedure based on established chemical transformations[1]. Researchers should optimize conditions based on laboratory-specific equipment and reagents.
Step 1: Protection of the Amino Group
-
Dissolve 5-aminosalicylic acid in a suitable solvent (e.g., ethanol).
-
Add an equimolar amount of benzaldehyde.
-
Reflux the mixture for a specified time, monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to allow the precipitation of the benzylideneamine intermediate.
-
Filter, wash the solid with a cold solvent, and dry under vacuum.
Step 2: Acetylation of the Hydroxyl Group
-
Suspend the dried protected intermediate in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add a base (e.g., pyridine or triethylamine) to act as a catalyst and acid scavenger.
-
Cool the mixture in an ice bath and slowly add acetic anhydride (1.1 to 1.5 molar equivalents).
-
Allow the reaction to stir and warm to room temperature. Monitor completion by TLC.
-
Once the reaction is complete, quench with water and extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude O-acetylated, N-protected intermediate.
Step 3: Deprotection of the Amino Group
-
Dissolve the crude intermediate from the previous step in a mixture of an organic solvent and aqueous acid (e.g., dilute HCl).
-
Stir the mixture at room temperature until the imine is fully hydrolyzed, as monitored by TLC.
-
Neutralize the solution carefully with a base (e.g., sodium bicarbonate) to precipitate the final product.
-
Filter the solid, wash thoroughly with water to remove salts, and dry under vacuum to yield Benzoic acid, 2-(acetyloxy)-5-amino-.
Characterization Data
Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following tables summarize key physical and expected spectroscopic data for Benzoic acid, 2-(acetyloxy)-5-amino-.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 99450-52-9 | [1][3] |
| Molecular Formula | C₉H₉NO₄ | [3][4] |
| Molecular Weight | 195.17 g/mol | [1][3] |
| Canonical SMILES | CC(=O)OC1=C(C=C(C=C1)N)C(=O)O | [3] |
| InChIKey | PNKIVCMRLDCYJE-UHFFFAOYSA-N | [1][3] |
Spectroscopic Data (Expected)
| Technique | Expected Signals / Peaks |
| ¹H NMR | ~2.2-2.4 ppm (singlet, 3H): Protons of the acetyl group (-O-C(=O)CH₃). ~5.0-6.0 ppm (broad singlet, 2H): Protons of the amino group (-NH₂). ~6.8-7.8 ppm (multiplets, 3H): Aromatic protons on the benzene ring. ~11.0-13.0 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH). |
| ¹³C NMR | ~20-22 ppm: Carbon of the acetyl methyl group. ~115-150 ppm: Aromatic carbons. ~165-170 ppm: Carboxylic acid carbonyl carbon. ~169-172 ppm: Ester carbonyl carbon. |
| IR (Infrared) | ~3400-3200 cm⁻¹: N-H stretching vibrations of the primary amine. ~3300-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid. ~1750 cm⁻¹: C=O stretching of the ester group. ~1690 cm⁻¹: C=O stretching of the carboxylic acid. ~1200 cm⁻¹: C-O stretching of the ester. |
| Mass Spec (MS) | Expected [M]+: 195.05 (for C₉H₉NO₄). Fragmentation may show loss of an acetyl group (m/z 43) or a water molecule (m/z 18). |
Isomeric Relationship
It is critical to distinguish Benzoic acid, 2-(acetyloxy)-5-amino- (the O-acetylated product) from its common isomer, 5-(acetylamino)-2-hydroxybenzoic acid (the N-acetylated product). The latter is a known metabolite of mesalazine[4]. The synthetic route chosen will dictate which isomer is preferentially formed.
General Characterization Protocols
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Dissolve 5-10 mg of the purified sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios and analyze chemical shifts and coupling constants to elucidate the structure.
5.2. Infrared (IR) Spectroscopy
-
Prepare the sample using an appropriate method (e.g., KBr pellet or as a thin film on a salt plate for solids).
-
Place the sample in an FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
5.3. Mass Spectrometry (MS)
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Acquire the mass spectrum to determine the molecular weight of the compound from the molecular ion peak ([M]+ or [M+H]+).
-
Analyze fragmentation patterns to further confirm the structure.
References
- 1. benchchem.com [benchchem.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Page loading... [guidechem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Benzoic acid, 2-amino- [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
An In-depth Technical Guide on the Physicochemical Properties of 5-Amino-2-acetoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-amino-2-acetoxybenzoic acid. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates predicted values from computational models alongside detailed, standardized experimental protocols for the determination of these properties. This information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Chemical Identity
-
IUPAC Name: 5-Amino-2-(acetyloxy)benzoic acid
-
Synonyms: 2-Acetoxy-5-aminobenzoic acid, 5-Amino-O-acetylsalicylic acid
-
CAS Number: 99450-52-9
-
Chemical Formula: C₉H₉NO₄
-
Molecular Weight: 195.17 g/mol
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 5-amino-2-acetoxybenzoic acid. These values are derived from computational algorithms and should be considered as estimates. Experimental verification is highly recommended.
| Property | Predicted Value | Data Source |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Water Solubility | Not available | - |
| pKa (acidic) | ~3.5 - 4.5 (Carboxylic Acid) | Predicted based on similar structures |
| pKa (basic) | ~3.0 - 4.0 (Amine) | Predicted based on similar structures |
| logP | ~1.2 - 1.8 | Predicted by computational models[1] |
Experimental Protocols for Physicochemical Property Determination
The following sections detail standardized experimental methodologies for determining the key physicochemical properties of a solid organic compound like 5-amino-2-acetoxybenzoic acid.
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
-
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if needed)
-
-
Procedure:
-
Ensure the sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.
-
Pack a small amount of the sample into the open end of a capillary tube to a depth of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).
-
The recorded range is the melting point of the substance. For a pure compound, this range should be narrow (typically 1-2°C).
-
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
-
Apparatus:
-
Test tubes
-
Vortex mixer
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
-
Procedure for Qualitative Solubility:
-
Place approximately 10 mg of the compound into a series of test tubes.
-
Add 1 mL of various solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide) to each test tube.
-
Vigorously agitate the tubes using a vortex mixer for 1-2 minutes.
-
Visually inspect each tube for the presence of undissolved solid.
-
Classify the solubility as soluble, partially soluble, or insoluble.
-
-
Procedure for Quantitative Aqueous Solubility:
-
Prepare a series of saturated solutions by adding an excess amount of the compound to a known volume of purified water in separate vials.
-
Equilibrate the vials at a constant temperature (e.g., 25°C or 37°C) with constant agitation for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The solubility is expressed in units such as mg/mL or mol/L.
-
The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a measure of the strength of an acid in solution.
-
Apparatus:
-
pH meter with a suitable electrode
-
Autotitrator or manual burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)
-
-
Procedure:
-
Accurately weigh a known amount of the compound and dissolve it in a known volume of purified water or a suitable co-solvent if the compound has low aqueous solubility.
-
Place the solution in a beaker with a magnetic stir bar and begin stirring.
-
Immerse the calibrated pH electrode into the solution.
-
For an acidic compound, titrate the solution with the standardized sodium hydroxide solution, adding small, precise increments of the titrant.
-
For a basic compound, titrate with the standardized hydrochloric acid solution.
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point on the titration curve. For more accurate results, the first derivative of the titration curve can be plotted to precisely locate the equivalence point.
-
The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. logP is the logarithm of this ratio and is a key indicator of a compound's lipophilicity.
-
Apparatus:
-
Separatory funnels or centrifuge tubes with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for concentration determination (e.g., HPLC-UV)
-
n-Octanol (pre-saturated with water)
-
Water or buffer solution (pre-saturated with n-octanol)
-
-
Procedure:
-
Prepare a stock solution of the compound in the solvent in which it is more soluble.
-
Add a known volume of this stock solution to a separatory funnel or centrifuge tube.
-
Add a known volume of the second, immiscible solvent. The volumes of the two phases should be recorded.
-
Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary to break it.
-
Carefully withdraw an aliquot from each phase (n-octanol and aqueous).
-
Determine the concentration of the compound in each aliquot using a suitable and validated analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the calculated P value.
-
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams, created using the DOT language, illustrate a potential synthetic workflow for 5-amino-2-acetoxybenzoic acid and a relevant biological signaling pathway.
This diagram outlines a plausible synthetic route for 5-amino-2-acetoxybenzoic acid, starting from 5-nitrosalicylic acid. This is an adaptation of a known procedure for a similar compound.
As a derivative of salicylic acid, a well-known non-steroidal anti-inflammatory drug (NSAID), 5-amino-2-acetoxybenzoic acid is likely to interact with the cyclooxygenase (COX) pathway, which is central to inflammation and pain.
References
Thermal Decomposition Profile of 5-amino-2-acetoxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated thermal decomposition profile of 5-amino-2-acetoxybenzoic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines a projected decomposition pathway based on the known thermal behavior of its structural analogues, namely acetylsalicylic acid and 5-aminosalicylic acid. Furthermore, it details the standard experimental protocols required to empirically determine this profile.
Predicted Thermal Decomposition Profile
The thermal decomposition of 5-amino-2-acetoxybenzoic acid is expected to occur in a multi-stage process. The initial stage is predicted to involve the loss of the acetoxy group, followed by the decomposition of the remaining 5-aminosalicylic acid backbone at higher temperatures.
Data Presentation
The following tables summarize the anticipated thermal events for 5-amino-2-acetoxybenzoic acid based on the analysis of related compounds. These values are predictive and require experimental verification.
Table 1: Predicted Differential Scanning Calorimetry (DSC) Data
| Thermal Event | Predicted Onset Temperature (°C) | Predicted Peak Temperature (°C) | Predicted Enthalpy (J/g) |
| Melting | 130 - 140 | 135 - 145 | To be determined |
| Decomposition Stage 1 | > 150 | To be determined | To be determined |
| Decomposition Stage 2 | > 280 | To be determined | To be determined |
Table 2: Predicted Thermogravimetric Analysis (TGA) Data
| Decomposition Stage | Predicted Temperature Range (°C) | Predicted Weight Loss (%) | Associated Volatile Products |
| Stage 1 | 150 - 250 | ~32.8% | Acetic Acid |
| Stage 2 | > 280 | To be determined | CO₂, H₂O, NOx, Phenolic compounds |
Note: The predicted weight loss in Stage 1 corresponds to the theoretical mass percentage of the acetyl group.
Experimental Protocols
To empirically determine the thermal decomposition profile of 5-amino-2-acetoxybenzoic acid, the following standard analytical techniques are recommended.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpies of phase transitions and decomposition.
Methodology:
-
A small, accurately weighed sample (typically 1-5 mg) of 5-amino-2-acetoxybenzoic acid is hermetically sealed in an aluminum pan.
-
An identical empty pan is used as a reference.
-
The sample and reference pans are placed in the DSC furnace.
-
The furnace is heated at a constant rate, for example, 10 °C/min, under a nitrogen atmosphere (flow rate of 50 mL/min).
-
The heat flow to the sample is monitored as a function of temperature.
-
Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are recorded.
Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of the sample as a function of temperature, indicating decomposition and the formation of volatile products.
Methodology:
-
A small, accurately weighed sample (typically 5-10 mg) of 5-amino-2-acetoxybenzoic acid is placed in a tared TGA sample pan (typically platinum or alumina).
-
The sample is heated in the TGA furnace at a controlled rate, for instance, 10 °C/min, under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 50 mL/min).
-
The mass of the sample is continuously monitored as the temperature increases.
-
The resulting TGA curve plots the percentage of weight loss versus temperature. The derivative of this curve (DTG) can be used to determine the temperatures of maximum weight loss rates.
TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR)
Objective: To identify the gaseous products evolved during decomposition.
Methodology:
-
The TGA experiment is performed as described in section 2.2.
-
The outlet gas stream from the TGA furnace is directed into the inlet of a mass spectrometer or an FTIR gas cell.
-
Mass spectra or infrared spectra of the evolved gases are continuously recorded throughout the TGA run.
-
The obtained spectra are correlated with the weight loss steps observed in the TGA data to identify the decomposition products at each stage.
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive thermal analysis of 5-amino-2-acetoxybenzoic acid.
Caption: Workflow for Thermal Analysis.
Predicted Decomposition Pathway
The thermal decomposition of 5-amino-2-acetoxybenzoic acid is hypothesized to follow a pathway influenced by its structural components.
Caption: Predicted Decomposition Pathway.
This guide provides a foundational understanding of the likely thermal behavior of 5-amino-2-acetoxybenzoic acid and a clear methodology for its empirical determination. The provided protocols and workflows are standard in the field of thermal analysis and can be adapted to specific laboratory instrumentation and regulatory requirements.
Role of Benzoic acid, 2-(acetyloxy)-5-amino- as a synthetic intermediate
An In-Depth Technical Guide on the Role of 2-(acetyloxy)-5-aminobenzoic acid as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoic acid, 2-(acetyloxy)-5-amino-, also known as 5-amino-2-acetoxybenzoic acid, is a crucial synthetic intermediate in the pharmaceutical industry. Its structure is closely related to 5-aminosalicylic acid (5-ASA or mesalazine), a cornerstone medication for the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.[1][2] The strategic placement of an acetyl group on the phenolic hydroxyl function and the presence of a free amino group and a carboxylic acid make this molecule a versatile building block for the synthesis of various derivatives and prodrugs.[1][2]
The acetylation of the hydroxyl group serves multiple purposes in organic synthesis. It can act as a protecting group, allowing for selective modification of the amino or carboxylic acid moieties. Furthermore, modifying the core 5-ASA structure can lead to the development of new chemical entities with improved pharmacokinetic profiles, targeted delivery mechanisms, or enhanced therapeutic efficacy.[1] This guide provides a comprehensive overview of the synthesis of 2-(acetyloxy)-5-aminobenzoic acid, its applications as an intermediate, and detailed experimental protocols.
Synthesis of 2-(acetyloxy)-5-aminobenzoic acid
The primary route for synthesizing 2-(acetyloxy)-5-aminobenzoic acid involves the selective O-acetylation of 5-aminosalicylic acid. The key challenge in this synthesis is to prevent the acetylation of the amino group (N-acetylation). This is typically achieved by carefully controlling the reaction conditions.[1]
A common and effective method is the reaction of 5-aminosalicylic acid with acetic anhydride.[1][3] By managing parameters such as temperature, reaction time, and the stoichiometry of the reagents, selective acetylation of the more reactive hydroxyl group can be favored.[1]
Experimental Protocol: Selective O-acetylation of 5-Aminosalicylic Acid
Objective: To synthesize 2-(acetyloxy)-5-aminobenzoic acid via selective acetylation of 5-aminosalicylic acid.
Materials:
-
5-aminosalicylic acid (5-ASA)
-
Acetic anhydride
-
Water
-
Ethanol
-
Methanol
-
Dimethylsulfoxide (DMSO)
-
Acetonitrile
-
Acetone
-
Ethyl acetate
Procedure:
-
In a suitable reaction vessel, suspend 5-aminosalicylic acid in water.[3]
-
Add acetic anhydride to the suspension. The molar ratio of 5-ASA to acetic anhydride is a critical parameter to control for selective O-acetylation.[1]
-
The reaction mixture is stirred at a controlled temperature. Monitoring the reaction progress over time is crucial to maximize the yield of the desired O-acetylated product and minimize side reactions.[1]
-
Upon completion, the product can be isolated by filtration.
-
The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(acetyloxy)-5-aminobenzoic acid.
-
The final product's identity and purity should be confirmed using analytical techniques such as NMR, IR spectroscopy, and mass spectrometry.
Solubility: The resulting compound, 5-acetamido-2-hydroxy benzoic acid (a related compound), is reported to be cold-soluble in ethanol, methanol, DMSO, acetonitrile, acetic acid, and acetone, and hot-soluble in ethyl acetate and water.[3] These solubility characteristics are useful for purification and further reactions.
Quantitative Data for Synthesis
| Parameter | Value/Condition | Reference |
| Starting Material | 5-aminosalicylic acid (5-ASA) | [1][3] |
| Acetylating Agent | Acetic Anhydride | [1][3] |
| Solvent | Water | [3] |
| Key Strategy | Direct selective acetylation under controlled conditions | [1] |
| Monitoring | Reaction progress monitored over time for maximum yield | [1] |
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of 2-(acetyloxy)-5-aminobenzoic acid.
Role as a Synthetic Intermediate
The bifunctional nature of 2-(acetyloxy)-5-aminobenzoic acid, with its protected hydroxyl group, makes it an excellent intermediate for creating a diverse range of derivatives. The free amino and carboxylic acid groups are available for further chemical transformations.
Synthesis of Amide Derivatives
The amino group of 2-(acetyloxy)-5-aminobenzoic acid can be acylated to form various amide derivatives. This is a common strategy to produce prodrugs of mesalazine or new chemical entities with potentially different biological activities. The unacetylated precursor, 5-aminosalicylic acid, is known to react with various acylating agents to form N-acyl derivatives.[1][3]
Experimental Protocol: N-Acylation
Objective: To synthesize an N-acyl derivative from 2-(acetyloxy)-5-aminobenzoic acid.
Materials:
-
2-(acetyloxy)-5-aminobenzoic acid
-
Acylating agent (e.g., benzoyl chloride, phenylacetyl chloride)[3]
-
Base (e.g., potassium carbonate)[3]
-
Solvent (e.g., ethyl acetate, water)[3]
Procedure:
-
Dissolve 2-(acetyloxy)-5-aminobenzoic acid in a suitable solvent like ethyl acetate.
-
Add a base, such as potassium carbonate, to the solution to act as a catalyst and acid scavenger.[3]
-
Slowly add the desired acylating agent (e.g., benzoyl chloride) to the mixture.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).
-
After the reaction is complete, the mixture is worked up by washing with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography or recrystallization to yield the pure N-acyl derivative.
Reaction Pathway for Derivative Synthesis
Caption: Synthetic pathways utilizing 2-(acetyloxy)-5-aminobenzoic acid.
Role in the Synthesis of Mesalazine Prodrugs
Mesalazine (5-ASA) is the active therapeutic agent, but its direct administration can lead to systemic absorption and potential side effects before it reaches its target site in the colon.[4] Prodrugs are designed to deliver the active drug to the colon more efficiently. 2-(acetyloxy)-5-aminobenzoic acid can be a key intermediate in creating such prodrugs. For instance, derivatives of mesalazine are being developed for the treatment of intestinal inflammatory diseases.[2] The acetyl group can be part of the final prodrug structure, which is later cleaved by enzymes in the gut to release the active 5-ASA.
Mechanism of Action of Mesalazine (Final Product)
While 2-(acetyloxy)-5-aminobenzoic acid is an intermediate, the ultimate goal of its synthesis is often the production of mesalazine or its derivatives. The therapeutic effect of mesalazine is believed to be topical, acting on the inflamed bowel tissue.[4] Its mechanism of action is multifactorial and involves the inhibition of inflammatory pathways. A primary mechanism is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which leads to a decrease in the production of pro-inflammatory prostaglandins and leukotrienes.[4] It is also thought to interfere with the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of many inflammatory genes.
Signaling Pathway of Mesalazine Action
Caption: Simplified signaling pathway for the anti-inflammatory action of Mesalazine.
Conclusion
Benzoic acid, 2-(acetyloxy)-5-amino- is a highly valuable synthetic intermediate in medicinal chemistry and drug development. Its utility stems from the presence of multiple functional groups and the strategic placement of a temporary protecting group on the hydroxyl function. This allows for the selective synthesis of a wide array of mesalazine derivatives and prodrugs. A thorough understanding of its synthesis and reactivity is essential for researchers aiming to develop novel therapeutics for inflammatory bowel disease and other related conditions. The controlled and selective reactions that this intermediate enables are a testament to the importance of strategic molecular design in modern pharmaceutical synthesis.
References
- 1. Benzoic acid, 2-(acetyloxy)-5-amino- | 99450-52-9 | Benchchem [benchchem.com]
- 2. US9193673B2 - Derivatives of mesalazine, process of their preparation and their use in the treatment of intestinal inflammatory diseases - Google Patents [patents.google.com]
- 3. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
An In-Depth Technical Guide to the Mechanism of Action of 5-Amino-2-Acetoxybenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-2-acetoxybenzoic acid and its derivatives represent a significant class of anti-inflammatory compounds. Functioning as prodrugs, they are designed for targeted delivery of the active moiety, 5-aminosalicylic acid (5-ASA), to the site of inflammation, primarily in the gastrointestinal tract. This design minimizes systemic side effects associated with conventional non-steroidal anti-inflammatory drugs (NSAIDs). The core mechanism of action revolves around the multifaceted activities of 5-ASA, which include the inhibition of key inflammatory enzymes such as cyclooxygenases (COX) and myeloperoxidase (MPO), modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, and activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ). This technical guide provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Introduction: The Prodrug Strategy
5-Amino-2-acetoxybenzoic acid is an acetylated form of 5-aminosalicylic acid (5-ASA), also known as mesalamine. The acetylation serves as a prodrug strategy. In its acetylated form, the compound is less readily absorbed in the upper gastrointestinal tract. Upon reaching the lower intestine, local enzymes can cleave the acetyl group, releasing the active 5-ASA molecule to exert its therapeutic effects directly at the site of inflammation, which is particularly beneficial in the treatment of inflammatory bowel disease (IBD). The instability of 5-ASA is mitigated by its N-acetyl derivative, which is more stable under conditions that would typically lead to the degradation of 5-ASA, highlighting the importance of the amine function in the degradation process.[1]
Core Mechanisms of Action of 5-Aminosalicylic Acid (5-ASA)
The therapeutic effects of 5-amino-2-acetoxybenzoic acid derivatives are attributable to the actions of their active metabolite, 5-ASA. The anti-inflammatory properties of 5-ASA are not mediated by metabolism to salicylic acid and it is not considered a traditional salicylate.[2] The primary mechanisms are detailed below.
Inhibition of Cyclooxygenase (COX) Enzymes
5-ASA is known to be a weak inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins from arachidonic acid.[3] Both COX-1 and COX-2 isoforms are implicated in the inflammatory cascade. While not as potent as traditional NSAIDs, the COX inhibitory activity of 5-ASA contributes to its anti-inflammatory profile. Some studies suggest that 5-ASA's anti-proliferative effects on colon cancer cells are, in part, dependent on its ability to inhibit the COX-2/PGE2 pathway.[3]
Inhibition of Myeloperoxidase (MPO)
Myeloperoxidase (MPO) is an enzyme found in neutrophils that produces hypochlorous acid (HOCl) and other reactive oxygen species, contributing to tissue damage in inflammatory conditions. 5-ASA has been shown to inhibit MPO activity. This inhibition is thought to occur through 5-ASA acting as a competitive substrate, thereby reducing the production of damaging oxidants.[4] Benzoic acid hydrazide derivatives have been studied as inhibitors of MPO, with some showing IC50 values in the sub-micromolar range for the purified enzyme.[5]
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. 5-ASA has been demonstrated to inhibit the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators. This inhibition is a key component of its broad anti-inflammatory effects.
Activation of Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ)
Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor with anti-inflammatory properties. 5-ASA has been identified as a ligand and activator of PPAR-γ. By activating PPAR-γ, 5-ASA can suppress the inflammatory response in the colon. Studies have shown that the anti-inflammatory effect of 5-ASA in colitis is dependent on the presence of functional PPAR-γ.[6]
Quantitative Data on the Bioactivity of 5-ASA and its Derivatives
The following tables summarize the available quantitative data for the biological activities of 5-ASA and its derivatives. It is important to note that direct inhibitory data for 5-amino-2-acetoxybenzoic acid is limited, as it is a prodrug, and most studies focus on the active metabolite, 5-ASA.
Table 1: In Vitro Inhibitory Activity of 5-ASA and Related Compounds
| Compound | Target | Assay System | IC50 Value | Reference |
| 5-Aminosalicylic acid (5-ASA) | Myeloperoxidase (MPO) | Purified enzyme (HOCl production) | ~0.3 µM (for 4-ABAH, a related hydrazide) | [5] |
| 5-ASA Derivatives (C2, C3, C4) | Myeloperoxidase (MPO) | in vitro o-dianisidine method | Effective inhibition | [7] |
| (-)-Catechin | Cyclooxygenase-1 (COX-1) | Not specified | 1.4 µM | [8] |
| COX-2-IN-2 | Cyclooxygenase-2 (COX-2) | Not specified | 0.24 µM | [8] |
Note: 4-Aminobenzoic acid hydrazide (4-ABAH) is a potent MPO inhibitor structurally related to the broader class of compounds.
Table 2: In Vivo Anti-inflammatory and Analgesic Activity of 5-Acetamido-2-Hydroxybenzoic Acid Derivatives
| Compound | Animal Model | Dosing | Effect | Reference |
| 5-Acetamido-2-hydroxybenzoic acid | Acetic acid-induced writhing (mice) | ED50 = 4.95 mg/kg | Peripheral anti-nociceptive activity | [9] |
| PS3 (a 5-acetamido-2-hydroxy benzoic acid derivative) | Acetic acid-induced writhing (mice) | 20 and 50 mg/kg | 74% and 75% reduction in painful activity | [9][10] |
Table 3: Pharmacokinetic Parameters of 5-ASA Derivatives in Wistar Rats
| Compound | Administration Route | Dose | t1/2 (elimination half-life) | Cmax | Oral Bioavailability | Reference |
| C2 | Intravenous | 50 mg/kg | ~33 min | - | - | [9][11] |
| C2 | Oral | 100 mg/kg | ~27 min | 2.5 µg/mL | ~13% | [9][11] |
| C1 | Intravenous | 50 mg/kg | 0.9 h | - | - | [12] |
| C1 | Oral | 50 mg/kg | 2.5 h | 2.8 µg/mL | ~77% | [12] |
C1: 5-{[(2E)-3-bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid C2: 5-[(4-carboxybutanoyl)amino]-2-hydroxybenzoic acid[9][11]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of 5-amino-2-acetoxybenzoic acid derivatives and their active metabolite, 5-ASA.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.
-
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Arachidonic acid (substrate)
-
Test compounds and controls (e.g., celecoxib, ibuprofen)
-
96-well microplate and plate reader
-
-
Procedure:
-
Prepare solutions of test compounds and controls in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the test compound or control solution to the respective wells.
-
Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-15 minutes).
-
Initiate the reaction by adding the colorimetric substrate followed by arachidonic acid.
-
Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.
-
Calculate the rate of reaction and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value.
-
In Vitro Myeloperoxidase (MPO) Inhibition Assay
This assay evaluates the inhibitory effect of compounds on the chlorinating or peroxidation activity of MPO.
-
Materials:
-
Purified MPO enzyme
-
Assay Buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Hydrogen peroxide (H2O2)
-
Chloride ions (for chlorination assay)
-
Substrate for peroxidation (e.g., o-dianisidine) or a probe for HOCl (e.g., 3'-(p-aminophenyl) fluorescein - APF)
-
Test compounds and controls (e.g., 4-aminobenzoic acid hydrazide - 4-ABAH)
-
96-well microplate and plate reader (spectrophotometer or fluorometer)
-
-
Procedure (Peroxidation Assay Example):
-
Prepare solutions of test compounds and controls.
-
In a 96-well plate, add the assay buffer, MPO enzyme, and the test compound or control.
-
Pre-incubate the mixture for a specified time.
-
Initiate the reaction by adding the substrate (e.g., o-dianisidine) and H2O2.
-
Monitor the change in absorbance at the appropriate wavelength over time.
-
Calculate the rate of reaction and determine the percent inhibition and IC50 values.
-
Acetic Acid-Induced Writhing Test (In Vivo Analgesia)
This is a chemical-induced pain model used to assess peripheral analgesic activity.[10]
-
Animals:
-
Male Swiss mice (or other suitable strain)
-
-
Materials:
-
Test compounds and control vehicle
-
Acetic acid solution (e.g., 0.6% in saline)
-
Syringes for administration
-
-
Procedure:
-
Administer the test compound or vehicle to the mice via the desired route (e.g., oral, intraperitoneal).
-
After a specified pre-treatment time (e.g., 30-60 minutes), inject the acetic acid solution intraperitoneally.
-
Immediately place each mouse in an individual observation chamber.
-
Count the number of writhes (a characteristic stretching and constriction of the abdomen) for a defined period (e.g., 15-20 minutes).
-
Calculate the percentage of inhibition of writhing for the treated groups compared to the control group.
-
Hot Plate Test (In Vivo Analgesia)
This thermal-induced pain model is used to evaluate centrally acting analgesics.[10]
-
Animals:
-
Mice or rats
-
-
Materials:
-
Hot plate apparatus with adjustable temperature control
-
Test compounds and control vehicle
-
-
Procedure:
-
Determine the baseline latency for each animal by placing it on the hot plate (maintained at a constant temperature, e.g., 55 ± 0.5°C) and recording the time until a response (e.g., licking of the hind paw, jumping) is observed. A cut-off time is set to prevent tissue damage.
-
Administer the test compound or vehicle.
-
At various time points after administration (e.g., 30, 60, 90 minutes), place the animal back on the hot plate and measure the response latency.
-
An increase in the response latency compared to the baseline indicates an analgesic effect.
-
Caco-2 Cell Permeability Assay
This in vitro model is used to predict the intestinal absorption of drugs.[13]
-
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell inserts
-
Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
Test compounds
-
Analytical equipment (e.g., HPLC, LC-MS/MS)
-
-
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture them for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For an apical-to-basolateral permeability study, add the test compound dissolved in transport buffer to the apical (upper) chamber.
-
At various time points, collect samples from the basolateral (lower) chamber.
-
Analyze the concentration of the test compound in the collected samples using a suitable analytical method.
-
Calculate the apparent permeability coefficient (Papp) to estimate the rate of absorption.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Signaling Pathways
Caption: NF-κB Signaling Pathway and its Inhibition by 5-ASA.
Caption: Inhibition of the COX Pathway by 5-ASA.
Experimental Workflows
Caption: Workflow for In Vivo Analgesic Activity Assessment.
Conclusion
5-Amino-2-acetoxybenzoic acid derivatives are effective anti-inflammatory agents that leverage a prodrug strategy for targeted delivery of 5-ASA. The mechanism of action is complex and multifaceted, involving the inhibition of key inflammatory enzymes like COX and MPO, the suppression of the pro-inflammatory NF-κB signaling pathway, and the activation of the anti-inflammatory nuclear receptor PPAR-γ. This comprehensive understanding of its molecular targets and pathways is crucial for the continued development and optimization of this class of drugs for the treatment of inflammatory conditions, particularly inflammatory bowel disease. Further research focusing on the specific pharmacokinetic and pharmacodynamic properties of different derivatives will be instrumental in enhancing their therapeutic efficacy and safety profiles.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Cyclooxygenase-2-dependent and -independent inhibition of proliferation of colon cancer cells by 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myeloperoxidase Inhibitory and Antioxidant Activities of (E)-2-Hydroxy-α-aminocinnamic Acids Obtained through Microwave-Assisted Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of myeloperoxidase by benzoic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator–activated receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. COX (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 9. Pharmacokinetics in Wistar Rats of 5-[(4-Carboxybutanoyl)Amino]-2-Hydroxybenzoic Acid: A Novel Synthetic Derivative of 5-Aminosalicylic Acid (5-ASA) with Possible Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pharmacokinetics in Wistar Rats of 5-[(4-Carboxybutanoyl)Amino]-2-Hydroxybenzoic Acid: A Novel Synthetic Derivative of 5-Aminosalicylic Acid (5-ASA) with Possible Anti-Inflammatory Activity | PLOS One [journals.plos.org]
- 12. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity [mdpi.com]
- 13. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
In-Silico Modeling of 5-Aminosalicylic Acid Acetate and its Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminosalicylic acid (5-ASA), and its N-acetylated metabolite, N-acetyl-5-aminosalicylic acid (Ac-5-ASA), are the primary active moieties of mesalamine-based drugs, which are a cornerstone in the treatment of inflammatory bowel disease (IBD). While their clinical efficacy is well-established, a complete understanding of their molecular mechanisms of action is still evolving. In-silico modeling, a powerful computational approach in drug discovery and development, offers a rapid and cost-effective means to investigate the interactions of these compounds with their biological targets, elucidate their signaling pathways, and predict their pharmacokinetic and pharmacodynamic properties.[1][2][3] This technical guide provides an in-depth overview of the in-silico modeling of 5-ASA and its acetylated form, their primary biological targets, and the experimental protocols used to validate these computational findings.
Quantitative Data Summary
The following tables summarize key quantitative data related to the binding affinity, enzyme inhibition, and pharmacokinetic properties of 5-aminosalicylic acid and its N-acetylated metabolite.
Table 1: Binding Affinity of 5-Aminosalicylic Acid for PPAR-γ
| Compound | Parameter | Value | Reference |
| 5-Aminosalicylic Acid (5-ASA) | Ki | 28.7 mM | [4] |
| GW1929 (positive control) | Ki | 60 nM | [2] |
Note: The Ki value for 5-ASA was determined by competitive displacement of [3H]rosiglitazone from the PPAR-γ ligand-binding domain.[2][4]
Table 2: In-Vitro Enzyme Inhibition by 5-Aminosalicylic Acid Derivatives
| Compound | Target Enzyme | IC50 | Reference |
| 5-ASA Derivative 34 | COX-2 | 0.10 µM | [1] |
| 5-ASA Derivative 35 | COX-2 | 0.10 µM | [1] |
| Celecoxib (positive control) | COX-2 | 0.049 µM | [1] |
| Indomethacin (positive control) | COX-2 | 0.51 µM | [1] |
| 5-ASA Derivative 16 | 5-LOX | 3.41 µM | [1] |
| Zileuton (positive control) | 5-LOX | 15.6 µM | [1] |
Note: The provided IC50 values are for synthesized derivatives of 5-aminosalicylic acid, not the parent compound itself.[1]
Table 3: Pharmacokinetic Parameters of Mesalamine (5-ASA) and N-Acetyl-5-ASA (Ac-5-ASA) in Healthy Chinese Subjects (Single 1g/100mL Enema Dose)
| Analyte | Cmax (ng/mL) | AUC0-t (h·ng/mL) | t1/2 (h) |
| Mesalamine (5-ASA) | 1007.64 (± 369.00) | 9608.59 (± 3533.08) | 3.33 (± 1.99) |
Data presented as mean (± standard deviation).[5][6]
Key Biological Targets and Signaling Pathways
The anti-inflammatory effects of 5-ASA and Ac-5-ASA are mediated through their interaction with several key biological targets, leading to the modulation of critical signaling pathways involved in inflammation.
Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ)
PPAR-γ is a nuclear receptor that plays a crucial role in regulating inflammation.[7] 5-ASA has been identified as a ligand for PPAR-γ.[8][9] The binding of Ac-5-ASA to PPAR-γ is thought to be a primary mechanism of action.[8] This interaction initiates a signaling cascade that ultimately leads to the downregulation of pro-inflammatory gene expression.
Caption: PPAR-γ signaling pathway activated by Ac-5-ASA.
Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes
5-ASA and its derivatives have been shown to inhibit COX and LOX enzymes, which are involved in the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes.[5][10] While 5-ASA is considered a weak inhibitor of these enzymes, this action may contribute to its overall anti-inflammatory effect.
NF-κB and MAPK Signaling Pathways
The NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central to the inflammatory response. 5-ASA has been shown to inhibit the phosphorylation of JNK and p38, two key kinases in the MAPK pathway, thereby suppressing downstream inflammatory signaling.[11] While the direct inhibition of NF-κB by 5-ASA is debated, it is believed to interfere with the upstream kinase IKKα, which is necessary for NF-κB activation.[12]
Caption: Inhibition of MAPK and NF-κB pathways by 5-ASA.
Experimental Protocols
This section provides an overview of the methodologies for key in-silico and in-vitro experiments used to study 5-ASA and its targets.
In-Silico Modeling: Molecular Docking
Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein.
Workflow for Molecular Docking of 5-ASA with PPAR-γ:
Caption: Molecular docking workflow for 5-ASA and PPAR-γ.
Detailed Protocol:
-
Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., PPAR-γ, COX-2) is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Hydrogen atoms are added, and the protein structure is energy minimized to relieve any steric clashes.[13]
-
Ligand Preparation: The 2D structure of the ligand (5-ASA or Ac-5-ASA) is drawn using chemical drawing software and converted to a 3D structure. The ligand's geometry is then optimized using a suitable force field.
-
Binding Site Definition: The active site or binding pocket of the protein is defined. This is often based on the location of a co-crystallized ligand in the experimental structure or through pocket prediction algorithms.[14] A grid box is generated around the defined binding site to guide the docking simulation.[15]
-
Docking Simulation: A molecular docking program (e.g., AutoDock Vina, GOLD, Glide) is used to systematically search for the optimal binding poses of the ligand within the protein's active site.[15] The program employs a scoring function to estimate the binding affinity for each pose, typically reported as a binding energy (e.g., in kcal/mol).[3][16]
-
Analysis and Visualization: The resulting docking poses are analyzed to identify the most favorable binding mode based on the scoring function and the formation of key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's amino acid residues.[17] Visualization software (e.g., PyMOL, Chimera, Discovery Studio) is used to inspect the protein-ligand interactions in 3D.[15]
In-Vitro Assays
PPAR-γ Activation Assay (Transcription Factor ELISA)
This assay measures the ability of a compound to activate PPAR-γ, leading to its binding to a specific DNA sequence.
Protocol Overview:
-
Nuclear Extract Preparation: Nuclear extracts are prepared from cells (e.g., HT-29 colon cancer cells) treated with the test compound (5-ASA or Ac-5-ASA) or a known PPAR-γ agonist (e.g., rosiglitazone).
-
Binding Reaction: The nuclear extracts are incubated in microplate wells pre-coated with a double-stranded DNA oligonucleotide containing the peroxisome proliferator response element (PPRE).
-
Detection: A primary antibody specific for activated PPAR-γ is added to the wells, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Generation: A chromogenic substrate for HRP is added, and the resulting color change is measured using a microplate reader. The intensity of the color is proportional to the amount of activated PPAR-γ bound to the PPRE.
Cyclooxygenase (COX) Inhibition Assay (ELISA-based)
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Protocol Overview:
-
Enzyme and Inhibitor Incubation: Recombinant COX-1 or COX-2 enzyme is pre-incubated with the test compound (5-ASA or Ac-5-ASA) or a known COX inhibitor (e.g., indomethacin, celecoxib).
-
Enzymatic Reaction: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction, which produces prostaglandin H2 (PGH2). PGH2 is then rapidly converted to prostaglandin E2 (PGE2).
-
PGE2 Quantification: The amount of PGE2 produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
-
IC50 Determination: The concentration of the test compound that causes 50% inhibition of COX activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
In-silico modeling provides a powerful and multifaceted approach to understanding the molecular mechanisms of 5-aminosalicylic acid and its acetylated metabolite. By combining computational techniques such as molecular docking with in-vitro experimental validation, researchers can gain valuable insights into the binding interactions, target engagement, and downstream signaling effects of these important therapeutic agents. This integrated approach not only enhances our fundamental knowledge but also has the potential to guide the development of novel and more effective therapies for inflammatory bowel disease and other inflammatory conditions.
References
- 1. Novel N-substituted 5-aminosalicylamides as dual inhibitors of cyclooxygenase and 5-lipoxygenase enzymes: Synthesis, biological evaluation and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator–activated receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and molecular modeling studies of novel mesalamine linked coumarin for treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mesalazine in inflammatory bowel disease: A trendy topic once again? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Docking, Dynamics, and Preclinical Studies Reveal Morin Hydrate as a Potent PPARγ and Nrf2 Agonist That Mitigates Colon Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Understanding the Mechanism of 5-ASA in Treating Colonic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Mechanisms of the Antitumor Effects of Mesalazine and Its Preventive Potential in Colorectal Cancer [mdpi.com]
- 11. 5-Aminosalicylic acid inhibits inflammatory responses by suppressing JNK and p38 activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural studies of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular docking studies on potential PPAR-γ agonist from Rhizophora apiculata | Bangladesh Journal of Pharmacology [banglajol.info]
- 14. mdpi.com [mdpi.com]
- 15. In silico molecular docking of cyclooxygenase (COX-2), ADME-toxicity and in vitro evaluation of antioxidant and anti-inflammatory activities of marine macro algae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. researchgate.net [researchgate.net]
Literature review on the biological activity of acetylated 5-aminosalicylic acid
An In-depth Review of the Biological Activity of Acetylated 5-Aminosalicylic Acid
Introduction
5-Aminosalicylic acid (5-ASA), also known as mesalazine or mesalamine, is a cornerstone in the treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1][2][3][4][5][6] It is the active moiety of sulfasalazine, a drug used for over 50 years in IBD therapy.[1] Upon administration, 5-ASA is extensively metabolized in the intestinal mucosa and liver to its primary metabolite, N-acetyl-5-aminosalicylic acid (Ac-5-ASA).[7][8][9][10][11] This acetylation is carried out by N-acetyltransferase (NAT) enzymes, primarily NAT1.[3][7][9][11] While initially considered an inactive metabolite, emerging evidence suggests that Ac-5-ASA may possess biological activities of its own, contributing to the overall therapeutic effects of 5-ASA. This review provides a comprehensive overview of the biological activity of Ac-5-ASA, focusing on its mechanisms of action, supported by quantitative data and detailed experimental methodologies.
Pharmacokinetics of 5-ASA and Ac-5-ASA
The metabolic conversion of 5-ASA to Ac-5-ASA is a critical determinant of its systemic availability and local concentration in the colon. After oral administration, a significant portion of 5-ASA is absorbed and rapidly acetylated.[10][12] This results in consistently higher plasma concentrations of Ac-5-ASA compared to the parent drug.[10]
Table 1: Pharmacokinetic Parameters of 5-ASA and Ac-5-ASA in Healthy Volunteers
| Parameter | 5-ASA | Ac-5-ASA | Reference |
| Plasma Half-life (t½) | 0.4 to 2.4 hours | 6 to 9 hours | [10] |
| Steady State Plasma Levels | 0.02 to 1.2 µg/mL | 0.1 to 2.9 µg/mL | [10] |
| Plasma Protein Binding | 43 ± 6% | 78 ± 1% | [11] |
| Renal Clearance | - | 200 to 300 mL/min | [10] |
| Urinary Excretion (% of dose) | Similar for both | Similar for both | [13] |
Data presented are ranges or means compiled from various studies and formulations.
Biological Activity and Mechanism of Action
The primary therapeutic action of aminosalicylates is believed to be topical on the colonic mucosa.[7][11] For years, a central debate has revolved around whether 5-ASA or its acetylated metabolite, Ac-5-ASA, is the primary therapeutically active molecule.[9]
Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Activation
A significant body of evidence points to the activation of PPAR-γ, a nuclear hormone receptor, as a key mechanism for the anti-inflammatory effects of aminosalicylates.[3][7][14] Ac-5-ASA has been shown to bind to and activate PPAR-γ.[7] This activation leads to a cascade of anti-inflammatory events.
Mechanism of Ac-5-ASA via PPAR-γ Signaling:
-
Binding and Translocation: Ac-5-ASA binds to PPAR-γ in the cytoplasm, inducing its translocation into the nucleus.[3][7]
-
Heterodimerization: In the nucleus, the Ac-5-ASA/PPAR-γ complex forms a heterodimer with the retinoid X receptor (RXR).[7]
-
Gene Transcription Modulation: This heterodimer then binds to PPAR-γ response elements (PPREs) on DNA, modulating the transcription of genes involved in inflammation.[7]
-
Downregulation of Pro-inflammatory Pathways: The PPAR-RXR complex downregulates pro-inflammatory signaling pathways such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK), leading to reduced production of pro-inflammatory cytokines.[7] It also reduces the activity of cyclooxygenase-2 (COX-2), thereby decreasing the synthesis of inflammatory prostaglandins.[3][7]
Figure 1. Ac-5-ASA activates the PPAR-γ signaling pathway.
The Debate: 5-ASA vs. Ac-5-ASA as the Active Moiety
While the PPAR-γ mechanism provides a strong rationale for the activity of Ac-5-ASA, some studies suggest that 5-ASA itself is the predominant anti-inflammatory agent.
-
Evidence for 5-ASA: Studies using N-acetyltransferase (NAT) knockout mice with DSS-induced colitis found that 5-ASA treatment improved colon length and reduced myeloperoxidase activity significantly more in knockout mice (which cannot produce Ac-5-ASA) compared to wild-type mice.[9] This suggests that decreased acetylation enhances the therapeutic effect of 5-ASA.[9] Furthermore, studies on isolated human colonic epithelial cells showed a much higher uptake of 5-ASA compared to Ac-5-ASA (160.5 nmol/g vs. 5.75 nmol/g in one hour), which may explain why Ac-5-ASA appears ineffective when administered directly to patients with ulcerative colitis.[15]
-
Evidence for Ac-5-ASA: Conversely, some reports indicate that Ac-5-ASA has a potency comparable to 5-ASA as an inhibitor of prostaglandin synthesis and is therapeutically active when administered as an enema to patients with ulcerative colitis.[16]
This discrepancy highlights the complexity of 5-ASA's mechanism of action, which may involve both the parent drug and its acetylated metabolite, potentially acting through different or overlapping pathways.
Experimental Protocols
DSS-Induced Colitis Model for Evaluating 5-ASA Efficacy
This model is frequently used to study the efficacy of anti-inflammatory agents in an in vivo setting that mimics ulcerative colitis.
-
Subjects: C57BL/6 wild-type (WT) or N-acetyltransferase knockout (NAT KO) mice.[9]
-
Induction of Colitis: Acute colitis is induced by administering 3.5% (w/v) Dextran Sulfate Sodium (DSS) in the drinking water for a defined period (e.g., 5-7 days).[9]
-
Treatment: Concurrent with DSS administration, mice are treated with 5-ASA (e.g., via oral gavage).[9]
-
Assessment of Inflammation:
-
Colon Length: Measured as an indicator of inflammation (shorter length indicates more severe inflammation).[9]
-
Myeloperoxidase (MPO) Activity: Colonic tissue is homogenized and analyzed for MPO activity, a marker for neutrophil infiltration and inflammation.[9]
-
NAT Activity: Colonic tissue is analyzed for N-acetyltransferase activity to confirm the metabolic phenotype.[9]
-
Figure 2. Workflow for the DSS-induced colitis model.
Cellular Uptake Studies in Caco-2 Cells
Caco-2 cells, a human colon adenocarcinoma cell line, are often used as an in vitro model for the intestinal barrier to study drug absorption and metabolism.
-
Cell Culture: Caco-2 cells are grown on permeable supports (e.g., Transwells) to form a polarized monolayer that distinguishes between apical (lumenal) and basolateral (blood) sides.[16]
-
Incubation: The cell monolayers are incubated with 5-ASA (e.g., 200 µM) in the culture medium.[16]
-
Sample Collection: At various time points (e.g., 1, 2, 4 hours), samples are collected from the apical and basolateral chambers, and the cells are lysed to measure intracellular concentrations.[16]
-
Quantification: The concentrations of 5-ASA and its metabolite, Ac-5-ASA, in the collected samples are quantified using High-Performance Liquid Chromatography (HPLC).[15][16]
-
Efflux Analysis: The polarized efflux is determined by comparing the amount of Ac-5-ASA discharged into the apical versus the basolateral chamber. Studies have shown a significantly higher apically directed efflux of Ac-5-ASA.[16]
Conclusion
N-acetyl-5-aminosalicylic acid, the primary metabolite of 5-ASA, is more than just an inactive byproduct. Evidence strongly suggests its involvement in the anti-inflammatory effects of mesalazine therapy, primarily through the activation of the PPAR-γ signaling pathway.[7] This leads to the downregulation of key inflammatory mediators like NF-κB and COX-2.[7] However, a compelling counterargument exists, with in vivo and in vitro studies indicating that 5-ASA itself may be the more potent therapeutic agent and that its acetylation could potentially reduce its efficacy at the site of inflammation.[9][15] This ongoing debate underscores the intricate pharmacology of aminosalicylates. Future research should focus on further elucidating the distinct and overlapping roles of 5-ASA and Ac-5-ASA in the colonic mucosa. A deeper understanding of the factors governing 5-ASA metabolism, such as NAT enzyme activity which can be influenced by inflammation itself, could pave the way for more personalized and effective treatment strategies for patients with inflammatory bowel disease.[9][17]
References
- 1. Mechanism of action of 5-arninosalicylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. irantypist.com [irantypist.com]
- 5. Aminosalicylates: Types, Generic Brands, Benefits, Risks [verywellhealth.com]
- 6. A review of the biological and pharmacological activities of mesalazine or 5-aminosalicylic acid (5-ASA): an anti-ulcer and anti-oxidant drug. (2021) | Mohammad Beiranvand | 25 Citations [scispace.com]
- 7. youtube.com [youtube.com]
- 8. N-acetyl-5-aminosalicylic acid: Significance and symbolism [wisdomlib.org]
- 9. Importance of the evaluation of N-acetyltransferase enzyme activity prior to 5-aminosalicylic acid medication for ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacology and pharmacokinetics of 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. What is the Mechanism of action of 5-Aminosalicylic acid_Chemicalbook [chemicalbook.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Review article: mode of action and delivery of 5-aminosalicylic acid - new evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of 5-aminosalicylic acid and N-acetylaminosalicylic acid uptake by the isolated human colonic epithelial cell - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibitory Effect of Flavonoids on the Efflux of N-Acetyl 5-Aminosalicylic Acid Intracellularly Formed in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Acute murine colitis reduces colonic 5-aminosalicylic acid metabolism by regulation of N-acetyltransferase-2 - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of Novel Benzoic Acid Derivatives: A Technical Guide to the Synthesis and Discovery of 2-(acetyloxy)-5-amino Congeners
For Immediate Release
In the ever-evolving landscape of pharmaceutical research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is paramount. This whitepaper delves into the synthesis, discovery, and biological evaluation of a promising class of compounds: novel derivatives of Benzoic acid, 2-(acetyloxy)-5-amino-. This core structure, an acetylated form of the well-established anti-inflammatory agent 5-aminosalicylic acid (5-ASA or mesalamine), presents a versatile scaffold for the development of new chemical entities with a wide range of potential therapeutic applications, from inflammatory bowel disease (IBD) to cancer.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthetic strategies, experimental protocols, and biological activities of these emerging derivatives.
Synthetic Pathways: Crafting Novel Derivatives
The synthesis of 2-(acetyloxy)-5-aminobenzoic acid and its derivatives can be approached through several strategic routes. The choice of method often depends on the desired final compound and the required purity and yield.
A primary method for the synthesis of the core molecule is the direct selective O-acetylation of 5-aminosalicylic acid. This is typically achieved by reacting 5-aminosalicylic acid with acetic anhydride.[1] Careful control of reaction conditions is crucial to favor acetylation of the hydroxyl group over the amino group.
An alternative, multi-step approach involves a protection-acetylation-deprotection sequence .[1] This method offers greater control for more complex derivatives:
-
Protection: The 5-amino group is first protected to prevent it from reacting in the subsequent step. A common protecting group is a benzylideneamine (imine), formed by reacting the starting material with benzaldehyde.
-
Acetylation: The hydroxyl group of the protected intermediate is then acetylated using an agent like acetic anhydride.
-
Deprotection: Finally, the protecting group is removed by hydrolysis to yield the desired 2-(acetyloxy)-5-aminobenzoic acid derivative. A reported synthesis of the methyl ester of the target compound using this method yielded 15%.[1]
The presence of both an amino and a carboxylic acid group on the 2-(acetyloxy)-5-aminobenzoic acid scaffold makes it an ideal starting point for creating a diverse library of amide derivatives with potentially enhanced biological activities.
Biological Activities and Quantitative Data
Derivatives of 5-aminosalicylic acid have demonstrated a broad spectrum of biological activities. While specific data for novel 2-(acetyloxy)-5-amino- derivatives is emerging, the activities of closely related 5-ASA derivatives provide a strong indication of their therapeutic potential.
Anti-inflammatory Activity
The primary therapeutic application of 5-ASA and its derivatives is in the treatment of inflammatory bowel disease.[2] Their mechanism of action is largely attributed to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.
| Compound Class | Target | IC50 (µM) | Reference |
| 5-Aminosalicylamides (Comp. 34) | COX-2 | 0.10 | [3] |
| 5-Aminosalicylamides (Comp. 35) | COX-2 | 0.10 | [3] |
| Celecoxib (Reference) | COX-2 | 0.049 | [3] |
| Indomethacin (Reference) | COX-2 | 0.51 | [3] |
| 5-Aminosalicylamides (Comp. 16) | 5-LOX | 3.41 | [3] |
| Zileuton (Reference) | 5-LOX | 15.6 | [3] |
Antiproliferative Activity
Recent studies have highlighted the potential of 5-ASA derivatives as anticancer agents. Novel hybrid molecules have shown potent activity against various cancer cell lines.
| Compound | Cell Line | IC50 | Reference |
| 5-Aminosalicylate-4-thiazolinone hybrid (Comp. 10) | MCF-7 (Breast Cancer) | 70 nM | [4] |
| Doxorubicin (Reference) | MCF-7 (Breast Cancer) | Equipotent to Comp. 10 | [4] |
| 5-Aminosalicylate-4-thiazolinone hybrid (Comp. 10) | Human Fibroblasts (Normal Cells) | 10 µM | [4] |
Molecular Docking and Binding Affinities
Computational studies, such as molecular docking, have been employed to elucidate the binding interactions of novel derivatives with their protein targets. These studies provide valuable insights for structure-activity relationship (SAR) analysis and further optimization.
| Compound | Protein Target | Binding Energy (kcal/mol) | Reference |
| Mesalamine-coumarin derivative | COX-2 | -10.4 | [5] |
| Mesalamine-coumarin derivative | MMP-9 | -9.2 | [5] |
| Mesalamine-coumarin derivative | TNF-α | -8.4 | [5] |
| Mesalamine-coumarin derivative | MPO | -9.5 | [5] |
Mechanism of Action: Targeting the Cyclooxygenase Pathway
The anti-inflammatory effects of 5-ASA and its derivatives are primarily mediated through the inhibition of the cyclooxygenase (COX) pathway. By blocking COX enzymes, these compounds prevent the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators. 5-ASA has been shown to down-regulate COX-2 expression at both the RNA and protein levels.[6][7]
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of drug discovery and development. Below are generalized methodologies for the synthesis and evaluation of novel 2-(acetyloxy)-5-aminobenzoic acid derivatives, based on established procedures for related compounds.
General Synthesis of 5-Acetamido-2-hydroxybenzoic Acid Derivatives
The following protocol is adapted from the synthesis of 5-acetamido-2-hydroxy benzoic acid and its derivatives:
-
Starting Material: 5-amino-2-hydroxybenzoic acid.
-
Acetylation: For the synthesis of 5-acetamido-2-hydroxy benzoic acid, the starting material is reacted with acetic anhydride in water.
-
N-acylation: For other N-acylated derivatives, 5-amino-2-hydroxybenzoic acid is reacted with the corresponding acyl chloride (e.g., benzoyl chloride or phenylacetyl chloride) in ethyl acetate with potassium carbonate as a catalyst.
-
Purification: The resulting solid product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Characterization: The structure and purity of the synthesized compounds are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.[3]
In Vitro Cyclooxygenase (COX) Inhibition Assay
The ability of novel derivatives to inhibit COX-1 and COX-2 can be assessed using commercially available assay kits.
-
Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 are prepared according to the manufacturer's instructions.
-
Assay Procedure: The assay is performed in a 96-well plate format. The test compounds, dissolved in a suitable solvent (e.g., DMSO), are pre-incubated with the enzyme.
-
Substrate Addition: The reaction is initiated by the addition of arachidonic acid.
-
Detection: The production of prostaglandins is measured, typically using a colorimetric or fluorometric method.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the concentration of the test compound.
Cell Proliferation Assay
The antiproliferative activity of the synthesized compounds can be evaluated against a panel of human cancer cell lines using the MTT assay.
-
Cell Culture: Cancer cells (e.g., MCF-7) are cultured in a suitable medium supplemented with fetal bovine serum.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The IC50 values are determined from the dose-response curves.
Future Directions
The field of 2-(acetyloxy)-5-aminobenzoic acid derivatives is ripe with opportunities for further exploration. Future research should focus on:
-
Expansion of the chemical library: Synthesizing a broader range of derivatives to establish a comprehensive structure-activity relationship.
-
In-depth mechanistic studies: Investigating the effects of these novel compounds on other relevant biological pathways beyond COX inhibition.
-
In vivo efficacy and safety studies: Evaluating the therapeutic potential and toxicological profile of the most promising candidates in preclinical animal models.
The continued investigation of these novel derivatives holds the promise of delivering next-generation therapeutics with improved clinical outcomes.
References
- 1. Benzoic acid, 2-(acetyloxy)-5-amino- | 99450-52-9 | Benchchem [benchchem.com]
- 2. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel N-substituted 5-aminosalicylamides as dual inhibitors of cyclooxygenase and 5-lipoxygenase enzymes: Synthesis, biological evaluation and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel 5-aminosalicylate (5-ASA)-4-thiazolinone hybrid derivatives with promising antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and molecular modeling studies of novel mesalamine linked coumarin for treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclooxygenase-2-dependent and -independent inhibition of proliferation of colon cancer cells by 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-aminosalicylic acid mediates expression of cyclooxygenase-2 and 15-hydroxyprostaglandin dehydrogenase to suppress colorectal tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the acetylation of 5-aminosalicylic acid to form Benzoic acid, 2-(acetyloxy)-5-amino-
An established protocol for the selective acetylation of 5-aminosalicylic acid to produce Benzoic acid, 2-(acetyloxy)-5-amino-, involves a three-step process of protection, acetylation, and deprotection. This method is employed to ensure the selective acetylation of the hydroxyl group while the more nucleophilic amino group is temporarily protected.
Application Notes
Introduction
5-Aminosalicylic acid (5-ASA), also known as mesalamine, is an anti-inflammatory drug widely used in the treatment of inflammatory bowel disease (IBD)[1]. The acetylation of 5-ASA is a common chemical modification. Typically, acetylation occurs at the amino group, forming N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA), the primary metabolite of mesalamine in the body[1][2][3][4]. However, selective acetylation of the hydroxyl group yields Benzoic acid, 2-(acetyloxy)-5-amino- (CAS No. 99450-52-9), a distinct isomer with its own unique chemical properties and potential applications as a synthetic intermediate[5][6].
Due to the higher nucleophilicity of the amino group compared to the phenolic hydroxyl group, direct acetylation of 5-ASA with agents like acetic anhydride tends to favor N-acetylation. To synthesize the O-acetylated product, a protection strategy is often necessary. The following protocol details a reliable method for the synthesis of Benzoic acid, 2-(acetyloxy)-5-amino- via a protection-acetylation-deprotection sequence[5].
Principle of the Method
The synthesis is achieved in three main stages:
-
Protection of the Amino Group: The 5-amino group is reversibly protected, for instance, by reacting it with benzaldehyde to form a benzylideneamine (imine)[5]. This prevents the amino group from reacting in the subsequent acetylation step.
-
Acetylation of the Hydroxyl Group: The phenolic hydroxyl group of the protected intermediate is then acetylated using an acetylating agent such as acetic anhydride[5].
-
Deprotection of the Amino Group: The protecting group is removed by hydrolysis to regenerate the free amino group, yielding the final product, Benzoic acid, 2-(acetyloxy)-5-amino-[5].
Experimental Protocol
Materials and Reagents
-
5-Aminosalicylic acid (5-ASA)
-
Benzaldehyde
-
Toluene
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
Hydrochloric acid (HCl), concentrated and dilute solutions
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Deionized water
-
Standard laboratory glassware, heating mantle, magnetic stirrer, and reflux condenser
-
Thin Layer Chromatography (TLC) apparatus
-
Rotary evaporator
Procedure
Step 1: Protection of the 5-Amino Group (Formation of Benzylideneamine Intermediate)
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 5-aminosalicylic acid (1.0 eq) and toluene (10-15 mL per gram of 5-ASA).
-
Add benzaldehyde (1.1 eq) to the suspension.
-
Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC until the starting material (5-ASA) is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure using a rotary evaporator.
-
Wash the crude product with hexane to remove any unreacted benzaldehyde and dry it to obtain the N-benzylidene-5-aminosalicylic acid intermediate.
Step 2: Acetylation of the Hydroxyl Group
-
Dissolve the dried intermediate from Step 1 (1.0 eq) in anhydrous pyridine (5-10 mL per gram of intermediate) in a dry flask under an inert atmosphere (e.g., nitrogen or argon)[7].
-
Cool the solution in an ice bath to 0°C.
-
Slowly add acetic anhydride (1.5 eq) to the solution while stirring[7].
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC[7][8].
-
Upon completion, quench the reaction by the slow addition of methanol or water.
-
Remove the pyridine and excess acetic anhydride by co-evaporation with toluene under reduced pressure[8].
-
Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, water, saturated aqueous NaHCO₃, and brine[7].
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected, O-acetylated product.
Step 3: Deprotection of the Amino Group
-
Dissolve the crude product from Step 2 in a suitable solvent (e.g., a mixture of ethanol and water).
-
Add a dilute solution of hydrochloric acid and stir the mixture at room temperature. The hydrolysis of the imine is typically rapid.
-
Monitor the reaction by TLC to confirm the removal of the benzylidene protecting group.
-
Once the reaction is complete, neutralize the solution carefully with a base (e.g., NaOH or NaHCO₃) to precipitate the final product. The pH should be adjusted to the isoelectric point of the product to maximize precipitation.
-
Collect the solid product by filtration, wash with cold deionized water, and dry under vacuum.
-
The final product, Benzoic acid, 2-(acetyloxy)-5-amino-, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Data Presentation
| Parameter | 5-Aminosalicylic Acid (Starting Material) | Benzoic acid, 2-(acetyloxy)-5-amino- (Product) | Reference |
| CAS Number | 89-57-6 | 99450-52-9 | [6][9] |
| Molecular Formula | C₇H₇NO₃ | C₉H₉NO₄ | [6][9] |
| Molecular Weight | 153.14 g/mol | 195.17 g/mol | [6][9] |
| Appearance | White to pinkish crystals | Solid (color to be determined) | [9] |
| Reported Yield | N/A | A 15% yield was reported for the methyl ester derivative from its protected intermediate. | [5] |
Visualization of Experimental Workflow
References
- 1. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylation of 5-aminosalicylic acid by isolated human colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Colonic N-acetylation of 5-aminosalicylic acid in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Benzoic acid, 2-(acetyloxy)-5-amino- | 99450-52-9 | Benchchem [benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 5-Aminosalicylic Acid | C7H7NO3 | CID 4075 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Versatility of 5-Aminosalicylic Acid Acetate in Heterocyclic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
5-Aminosalicylic acid (5-ASA), a well-established anti-inflammatory agent, and its acetate salt are emerging as versatile building blocks in the synthesis of a diverse array of heterocyclic compounds. The inherent functionalities of 5-ASA, namely the aromatic amine, hydroxyl group, and carboxylic acid, provide multiple reactive sites for cyclization and multicomponent reactions. This allows for the construction of novel molecular scaffolds with significant potential in medicinal chemistry and drug discovery.
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic systems utilizing 5-aminosalicylic acid and its derivatives.
Application in the Synthesis of Benzoxazoles
The ortho-aminophenol moiety within 5-aminosalicylic acid makes it an ideal precursor for the synthesis of benzoxazole derivatives. These bicyclic heterocycles are prevalent in many biologically active compounds.
Protocol 1: Synthesis of Benzoxazole-5-carboxylic Acid via Reaction with Orthoesters
This protocol details the direct cyclocondensation of a 5-ASA analog with an orthoester to yield a benzoxazole-5-carboxylic acid.
Reaction Scheme:
Caption: Synthesis of Benzoxazole-5-carboxylic Acid.
Experimental Details:
| Parameter | Value |
| Reactant 1 | 3-Amino-4-hydroxybenzoic acid (500 mg, 3.26 mmol) |
| Reactant 2 | Trimethyl orthoformate (5 mL) |
| Temperature | 65°C |
| Reaction Time | 2 hours |
| Work-up | Cool to room temperature, filter, wash with hexane, concentrate filtrate in vacuum. |
| Product | Benzoxazole-5-carboxylic acid |
| Yield | 15% (78 mg)[1] |
Notes:
-
This reaction demonstrates a straightforward method for the formation of the benzoxazole ring system from a 5-ASA analog. The yield, however, is modest under these specific conditions.
-
Optimization of reaction parameters such as temperature, catalyst, and orthoester choice could potentially improve the yield.
Application in Multicomponent Reactions for Dihydropyrimidinone Synthesis (Biginelli Reaction)
The Biginelli reaction is a one-pot multicomponent reaction that efficiently produces dihydropyrimidinones (DHPMs), a class of heterocycles with a wide range of pharmacological activities. While direct experimental data for 5-ASA in this reaction is limited in the provided search results, its structural features suggest its potential as a component. The aromatic aldehyde component in the classical Biginelli reaction could be replaced with a derivative of 5-ASA bearing an aldehyde group.
General Reaction Scheme (Hypothetical for a 5-ASA derivative):
Caption: Hypothetical Biginelli Reaction with a 5-ASA derivative.
General Experimental Considerations based on related reactions: [2][3][4][5][6][7][8][9][10][11]
| Parameter | General Conditions |
| Aldehyde Component | An aromatic aldehyde (a 5-ASA derivative with a formyl group could be used). |
| β-Ketoester | Typically ethyl acetoacetate. |
| Urea Component | Urea or thiourea. |
| Catalyst | Brønsted or Lewis acids (e.g., HCl, H₂SO₄, FeCl₃, InCl₃). |
| Solvent | Ethanol, acetonitrile, or solvent-free conditions. |
| Temperature | Room temperature to reflux. |
| Reaction Time | Varies from minutes to hours. |
Notes:
-
The presence of the hydroxyl and carboxylic acid groups on the 5-ASA-derived aldehyde may influence the reaction outcome and may require protection or optimization of reaction conditions.
-
The Biginelli reaction is a powerful tool for generating molecular diversity, and the incorporation of a 5-ASA moiety could lead to novel DHPMs with interesting biological profiles.
Potential Applications in Ugi and Passerini Multicomponent Reactions
The Ugi and Passerini reactions are powerful isocyanide-based multicomponent reactions for the rapid synthesis of peptide-like molecules and other complex structures. 5-Aminosalicylic acid, with its amine and carboxylic acid functionalities, is a prime candidate for participation in these reactions.
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction typically involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. 5-ASA can potentially serve as both the amine and the carboxylic acid component in a modified Ugi reaction.
Conceptual Workflow for a 5-ASA based Ugi Reaction:
Caption: Conceptual workflow for a Ugi reaction involving 5-ASA.
General Considerations: [12][13][14][15][16]
-
The bifunctional nature of 5-ASA could lead to the formation of unique cyclic or polymeric structures.
-
The reaction conditions would need to be carefully optimized to control the reactivity of the different functional groups.
-
This approach offers a pathway to novel peptidomimetics incorporating the bioactive 5-ASA scaffold.
Passerini Three-Component Reaction
The Passerini reaction involves a carboxylic acid, a carbonyl compound, and an isocyanide. 5-ASA could act as the carboxylic acid component in this reaction.
Conceptual Workflow for a 5-ASA based Passerini Reaction:
Caption: Conceptual workflow for a Passerini reaction involving 5-ASA.
General Considerations:
-
The product of this reaction would be an α-acyloxy amide derivative where the acyloxy group is derived from 5-ASA.
-
These products could serve as interesting intermediates for further synthetic transformations or be evaluated for their own biological activity.
Conclusion
5-Aminosalicylic acid acetate is a readily available and versatile starting material for the synthesis of a variety of heterocyclic compounds. Its application in the synthesis of benzoxazoles is demonstrated with a specific protocol. Furthermore, its potential as a key component in powerful multicomponent reactions like the Biginelli, Ugi, and Passerini reactions opens up exciting avenues for the creation of novel and diverse molecular libraries. Further research and optimization of reaction conditions are warranted to fully explore the synthetic utility of this valuable building block in heterocyclic chemistry and drug discovery.
References
- 1. 1,3-BENZOXAZOLE-5-CARBOXYLIC ACID | 15112-41-1 [chemicalbook.com]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 7. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of Some Dihydropyrimidinone Derivatives and Study of Their Anti-inflammatory Activity - Neliti [neliti.com]
- 12. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications [mdpi.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-(acetyloxy)-5-aminobenzoic Acid as a Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of azo dyes using 2-(acetyloxy)-5-aminobenzoic acid as a versatile precursor. This compound, a derivative of 5-aminosalicylic acid (5-ASA), offers a valuable building block for creating a diverse range of azo dyes with potential applications in textiles, pH indicators, and as chromogenic prodrugs for targeted drug delivery.
Introduction
Azo dyes are a prominent class of organic compounds characterized by the presence of a diazene functional group (–N=N–) connecting two aromatic rings. The synthesis of azo dyes is a well-established and versatile process, typically involving a two-step reaction: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling agent, such as a phenol, naphthol, or aniline. The specific properties of the resulting dye, including its color, solubility, and reactivity, are determined by the chemical nature of both the diazonium salt precursor and the coupling agent.[1]
The use of 2-(acetyloxy)-5-aminobenzoic acid as the diazonium precursor is of particular interest due to its structural relationship to 5-aminosalicylic acid (5-ASA), a drug used in the treatment of inflammatory bowel disease.[2] Azo compounds derived from this precursor have been explored as colon-specific prodrugs, where the azo bond is designed to be cleaved by azoreductase enzymes in the colon, releasing the active pharmaceutical ingredient.[2] The acetyl group can modify the physicochemical properties of the precursor and the resulting dyes.
General Synthesis Pathway
The synthesis of azo dyes from 2-(acetyloxy)-5-aminobenzoic acid follows a two-step pathway:
-
Diazotization: The primary amino group of 2-(acetyloxy)-5-aminobenzoic acid is converted into a diazonium salt in the presence of a nitrous acid source, typically generated in situ from sodium nitrite and a strong acid at low temperatures (0-5 °C).
-
Azo Coupling: The resulting diazonium salt solution is then reacted with a suitable coupling agent (e.g., phenol, β-naphthol, or N,N-dimethylaniline) to form the corresponding azo dye. The coupling reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile.
Caption: General synthesis pathway for azo dyes from 2-(acetyloxy)-5-aminobenzoic acid.
Experimental Protocols
Note: The following protocols are generalized based on standard procedures for the synthesis of azo dyes from aminobenzoic acids.[3] Optimal conditions for specific coupling agents may require further optimization.
Protocol 1: Diazotization of 2-(acetyloxy)-5-aminobenzoic Acid
This protocol describes the formation of the diazonium salt of 2-(acetyloxy)-5-aminobenzoic acid, which is then used immediately in the azo coupling reaction.
Materials:
-
2-(acetyloxy)-5-aminobenzoic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a beaker, dissolve a specific molar equivalent of 2-(acetyloxy)-5-aminobenzoic acid in a mixture of concentrated hydrochloric acid and distilled water.
-
Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled solution of 2-(acetyloxy)-5-aminobenzoic acid, ensuring the temperature remains between 0-5 °C throughout the addition.
-
Continue stirring the mixture in the ice bath for an additional 15-30 minutes after the addition of sodium nitrite is complete to ensure the full formation of the diazonium salt.
-
The resulting diazonium salt solution should be used immediately in the subsequent azo coupling reaction.
Caption: Experimental workflow for the diazotization of 2-(acetyloxy)-5-aminobenzoic acid.
Protocol 2: Azo Coupling with Phenolic and Naphtholic Compounds
This protocol outlines the coupling of the prepared diazonium salt with electron-rich phenols and naphthols to form the final azo dye.
Materials:
-
Diazonium salt solution from Protocol 1
-
Phenol, β-Naphthol, or other phenolic/naphtholic coupling agent
-
Sodium Hydroxide (NaOH) solution (10%)
-
Distilled Water
-
Ice
Procedure:
-
In a separate beaker, dissolve a molar equivalent of the chosen coupling agent (e.g., phenol or β-naphthol) in a 10% sodium hydroxide solution.
-
Cool this alkaline solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cold alkaline solution of the coupling agent with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.
-
Collect the precipitated dye by vacuum filtration.
-
Wash the solid product with cold distilled water to remove any unreacted salts.
-
Dry the purified azo dye in a desiccator or a low-temperature oven.
Data Presentation
The following tables summarize representative data for azo dyes synthesized from 2-(acetyloxy)-5-aminobenzoic acid. Disclaimer: The quantitative data presented in these tables are hypothetical and representative of typical results for such reactions, as specific experimental data for a series of dyes from this exact precursor was not available in the searched literature. Researchers should determine these values experimentally for their specific synthesized compounds.
Table 1: Synthesis and Physicochemical Properties of Azo Dyes
| Dye ID | Coupling Agent | Molecular Formula | Yield (%) | Melting Point (°C) | Color |
| AD-1 | Phenol | C₁₅H₁₂N₂O₅ | 85 | 188-192 | Orange |
| AD-2 | β-Naphthol | C₁₉H₁₄N₂O₅ | 92 | 210-214 | Deep Red |
| AD-3 | Salicylic Acid | C₁₆H₁₂N₂O₇ | 82 | 225-229 | Yellow |
| AD-4 | N,N-Dimethylaniline | C₁₇H₁₇N₃O₄ | 88 | 175-179 | Bright Red |
Table 2: Spectroscopic Data for Synthesized Azo Dyes
| Dye ID | UV-Vis (λmax, nm) | FT-IR (cm⁻¹) | ¹H NMR (δ, ppm) |
| AD-1 | 480 | 3400 (O-H), 1750 (C=O, ester), 1680 (C=O, acid), 1450 (N=N) | 12.5 (s, 1H, COOH), 8.0-7.0 (m, 7H, Ar-H), 2.3 (s, 3H, CH₃) |
| AD-2 | 520 | 3420 (O-H), 1755 (C=O, ester), 1685 (C=O, acid), 1455 (N=N) | 12.6 (s, 1H, COOH), 8.5-7.2 (m, 9H, Ar-H), 2.3 (s, 3H, CH₃) |
| AD-3 | 420 | 3450-3200 (O-H, broad), 1750 (C=O, ester), 1680 (C=O, acid), 1460 (N=N) | 13.0 (s, 1H, COOH), 11.0 (s, 1H, OH), 8.2-7.0 (m, 6H, Ar-H), 2.3 (s, 3H, CH₃) |
| AD-4 | 505 | 1752 (C=O, ester), 1682 (C=O, acid), 1450 (N=N) | 12.4 (s, 1H, COOH), 7.9-6.8 (m, 7H, Ar-H), 3.1 (s, 6H, N(CH₃)₂) |
Signaling Pathway and Logical Relationships
The synthesis of azo dyes from 2-(acetyloxy)-5-aminobenzoic acid can be logically broken down into a series of dependent steps, each with critical parameters that influence the final product's yield and purity.
Caption: Logical relationships and critical parameters in azo dye synthesis.
Applications and Future Perspectives
Azo dyes synthesized from 2-(acetyloxy)-5-aminobenzoic acid have potential applications in various fields. Their diverse coloration makes them suitable for use as textile dyes. Furthermore, the presence of acidic and phenolic functional groups suggests their potential as pH indicators, as the color of the dye may change with varying pH.
The most significant application, from a drug development perspective, is their use as prodrugs for colon-specific delivery of 5-ASA. The azo bond is stable in the upper gastrointestinal tract but is cleaved by bacterial azoreductases in the colon, releasing the active drug at its site of action. This targeted delivery can enhance the therapeutic efficacy of 5-ASA while minimizing systemic side effects.
Future research could focus on synthesizing a library of these azo dyes with various coupling agents to modulate their physicochemical and pharmacological properties. Investigating the in vitro and in vivo cleavage of these azo prodrugs and their efficacy in models of inflammatory bowel disease would be a valuable next step for drug development professionals.
References
HPLC method for the purification and analysis of 5-amino-2-acetoxybenzoic acid
An Application Note on the HPLC-Based Purification and Analysis of 5-Amino-2-Acetoxybenzoic Acid
For researchers, scientists, and professionals engaged in drug development, the purity and accurate analysis of active pharmaceutical ingredients (APIs) are of paramount importance. This document provides a detailed application note and protocol for the purification and analysis of 5-amino-2-acetoxybenzoic acid, a key intermediate and related compound of Mesalamine (5-aminosalicylic acid), using High-Performance Liquid Chromatography (HPLC).
Introduction
5-Amino-2-acetoxybenzoic acid is the N-acetylated form of 5-aminosalicylic acid (5-ASA), a well-established anti-inflammatory agent. The purity of this compound is critical for its use in further synthesis or as a reference standard. HPLC is a powerful technique for both the purification of chemical compounds and the analytical assessment of their purity. This application note outlines a robust HPLC method adaptable for both preparative purification and analytical quantification of 5-amino-2-acetoxybenzoic acid.
Analytical Method
A reversed-phase HPLC (RP-HPLC) method is proposed for the analysis of 5-amino-2-acetoxybenzoic acid, leveraging principles from established methods for Mesalamine and its impurities.[1][2][3][4][5]
Chromatographic Conditions
A summary of the recommended HPLC conditions is provided in the table below. These parameters are a starting point and may require optimization based on the specific HPLC system and column used.
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2][3] |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer and an organic modifier. |
| Aqueous Phase (A): Phosphate buffer (pH 6.8) or 0.1% Formic acid in water[3] | |
| Organic Phase (B): Acetonitrile or Methanol[3][4] | |
| Gradient (Example) | 0-5 min: 10% B; 5-15 min: 10-90% B; 15-20 min: 90% B; 20-25 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min[2] |
| Detection | UV detector at 230 nm or 235 nm[3][4] |
| Injection Volume | 10-20 µL |
| Column Temperature | 35-40 °C[2][4] |
Sample Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of 5-amino-2-acetoxybenzoic acid reference standard into a 10 mL volumetric flask.
-
Dissolve the standard in a small amount of the organic mobile phase component (e.g., methanol or acetonitrile) and dilute to volume with the initial mobile phase composition.
-
Sample Solution: Prepare the sample to be analyzed at a similar concentration to the standard solution, using the same diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[3]
Purification Protocol
For the purification of 5-amino-2-acetoxybenzoic acid, the analytical method can be scaled up to a preparative HPLC system.
Preparative HPLC Conditions
| Parameter | Recommended Conditions |
| Column | Preparative C18 column (e.g., 250 mm x 20 mm, 10 µm particle size) |
| Mobile Phase | Same as the analytical method, but with higher purity reagents. |
| Flow Rate | Adjusted based on the column diameter (typically 10-20 mL/min). |
| Loading | The amount of crude sample to be injected will depend on the column capacity and the purity of the sample. Start with a small injection to determine the loading capacity. |
| Fraction Collection | Collect fractions based on the UV detector signal corresponding to the retention time of 5-amino-2-acetoxybenzoic acid. |
Post-Purification Processing
-
Combine the fractions containing the purified product.
-
Remove the organic solvent using a rotary evaporator.
-
The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent to isolate the purified solid compound.
-
Analyze the purity of the final product using the analytical HPLC method described above.
Experimental Workflow
The following diagram illustrates the overall workflow for the purification and analysis of 5-amino-2-acetoxybenzoic acid.
Caption: Workflow for HPLC Purification and Analysis.
Data Presentation
The quantitative data from the HPLC analysis should be summarized in a clear and structured table for easy comparison.
Purity Analysis Data
| Sample ID | Retention Time (min) | Peak Area | % Purity |
| Reference Std | 10.2 | 1543210 | 99.8% |
| Crude Sample | 10.1 | 1234567 | 85.2% |
| Purified Sample | 10.2 | 1539876 | 99.5% |
| Impurity 1 | 8.5 | 15432 | 1.0% |
| Impurity 2 | 12.3 | 8765 | 0.5% |
Note: The retention times and peak areas are hypothetical and will vary depending on the actual experimental conditions. The % purity is calculated based on the area normalization method.
Conclusion
The described HPLC method provides a robust framework for both the analytical determination of purity and the preparative purification of 5-amino-2-acetoxybenzoic acid. The method is based on well-established principles for the analysis of related compounds, ensuring a high degree of success. Researchers can adapt and optimize the provided conditions to suit their specific instrumentation and requirements.
References
Gas chromatography-mass spectrometry (GC-MS) analysis of Benzoic acid, 2-(acetyloxy)-5-amino-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the quantitative analysis of Benzoic acid, 2-(acetyloxy)-5-amino-, a key chemical intermediate, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the compound's low volatility, a derivatization step is essential for successful chromatographic separation and detection.[1] This document provides a detailed experimental workflow, including sample preparation, derivatization, and GC-MS instrument parameters. The presented method is intended as a robust starting point for method development and validation in research and quality control environments.
Introduction
Benzoic acid, 2-(acetyloxy)-5-amino-, also known as 2-acetyloxy-5-aminobenzoic acid or acetyl-5-aminosalicylic acid, is a compound of interest in pharmaceutical synthesis and drug development.[2] Accurate and reliable quantification of this analyte is crucial for process monitoring, impurity profiling, and stability testing. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds. However, direct analysis of polar compounds like Benzoic acid, 2-(acetyloxy)-5-amino- is challenging due to their low volatility and potential for thermal degradation in the GC inlet.[1]
To overcome these challenges, a derivatization step is employed to convert the analyte into a more volatile and thermally stable form. Silylation, a common derivatization technique, replaces active hydrogen atoms in the carboxylic acid (-COOH), amine (-NH2), and potentially the acetylated hydroxyl group with a nonpolar trimethylsilyl (TMS) group.[1][3] This application note describes a method for the analysis of Benzoic acid, 2-(acetyloxy)-5-amino- following derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Experimental Protocols
Sample Preparation and Derivatization
A silylation derivatization procedure is recommended to enhance the volatility of the analyte for GC-MS analysis.[4][5]
Materials:
-
Benzoic acid, 2-(acetyloxy)-5-amino- standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Acetonitrile
-
Internal Standard (IS) solution (e.g., deuterated benzoic acid)
-
Sample vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply
Protocol:
-
Standard and Sample Preparation:
-
Accurately weigh 1 mg of Benzoic acid, 2-(acetyloxy)-5-amino- standard and dissolve in 1 mL of anhydrous pyridine or acetonitrile to prepare a 1 mg/mL stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
For unknown samples, dissolve a known quantity in the chosen solvent to achieve a concentration within the expected calibration range.
-
-
Derivatization Procedure:
-
Pipette 100 µL of each standard, sample, and a solvent blank into separate 2 mL sample vials.
-
Add 10 µL of the internal standard solution to each vial.
-
Add 100 µL of BSTFA with 1% TMCS to each vial.
-
Cap the vials tightly and vortex for 30 seconds.
-
Heat the vials at 70°C for 60 minutes in a heating block or oven.
-
Allow the vials to cool to room temperature before GC-MS analysis.
-
GC-MS Instrumentation and Conditions
The following instrumental parameters are provided as a starting point and may require optimization based on the specific instrumentation used. A common capillary column for this type of analysis is a 5% phenyl-methylpolysiloxane column.[1]
Table 1: GC-MS Instrument Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless (or Split, depending on concentration) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial: 100°C (hold 2 min) |
| Ramp: 15°C/min to 300°C | |
| Final Hold: 5 min at 300°C | |
| Mass Spectrometer | |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) |
| Transfer Line Temp. | 280°C |
Data Presentation
Quantitative analysis should be performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. The following table presents hypothetical quantitative data for the tris-TMS derivative of Benzoic acid, 2-(acetyloxy)-5-amino-.
Table 2: Hypothetical Quantitative Data for Derivatized Analyte
| Analyte (as tris-TMS derivative) | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Benzoic acid, 2-(acetyloxy)-5-amino- | ~12.5 | 411 (M+) | 396 | 294 |
| Internal Standard (e.g., d5-Benzoic acid-TMS) | ~8.2 | 197 | 182 | 73 |
Note: The fragmentation pattern of acetylsalicylic acid, a related compound, can provide insights into expected fragmentation pathways.[6]
Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow from sample preparation to data analysis.
Caption: Experimental workflow for the GC-MS analysis of Benzoic acid, 2-(acetyloxy)-5-amino-.
Conclusion
The described GC-MS method, incorporating a silylation derivatization step, provides a reliable and sensitive approach for the analysis of Benzoic acid, 2-(acetyloxy)-5-amino-. This application note serves as a foundational protocol for researchers, scientists, and drug development professionals, enabling them to develop and validate a robust analytical method for this compound in various matrices. Method optimization, including derivatization conditions and GC-MS parameters, is recommended to achieve optimal performance for specific applications.
References
Application Note and Protocol: Solubilization of 5-Aminosalicylic Acid Acetate for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Aminosalicylic acid (5-ASA), also known as mesalamine, is an anti-inflammatory drug widely used in the treatment of inflammatory bowel disease (IBD). For in vitro studies aimed at elucidating its mechanisms of action or evaluating its efficacy, proper solubilization of 5-ASA compounds, including its acetate salt, is critical. This document provides a detailed protocol for dissolving 5-aminosalicylic acid acetate to be used in various cell-based assays. While the starting material is the acetate salt, it is important to note that in aqueous solutions, it will dissociate, and the active molecule is 5-aminosalicylic acid. The stability of 5-ASA in solution is a key consideration, as it is susceptible to oxidation and light-catalyzed degradation[1][2].
Data Presentation: Solubility of 5-Aminosalicylic Acid
The following table summarizes the solubility of 5-aminosalicylic acid (5-ASA) in various solvents. This data is crucial for preparing stock solutions for in vitro experiments.
| Solvent | Solubility | Temperature | pH | Notes |
| Dimethyl Sulfoxide (DMSO) | ~4 mg/mL | Room Temperature | N/A | Purge with inert gas recommended. |
| Dimethylformamide (DMF) | ~1.6 mg/mL | Room Temperature | N/A | Purge with inert gas recommended. |
| Phosphate-Buffered Saline (PBS) | ~1.7 mg/mL | Room Temperature | 7.2 | Aqueous solutions are not recommended for storage for more than one day. |
| 1 M HCl | 50 mg/mL | Room Temperature | <1 | Solution appears yellow to brown. |
| Water | <0.1 g/100 mL | 21°C | ~4.1 | Poorly soluble in water. |
| Aqueous Solutions | pH-dependent | Room Temperature | various | Higher solubility at pH < 2 and pH > 7.[3] |
Experimental Protocols
This section provides two primary protocols for dissolving 5-aminosalicylic acid acetate for use in in vitro assays: one using an organic solvent to create a concentrated stock solution and another for direct preparation of an aqueous solution.
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This is the recommended method for preparing a stock solution that can be diluted into cell culture media for various assays.
Materials:
-
5-Aminosalicylic acid acetate
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Inert gas (e.g., nitrogen or argon)
-
Sterile, light-protecting microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated scale
Procedure:
-
Weighing: Accurately weigh the desired amount of 5-aminosalicylic acid acetate powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the corresponding volume of DMSO). The solubility of 5-ASA in DMSO is approximately 4 mg/mL[4].
-
Inert Gas Purge: Briefly purge the headspace of the tube with an inert gas to displace oxygen and minimize oxidation[4].
-
Dissolution: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution but should be done with caution to avoid degradation.
-
Sterilization: If required, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in light-protecting tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. For short-term storage, 2-8°C is acceptable.
Protocol 2: Preparation of an Aqueous Solution
This protocol is suitable for experiments where the presence of organic solvents is not permissible. Due to the poor aqueous solubility and stability of 5-ASA, this solution should be prepared fresh before each experiment[4].
Materials:
-
5-Aminosalicylic acid acetate
-
Phosphate-Buffered Saline (PBS), pH 7.2, sterile
-
Sterile, light-protecting conical tubes or flasks
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Weighing: Weigh the desired amount of 5-aminosalicylic acid acetate powder.
-
Solvent Addition: Add the powder to a sterile, light-protecting container with the required volume of PBS (pH 7.2). The solubility of 5-ASA in PBS at this pH is approximately 1.7 mg/mL[4].
-
Dissolution: Place a sterile magnetic stir bar in the container and stir the solution on a magnetic stirrer at room temperature, protected from light, until the compound is fully dissolved. This may take some time due to the limited solubility.
-
pH Adjustment (Optional): The solubility of 5-ASA is pH-dependent[3]. If a higher concentration is needed, the pH of the solution can be adjusted. Note that altering the pH may impact the experimental conditions.
-
Immediate Use: Use the freshly prepared aqueous solution immediately. It is not recommended to store aqueous solutions of 5-ASA for more than a day due to its instability[4].
Mandatory Visualization: Signaling Pathways
5-Aminosalicylic acid exerts its anti-inflammatory effects through the modulation of multiple signaling pathways. One of the key mechanisms is the inhibition of the NF-κB (nuclear factor-kappa B) pathway.
Caption: Inhibition of the NF-κB signaling pathway by 5-Aminosalicylic Acid.
This diagram illustrates how 5-ASA can inhibit the IKK complex, preventing the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory genes. This is one of the proposed mechanisms for its anti-inflammatory effects[5][6]. 5-ASA has also been shown to modulate other pathways, including the PPAR-γ and MAPK pathways[7].
References
- 1. Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Aminosalicylic Acid | C7H7NO3 | CID 4075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Aminosalicylic Acid Distribution into the Intestinal Membrane Along the Gastrointestinal Tract After Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. What is the Mechanism of action of 5-Aminosalicylic acid_Chemicalbook [chemicalbook.com]
- 6. 5-Aminosalicylic acid inhibits inflammatory responses by suppressing JNK and p38 activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Incorporation of 5-Amino-2-acetoxybenzoic Acid into Peptides via Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the creation of custom peptides for therapeutic and research applications. A significant area of interest is the development of peptide-drug conjugates (PDCs), which combine the targeting specificity of peptides with the therapeutic efficacy of small molecules. This application note details a representative protocol for the incorporation of 5-Amino-2-acetoxybenzoic acid, a derivative of salicylic acid, into a peptide sequence using standard Fmoc-based SPPS. This compound, also known as 5-aminoaspirin, is of interest for its potential anti-inflammatory properties.
The protocol outlines the on-resin conjugation of 5-Amino-2-acetoxybenzoic acid to the N-terminus of a growing peptide chain. This method allows for the site-specific placement of the small molecule, ensuring a homogenous product. The presented workflow is based on well-established SPPS principles.
Experimental Protocols
This section provides a detailed methodology for the synthesis of a peptide with 5-Amino-2-acetoxybenzoic acid conjugated to the N-terminus. The protocol is based on the widely used Fmoc/tBu strategy.[1][2]
Materials and Reagents
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
5-Amino-2-acetoxybenzoic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Acetonitrile (ACN)
-
Diethyl ether
Protocol 1: Standard Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in a suitable reaction vessel.[3][4]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to remove the Fmoc protecting group from the resin's linker.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine and byproducts.
-
Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (3-5 equivalents relative to resin loading) in DMF.
-
Add DIC (3-5 equivalents) and Oxyma Pure (3-5 equivalents) as activating agents.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative ninhydrin test (Kaiser test). A negative test indicates complete coupling.
-
-
Washing: Wash the resin with DMF (3-5 times) and DCM (2-3 times).
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.
Protocol 2: N-Terminal Conjugation of 5-Amino-2-acetoxybenzoic Acid
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Protocol 1, step 2, to expose the N-terminal amine of the peptide.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).
-
Activation and Coupling of 5-Amino-2-acetoxybenzoic Acid:
-
Dissolve 5-Amino-2-acetoxybenzoic acid (3 equivalents) in DMF.
-
Add DIC (3 equivalents) and Oxyma Pure (3 equivalents) to the solution to activate the carboxylic acid moiety.
-
Add the activated 5-Amino-2-acetoxybenzoic acid solution to the resin-bound peptide.
-
Allow the reaction to proceed for 2-4 hours, or until a negative ninhydrin test is obtained.
-
-
Final Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents. Dry the resin under vacuum.
Protocol 3: Cleavage and Deprotection
-
Preparation of Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation. This step cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin beads. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation and Purification: Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold diethyl ether. Dry the crude peptide under vacuum. The peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
The following tables provide a template for summarizing the quantitative data from the synthesis and characterization of the peptide-drug conjugate.
Table 1: Synthesis Parameters
| Parameter | Value |
| Resin Type | Fmoc-Rink Amide |
| Resin Substitution | 0.5 mmol/g |
| Scale of Synthesis | 0.1 mmol |
| Peptide Sequence | [Specify Sequence] |
| Coupling Reagents | DIC/Oxyma Pure |
| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) |
Table 2: Characterization of the Final Product
| Analysis | Result |
| Crude Yield (mg) | [Insert Value] |
| Purity by RP-HPLC (%) | [Insert Value] |
| Theoretical Mass (Da) | [Insert Value] |
| Observed Mass (ESI-MS) (Da) | [Insert Value] |
Visualizations
The following diagrams illustrate the key workflows in the synthesis of the 5-Amino-2-acetoxybenzoic acid-peptide conjugate.
Caption: General workflow for solid-phase peptide synthesis and N-terminal conjugation.
Caption: Chemical logic for the conjugation of 5-Amino-2-acetoxybenzoic acid to a peptide.
References
Application Notes and Protocols for Targeted Drug Delivery Systems Using 5-Amino-2-Acetoxybenzoic Acid
Introduction
5-Amino-2-acetoxybenzoic acid is a derivative of 5-aminosalicylic acid (5-ASA, mesalamine), a cornerstone in the management of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease. The therapeutic efficacy of 5-ASA is localized to the site of inflammation in the gastrointestinal tract. However, upon oral administration, 5-ASA is readily absorbed in the upper gastrointestinal tract, which can lead to systemic side effects and reduced drug concentration at the target site in the colon. To overcome this, prodrug strategies are employed to ensure targeted drug delivery.
This document outlines the application of 5-amino-2-acetoxybenzoic acid as a potential prodrug in targeted drug delivery systems. The acetylation of the hydroxyl group in 5-ASA to form 5-amino-2-acetoxybenzoic acid can prevent premature absorption and allow for targeted release of the active 5-ASA molecule at the site of inflammation, potentially mediated by local esterase activity which is often upregulated in inflamed tissues. These application notes provide an overview of the formulation of 5-amino-2-acetoxybenzoic acid into nanoparticles, their characterization, and protocols for evaluating their drug release and cellular uptake.
Data Presentation
Quantitative data from hypothetical studies on 5-amino-2-acetoxybenzoic acid-loaded nanoparticles are summarized below for comparative analysis.
Table 1: Formulation and Characterization of 5-Amino-2-Acetoxybenzoic Acid-Loaded Nanoparticles
| Formulation Code | Polymer/Lipid Matrix | Drug:Polymer Ratio | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) |
| 5A2A-PLGA-NP1 | PLGA 50:50 | 1:5 | 185 ± 5.2 | 0.15 ± 0.02 | -25.3 ± 1.8 | 15.2 ± 1.1 | 85.7 ± 4.3 |
| 5A2A-PLGA-NP2 | PLGA 75:25 | 1:5 | 210 ± 6.8 | 0.18 ± 0.03 | -22.1 ± 2.1 | 14.8 ± 0.9 | 82.4 ± 3.9 |
| 5A2A-CH-NP1 | Chitosan | 1:3 | 250 ± 8.1 | 0.25 ± 0.04 | +30.5 ± 2.5 | 18.5 ± 1.5 | 78.9 ± 5.1 |
| 5A2A-LIPO-1 | Soy Phosphatidylcholine | 1:10 | 150 ± 4.5 | 0.12 ± 0.01 | -15.8 ± 1.5 | 8.9 ± 0.7 | 92.3 ± 3.2 |
Table 2: In Vitro Drug Release Kinetics of 5-Amino-2-Acetoxybenzoic Acid from Nanoparticles
| Formulation Code | Release Medium | Cumulative Release at 2h (%) | Cumulative Release at 8h (%) | Cumulative Release at 24h (%) | Release Kinetics Model (Best Fit) |
| 5A2A-PLGA-NP1 | Simulated Gastric Fluid (pH 1.2) | 8.5 ± 1.2 | 15.3 ± 1.8 | 22.1 ± 2.5 | Higuchi |
| 5A2A-PLGA-NP1 | Simulated Intestinal Fluid (pH 7.4) with Esterase | 15.2 ± 1.5 | 45.8 ± 3.2 | 88.9 ± 4.1 | Korsmeyer-Peppas |
| 5A2A-CH-NP1 | Simulated Gastric Fluid (pH 1.2) | 12.3 ± 1.8 | 20.1 ± 2.1 | 28.4 ± 2.9 | Higuchi |
| 5A2A-CH-NP1 | Simulated Intestinal Fluid (pH 7.4) with Esterase | 20.5 ± 2.0 | 55.2 ± 3.8 | 92.5 ± 4.5 | Korsmeyer-Peppas |
Table 3: Cellular Uptake of Nanoparticles in Caco-2 Cell Monolayers
| Formulation Code | Incubation Time (h) | Uptake Efficiency (%) | Apparent Permeability (Papp) (cm/s) |
| 5A2A-PLGA-NP1 | 2 | 25.8 ± 2.1 | 1.5 x 10⁻⁶ |
| 5A2A-PLGA-NP1 | 4 | 48.2 ± 3.5 | 1.8 x 10⁻⁶ |
| 5A2A-CH-NP1 | 2 | 35.1 ± 2.8 | 2.1 x 10⁻⁶ |
| 5A2A-CH-NP1 | 4 | 62.5 ± 4.1 | 2.5 x 10⁻⁶ |
| Free Drug | 2 | 8.2 ± 1.1 | 0.5 x 10⁻⁶ |
Experimental Protocols
Protocol 1: Synthesis of 5-Amino-2-acetoxybenzoic Acid
This protocol is based on the acetylation of 5-aminosalicylic acid.
Materials:
-
5-Aminosalicylic acid (5-ASA)
-
Acetic anhydride
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Ice
Procedure:
-
Dissolve 1 g of 5-aminosalicylic acid in 5 mL of acetic anhydride.
-
Slowly add 2.7 g of potassium carbonate to the solution while stirring.
-
Heat the reaction mixture to 60°C and stir for 30 minutes.
-
After 30 minutes, add 40 mL of ice-cold water with a pH adjusted to 3-4.
-
A precipitate will form. Filter the mixture and wash the residue with ice-cold water.
-
Dry the resulting white powder, which is 5-amino-2-acetoxybenzoic acid.
-
Characterize the product using ¹H-NMR and mass spectrometry to confirm its structure and purity.
Protocol 2: Preparation of 5-Amino-2-acetoxybenzoic Acid-Loaded PLGA Nanoparticles
This protocol describes the single emulsion-solvent evaporation method.
Materials:
-
5-Amino-2-acetoxybenzoic acid
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (1% w/v)
-
Deionized water
Procedure:
-
Dissolve a specific amount of 5-amino-2-acetoxybenzoic acid and PLGA in DCM to form the organic phase.
-
Add the organic phase dropwise to an aqueous solution of PVA while sonicating on an ice bath.
-
Continue sonication for 5 minutes to form an oil-in-water (o/w) emulsion.
-
Stir the emulsion at room temperature for 4-6 hours to allow for the evaporation of DCM.
-
Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes at 4°C.
-
Wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilize the nanoparticles for long-term storage.
Protocol 3: In Vitro Drug Release Study
This protocol evaluates the release of 5-amino-2-acetoxybenzoic acid from nanoparticles.
Materials:
-
5-Amino-2-acetoxybenzoic acid-loaded nanoparticles
-
Simulated Gastric Fluid (SGF, pH 1.2)
-
Simulated Intestinal Fluid (SIF, pH 7.4)
-
Esterase enzyme solution
-
Phosphate-buffered saline (PBS)
-
Dialysis membrane (MWCO 10 kDa)
Procedure:
-
Disperse a known amount of nanoparticles in 2 mL of the release medium (SGF or SIF with/without esterase).
-
Place the dispersion in a dialysis bag and seal it.
-
Immerse the dialysis bag in 50 mL of the corresponding release medium in a beaker placed in a shaking incubator at 37°C and 100 rpm.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh medium.
-
Analyze the collected samples for drug content using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Calculate the cumulative percentage of drug release at each time point.
Protocol 4: Cellular Uptake Study Using Caco-2 Cells
This protocol assesses the uptake of nanoparticles by intestinal epithelial cells.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Transwell® inserts
-
Fluorescently labeled nanoparticles (e.g., loaded with a fluorescent dye or using a fluorescently tagged polymer)
-
Hank's Balanced Salt Solution (HBSS)
Procedure:
-
Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and monolayer formation.
-
On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.
-
Add the nanoparticle dispersion in HBSS to the apical side of the Transwell® inserts.
-
Incubate for specific time periods (e.g., 2 and 4 hours) at 37°C in a 5% CO₂ incubator.
-
After incubation, wash the cells three times with ice-cold HBSS to remove non-internalized nanoparticles.
-
Lyse the cells using a suitable lysis buffer.
-
Quantify the amount of internalized nanoparticles by measuring the fluorescence intensity in the cell lysate using a fluorescence microplate reader.
-
Alternatively, visualize the cellular uptake using fluorescence microscopy or confocal laser scanning microscopy.
Visualizations
Caption: Experimental workflow for the development and evaluation of 5-amino-2-acetoxybenzoic acid nanoparticles.
Caption: Proposed mechanism of action for 5-amino-2-acetoxybenzoic acid nanoparticles in intestinal epithelial cells.
Application Notes and Protocols for Testing the Efficacy of Benzoic acid, 2-(acetyloxy)-5-amino- Derivatives
Introduction
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for evaluating the efficacy of Benzoic acid, 2-(acetyloxy)-5-amino- derivatives, a class of compounds with potential anti-inflammatory and analgesic properties. The structural similarity of these derivatives to salicylic acid, the active metabolite of aspirin, suggests a potential mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory signaling pathways such as the NF-κB pathway.[1][2]
The following application notes and protocols describe a tiered approach, beginning with in vitro assays to determine cytotoxicity and anti-inflammatory activity, followed by in vivo models to assess efficacy in a physiological context.
Application Notes
The experimental design is structured to first establish the safety profile of the compounds at a cellular level and then to investigate their potential therapeutic effects.
-
In Vitro Evaluation: The initial phase focuses on determining the cytotoxic potential of the derivatives using cell viability assays.[3][4][5] This is a critical step to identify a therapeutic window for subsequent functional assays. The anti-inflammatory properties are then assessed by measuring the inhibition of key enzymes in the inflammatory cascade, namely COX-1 and COX-2, and by quantifying the reduction of pro-inflammatory cytokine production in stimulated immune cells.[6][7][8][9][10]
-
Mechanism of Action: To elucidate the potential molecular mechanism, the effect of the derivatives on the NF-κB signaling pathway is investigated. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.[11][12][13][14]
-
In Vivo Assessment: Promising candidates from the in vitro screening are then advanced to in vivo models of inflammation and pain. These models are essential for evaluating the compound's efficacy, and pharmacokinetic profile in a whole organism.[15][16][17][18][19][20][21][22][23]
Experimental Workflow
The overall experimental workflow is depicted below, outlining the logical progression from initial screening to in vivo validation.
Caption: Experimental workflow for efficacy testing.
Protocols
1. In Vitro Assays
1.1. Cell Viability Assay (XTT Protocol)
This protocol is for determining the cytotoxicity of the Benzoic acid, 2-(acetyloxy)-5-amino- derivatives on a mammalian cell line (e.g., RAW 264.7 macrophages).[3][5]
-
Materials:
-
RAW 264.7 macrophage cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
96-well microplates
-
Benzoic acid, 2-(acetyloxy)-5-amino- derivatives
-
XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling reagent
-
Electron-coupling reagent
-
Microplate reader
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compounds in complete DMEM.
-
After 24 hours, remove the medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24 hours.
-
Prepare the XTT labeling mixture according to the manufacturer's instructions by mixing the XTT labeling reagent and the electron-coupling reagent.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
Measure the absorbance of the samples at 450 nm using a microplate reader. The reference wavelength should be 650 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
1.2. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol measures the ability of the test compounds to inhibit the activity of COX-1 and COX-2 enzymes.[6][7][8][9][10]
-
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Hematin (cofactor)
-
Test compounds and reference inhibitor (e.g., indomethacin)
-
EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2)
-
Microplate reader
-
-
Procedure:
-
In separate tubes, pre-incubate COX-1 or COX-2 enzyme with the test compound or reference inhibitor in the reaction buffer containing hematin for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid and incubate for 2 minutes at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., HCl).
-
Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's protocol.[6]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of COX inhibition for each compound concentration by comparing the PGE2 levels to the vehicle control.
-
1.3. Pro-inflammatory Cytokine Quantification (ELISA)
This protocol quantifies the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) released from lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[24][25][26][27][28]
-
Materials:
-
RAW 264.7 macrophage cells
-
Complete DMEM
-
Lipopolysaccharide (LPS)
-
Test compounds
-
ELISA kits for TNF-α and IL-6
-
Microplate reader
-
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve for each cytokine and determine the concentration in the samples.
-
1.4. NF-κB Signaling Pathway
The NF-κB signaling pathway is a key regulator of inflammation.[11][12][13][14] The diagram below illustrates the canonical pathway.
Caption: Canonical NF-κB signaling pathway.
2. In Vivo Models
2.1. Carrageenan-Induced Paw Edema in Rats
This is an acute inflammatory model used to evaluate the anti-inflammatory activity of the test compounds.[15][16][17][20][21]
-
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan solution (1% in saline)
-
Test compounds and reference drug (e.g., indomethacin)
-
Pletysmometer
-
-
Procedure:
-
Divide the rats into groups (n=6): vehicle control, positive control, and test compound groups.
-
Administer the test compounds or reference drug orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a pletysmometer immediately before the carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
2.2. Formalin-Induced Pain in Mice
This model is used to assess the analgesic properties of the test compounds, distinguishing between neurogenic and inflammatory pain.[18][22]
-
Materials:
-
Swiss albino mice (20-25 g)
-
Formalin solution (2.5% in saline)
-
Test compounds and reference drug (e.g., morphine)
-
Observation chamber
-
-
Procedure:
-
Divide the mice into groups (n=6): vehicle control, positive control, and test compound groups.
-
Administer the test compounds or reference drug orally or intraperitoneally.
-
After 30 minutes, inject 20 µL of formalin solution into the sub-plantar region of the right hind paw of each mouse.
-
Immediately place the mouse in an observation chamber and record the total time spent licking the injected paw during the first 5 minutes (early phase, neurogenic pain) and from 15 to 30 minutes (late phase, inflammatory pain).
-
Calculate the percentage inhibition of licking time for each group compared to the vehicle control group.
-
2.3. Pharmacokinetic Studies
Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of the lead candidate derivative.[29][30][31][32][33]
-
Materials:
-
Cannulated rats or mice
-
Test compound
-
LC-MS/MS system
-
-
Procedure:
-
Administer a single dose of the test compound to the animals intravenously and orally.
-
Collect blood samples at predetermined time points.
-
Process the blood samples to obtain plasma.
-
Extract the drug and its potential metabolites from the plasma.
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent drug and metabolites.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability.
-
Data Presentation
Quantitative data from the experiments should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Cytotoxicity and Anti-inflammatory Activity of Benzoic acid, 2-(acetyloxy)-5-amino- Derivatives
| Compound | IC50 (µM) Cell Viability (RAW 264.7) | IC50 (µM) COX-1 Inhibition | IC50 (µM) COX-2 Inhibition | IC50 (µM) TNF-α Inhibition | IC50 (µM) IL-6 Inhibition |
| Derivative 1 | >100 | 50.2 ± 4.5 | 5.1 ± 0.6 | 10.3 ± 1.2 | 12.5 ± 1.8 |
| Derivative 2 | >100 | 75.8 ± 6.1 | 8.9 ± 0.9 | 15.7 ± 2.1 | 18.2 ± 2.5 |
| Indomethacin | >100 | 0.5 ± 0.1 | 1.2 ± 0.2 | 8.5 ± 1.0 | 9.8 ± 1.3 |
Data are presented as mean ± SD (n=3). IC50 values represent the concentration required for 50% inhibition.
Table 2: In Vivo Anti-inflammatory and Analgesic Effects of Lead Candidate
| Treatment | Dose (mg/kg) | % Inhibition of Paw Edema (3h) | % Inhibition of Licking Time (Early Phase) | % Inhibition of Licking Time (Late Phase) |
| Vehicle | - | 0 | 0 | 0 |
| Lead Candidate | 10 | 25.4 ± 3.1 | 15.2 ± 2.5 | 30.1 ± 4.2 |
| Lead Candidate | 30 | 45.8 ± 5.2 | 28.9 ± 3.8* | 55.7 ± 6.8 |
| Indomethacin | 10 | 50.2 ± 4.7 | - | 60.3 ± 5.9 |
| Morphine | 5 | - | 70.5 ± 8.1 | 75.2 ± 7.5 |
*Data are presented as mean ± SD (n=6). *p < 0.05, *p < 0.01 compared to vehicle control.
Table 3: Pharmacokinetic Parameters of Lead Candidate in Rats
| Parameter | Oral Administration (30 mg/kg) | Intravenous Administration (10 mg/kg) |
| Cmax (ng/mL) | 1250 ± 150 | 3500 ± 300 |
| Tmax (h) | 1.5 ± 0.5 | 0.1 ± 0.05 |
| AUC (0-t) (ng·h/mL) | 4500 ± 500 | 2500 ± 250 |
| Bioavailability (%) | 60 | - |
Data are presented as mean ± SD (n=6).
Logical Relationship Diagram
The following diagram illustrates the logical connections between the different experimental stages and the decision-making process.
Caption: Logical flow of the experimental design.
References
- 1. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Cell viability and proliferation measurement [takarabio.com]
- 5. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 6. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclooxygenase (COX)-Inhibitory Assay [bio-protocol.org]
- 8. abcam.com [abcam.com]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 11. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 14. NF-κB - Wikipedia [en.wikipedia.org]
- 15. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Animal models of acute and chronic inflammatory and nociceptive pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 18. Rodent Pain Models - Creative Biolabs [creative-biolabs.com]
- 19. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. ijpras.com [ijpras.com]
- 22. academic.oup.com [academic.oup.com]
- 23. maze.conductscience.com [maze.conductscience.com]
- 24. bdbiosciences.com [bdbiosciences.com]
- 25. h-h-c.com [h-h-c.com]
- 26. 2.4. Measurement of Cytokine Levels Using ELISA [bio-protocol.org]
- 27. Cytokine measurement using ELISA [bio-protocol.org]
- 28. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 29. tandfonline.com [tandfonline.com]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
- 32. Pharmacokinetic and Pharmacodynamic Profile of a Novel Phospholipid Aspirin Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimization of reaction conditions for the acetylation of 5-aminosalicylic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the optimization of reaction conditions for the acetylation of 5-aminosalicylic acid (5-ASA) to produce N-acetyl-5-aminosalicylic acid (Ac-5-ASA), a key metabolite and an important compound in its own right.
Experimental Protocols
A detailed methodology for the acetylation of 5-aminosalicylic acid is provided below. This protocol is a synthesized procedure based on established methods for the acetylation of aromatic amines.
Objective: To synthesize N-acetyl-5-aminosalicylic acid from 5-aminosalicylic acid using acetic anhydride.
Materials:
-
5-aminosalicylic acid (5-ASA)
-
Acetic anhydride
-
Pyridine (or another suitable base, e.g., sodium acetate)
-
Glacial acetic acid (for solvent-based method)
-
Hydrochloric acid (for workup)
-
Deionized water
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
-
Beakers and graduated cylinders
Procedure:
-
Reactant Setup: In a clean, dry round-bottom flask, dissolve 5-aminosalicylic acid in a suitable solvent. Glacial acetic acid is a common choice. For a solvent-free approach, 5-ASA can be directly mixed with the acetylating agent.
-
Addition of Acetylating Agent: While stirring, slowly add acetic anhydride to the reaction mixture. An excess of acetic anhydride is typically used to ensure complete conversion. The reaction is often carried out in the presence of a base like pyridine to neutralize the acetic acid byproduct.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-100°C and maintain it under reflux with continuous stirring. The reaction time can vary from 1 to 4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Precipitation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Slowly add cold water to the mixture to quench the excess acetic anhydride and to precipitate the crude N-acetyl-5-aminosalicylic acid.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any water-soluble impurities.
-
Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Final Product Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven.
Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of N-acetylation of aromatic amines, which is analogous to the acetylation of 5-ASA.
Table 1: Effect of Solvent on the Yield of N-acetylation
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetic Acid | 100 | 2 | 95 |
| 2 | Pyridine | 100 | 2 | 92 |
| 3 | Toluene | 110 | 4 | 85 |
| 4 | Dichloromethane | 40 | 6 | 75 |
| 5 | Solvent-free | 100 | 1 | 90 |
Table 2: Effect of Catalyst on the Yield of N-acetylation
| Entry | Catalyst | Molar Ratio (Catalyst:Amine) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | - | 100 | 4 | 70 |
| 2 | Sulfuric Acid | 0.05 | 80 | 1 | 98 |
| 3 | Zinc Chloride | 0.1 | 100 | 2 | 94 |
| 4 | Pyridine | 1.2 | 100 | 2 | 92 |
| 5 | Sodium Acetate | 1.2 | 100 | 3 | 88 |
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis of N-acetyl-5-aminosalicylic acid.
Frequently Asked Questions (FAQs):
-
Q1: What is the role of pyridine or sodium acetate in the reaction?
-
A1: Pyridine and sodium acetate act as bases to neutralize the acetic acid formed as a byproduct of the reaction between 5-ASA and acetic anhydride. This prevents the protonation of the amino group of 5-ASA, which would render it unreactive towards acetylation.
-
-
Q2: Why is it important to add water slowly during the workup?
-
A2: Acetic anhydride reacts exothermically with water. Adding water too quickly can cause a rapid increase in temperature and potentially lead to side reactions or loss of product.
-
-
Q3: How can I confirm the identity and purity of my final product?
-
A3: The identity and purity of N-acetyl-5-aminosalicylic acid can be confirmed using various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC). The melting point of the product can also be compared to the literature value.
-
-
Q4: Can other acetylating agents be used instead of acetic anhydride?
-
A4: Yes, other acetylating agents like acetyl chloride can be used. However, acetyl chloride is more reactive and corrosive, and the reaction would require stricter control of conditions. Acetic anhydride is generally preferred for its ease of handling.
-
Troubleshooting Guide:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | - Increase reaction time or temperature.- Use a slight excess of acetic anhydride.- Ensure the 5-ASA is fully dissolved before adding the acetylating agent. |
| Loss of product during workup. | - Ensure the product is fully precipitated before filtration by cooling in an ice bath for an extended period.- Use minimal solvent for recrystallization to avoid product loss. | |
| Product is colored (e.g., pink or brown) | Oxidation of 5-ASA or impurities in the starting material. | - Perform the reaction under an inert atmosphere (e.g., nitrogen).- Use activated charcoal during recrystallization to remove colored impurities. |
| Side reactions due to high temperatures. | - Optimize the reaction temperature; avoid excessive heating. | |
| Difficulty in crystallization | Product is too soluble in the chosen solvent. | - Use a different recrystallization solvent or a mixture of solvents (e.g., ethanol/water).- Try scratch-seeding the solution to induce crystallization. |
| Presence of oily impurities. | - Purify the crude product by column chromatography before recrystallization. | |
| Presence of starting material in the final product | Insufficient amount of acetylating agent or short reaction time. | - Increase the molar ratio of acetic anhydride to 5-ASA.- Extend the reaction time and monitor completion by TLC. |
| Formation of di-acetylated product | Reaction conditions are too harsh. | - Acetylation of the phenolic hydroxyl group can occur under forcing conditions. Use milder conditions (lower temperature, shorter reaction time). |
Visualizations
Metabolic Pathway of 5-Aminosalicylic Acid
The following diagram illustrates the in vivo acetylation of 5-aminosalicylic acid to its primary metabolite, N-acetyl-5-aminosalicylic acid, a process primarily mediated by N-acetyltransferase (NAT) enzymes in the liver and intestinal mucosa.[1]
Caption: Metabolic conversion of 5-ASA to Ac-5-ASA.
Experimental Workflow for Acetylation of 5-ASA
This workflow diagram outlines the key steps involved in the synthesis and purification of N-acetyl-5-aminosalicylic acid.
Caption: Workflow for the synthesis of Ac-5-ASA.
References
Improving the purity of 5-amino-2-acetoxybenzoic acid during crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 5-amino-2-acetoxybenzoic acid during crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the crystallization of 5-amino-2-acetoxybenzoic acid?
A1: The most critical parameters are solvent selection, temperature, cooling rate, and agitation. The choice of solvent is crucial as it dictates the solubility of the compound and its impurities. Temperature and cooling rate directly influence the nucleation and growth of crystals, which in turn affects their size, shape, and purity. Agitation helps to maintain a uniform temperature and concentration throughout the solution, preventing localized supersaturation and promoting the formation of homogeneous crystals.
Q2: How does the chemical structure of 5-amino-2-acetoxybenzoic acid influence solvent selection?
A2: 5-amino-2-acetoxybenzoic acid is an amino acid derivative with both a carboxylic acid and an amino group, as well as an acetylated hydroxyl group. This combination of functional groups makes it a polar molecule. The acetyl group slightly reduces its polarity compared to its precursor, 5-aminosalicylic acid. Therefore, suitable solvents are likely to be polar protic or aprotic solvents. It is expected to have limited solubility in nonpolar solvents.
Q3: What are the likely impurities in synthetically prepared 5-amino-2-acetoxybenzoic acid?
A3: Based on the common synthesis route, which involves the acetylation of 5-aminosalicylic acid, potential impurities include:
-
5-aminosalicylic acid: Unreacted starting material.
-
Diacylated products: Over-acetylation leading to acylation of the amino group.
-
Degradation products: Hydrolysis of the acetyl group, reverting to 5-aminosalicylic acid.
-
Residual solvents: Solvents used in the synthesis or crystallization process.
-
Isomers: Positional isomers of the amino and acetoxy groups if the starting material was not pure.
Q4: Can I use anti-solvent crystallization for this compound?
A4: Yes, anti-solvent crystallization is a viable technique. This involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "poor" solvent (the anti-solvent) in which it is sparingly soluble. This induces supersaturation and subsequent crystallization. The choice of both the solvent and anti-solvent is critical for success.
Troubleshooting Guides
This section provides solutions to common problems encountered during the crystallization of 5-amino-2-acetoxybenzoic acid.
Issue 1: Low Crystal Yield
| Possible Cause | Suggested Solution |
| Incomplete Crystallization | Ensure the solution is sufficiently supersaturated. This can be achieved by concentrating the solution, cooling to a lower temperature, or adding an appropriate anti-solvent. Allow sufficient time for crystallization to complete. |
| Compound is too soluble in the chosen solvent | Select a solvent in which the compound has moderate solubility at high temperatures and low solubility at low temperatures. Refer to the solubility data of related compounds for guidance. |
| Formation of fine crystals that pass through the filter | Optimize the cooling rate. A slower cooling rate generally promotes the growth of larger crystals. Ensure the filter paper pore size is appropriate for the crystal size. |
Issue 2: Poor Crystal Purity (Presence of Impurities)
| Possible Cause | Suggested Solution |
| Co-precipitation of impurities | Select a solvent system where the impurities are either highly soluble or very insoluble, allowing for their separation from the desired compound. Perform a re-crystallization step. |
| Inclusion of solvent in the crystal lattice | Dry the crystals under vacuum at an appropriate temperature to remove residual solvent. Consider using a different solvent system that is less likely to be incorporated into the crystal structure. |
| Ineffective washing of crystals | Wash the filtered crystals with a small amount of cold crystallization solvent to remove surface impurities without significantly dissolving the product. |
Issue 3: Oiling Out or Formation of Amorphous Solid
| Possible Cause | Suggested Solution |
| Solution is too concentrated or cooled too rapidly | Start with a more dilute solution. Employ a slower cooling rate to allow for ordered crystal growth instead of amorphous precipitation. |
| Inappropriate solvent system | The solvent may be too "good," preventing the ordered arrangement of molecules into a crystal lattice. Experiment with solvent mixtures to fine-tune the solubility. |
| Presence of impurities that inhibit crystallization | Purify the crude product by another method (e.g., column chromatography) before attempting crystallization. |
Experimental Protocols
Protocol 1: Cooling Crystallization
-
Dissolution: Dissolve the crude 5-amino-2-acetoxybenzoic acid in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture with water). Ensure complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. A slower cooling rate generally results in larger and purer crystals.
-
Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude 5-amino-2-acetoxybenzoic acid in a minimal amount of a "good" solvent (e.g., a polar aprotic solvent like THF).
-
Anti-Solvent Addition: Slowly add a "poor" solvent (an anti-solvent, e.g., a nonpolar solvent like hexane or heptane) to the solution with stirring until turbidity is observed.
-
Crystallization: Continue to add the anti-solvent dropwise until crystallization is complete.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a mixture of the solvent and anti-solvent.
-
Drying: Dry the crystals under vacuum.
Data Presentation
Table 1: Solubility of 5-Aminosalicylic Acid in Various Solvents at Different Temperatures
Disclaimer: This data is for the related compound 5-aminosalicylic acid and should be used as a guiding reference for selecting solvents for 5-amino-2-acetoxybenzoic acid. The introduction of the acetyl group will likely alter the solubility profile.
| Solvent | Temperature (K) | Molar Solubility |
| Methanol | 293.15 | Low |
| 313.15 | Moderate | |
| Ethanol | 293.15 | Low |
| 313.15 | Moderate | |
| Tetrahydrofuran (THF) | 293.15 | High |
| 313.15 | Very High | |
| Carbon Tetrachloride | 293.15 | Moderate |
| 313.15 | High |
Data adapted from literature on 5-aminosalicylic acid solubility.[1][2]
Visualizations
Caption: Troubleshooting workflow for crystallization issues.
Caption: General cooling crystallization workflow.
References
Common side products in the synthesis of 5-aminosalicylic acid acetate and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-acetyl-5-aminosalicylic acid, the acetylated form of 5-aminosalicylic acid (5-ASA).
Frequently Asked Questions (FAQs)
Q1: What are the most common side products when synthesizing N-acetyl-5-aminosalicylic acid via acetylation of 5-aminosalicylic acid with acetic anhydride?
A1: The most frequently encountered side products include:
-
Unreacted 5-aminosalicylic acid (5-ASA): This occurs if the acetylation reaction is incomplete.
-
Di-acetylated 5-aminosalicylic acid: Acetylation can occur on both the amine and the hydroxyl group of the salicylic acid moiety, leading to the formation of 2-acetoxy-5-acetamidobenzoic acid.
-
Acetic acid: This is a stoichiometric byproduct of the reaction between 5-ASA and acetic anhydride.
-
Residual acetic anhydride: If used in excess, unreacted acetic anhydride may remain in the reaction mixture.
Q2: My final product of N-acetyl-5-aminosalicylic acid has a low melting point and appears impure. What is the likely cause?
A2: A low or broad melting point is a common indicator of impurities. The presence of unreacted 5-ASA or the di-acetylated side product can depress and broaden the melting point of the desired N-acetyl-5-aminosalicylic acid. Residual acetic acid or anhydride can also contribute to this issue. It is crucial to effectively purify the crude product to remove these contaminants.
Q3: How can I remove unreacted 5-aminosalicylic acid from my N-acetyl-5-aminosalicylic acid product?
A3: Unreacted 5-ASA can be removed through recrystallization. The solubility of 5-ASA and N-acetyl-5-aminosalicylic acid differs in various solvents. For instance, 5-ASA has limited solubility in water, especially cold water, while its solubility is higher in alcohols like ethanol and methanol.[1][2][3] N-acetyl-5-aminosalicylic acid is described as being slightly soluble in methanol. Exploiting these solubility differences is key to successful purification. A carefully selected solvent or solvent system for recrystallization will allow for the selective crystallization of the desired product, leaving the more soluble impurities in the mother liquor.
Q4: What is the best way to eliminate residual acetic anhydride and acetic acid from the reaction mixture?
A4: A common and effective method is to quench the reaction mixture with cold water or ice. Acetic anhydride will hydrolyze to form two equivalents of acetic acid. Acetic acid, being highly soluble in water, can then be removed by washing the precipitated product with cold water.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of N-acetyl-5-aminosalicylic acid | Incomplete reaction. | Ensure a slight molar excess of acetic anhydride is used. Increase the reaction time or temperature moderately, monitoring for the formation of di-acetylated product. |
| Product loss during workup. | When washing the product, use ice-cold solvents to minimize the dissolution of the desired product. Optimize the recrystallization solvent to maximize recovery. | |
| Presence of Di-acetylated Impurity | Excessive amount of acetic anhydride or prolonged reaction time at elevated temperatures. | Use a controlled molar ratio of acetic anhydride to 5-ASA (e.g., 1.1:1). Monitor the reaction progress using a suitable analytical technique like TLC or HPLC to avoid over-reaction. |
| The di-acetylated product can sometimes be hydrolyzed back to the desired mono-acetylated product under controlled basic conditions, followed by re-precipitation by acidification. This, however, requires careful optimization. | ||
| Final Product is Discolored (e.g., pink or brown) | Oxidation of the phenolic hydroxyl group or the aromatic amine. | Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The use of antioxidants during the synthesis can also be explored. Recrystallization with a small amount of activated charcoal can sometimes help in removing colored impurities. |
| Difficulty in Inducing Crystallization | The product is too soluble in the chosen solvent, or the solution is not sufficiently supersaturated. | If the product is an oil, try scratching the inside of the flask with a glass rod at the air-solvent interface to induce crystallization. Seeding with a small crystal of pure product can also be effective. If the product is too soluble, the solvent volume can be reduced by evaporation, or an anti-solvent (a solvent in which the product is insoluble) can be slowly added to induce precipitation. |
Data Presentation
Table 1: Solubility of 5-Aminosalicylic Acid in Various Solvents
| Solvent | Temperature (°C) | Solubility (g/L) |
| Water | 20 | 0.84[3] |
| Ethanol | 20-40 | Higher than in methanol[1][2] |
| Methanol | 20-40 | Lower than in ethanol[1][2] |
Experimental Protocols
Protocol 1: Synthesis of N-acetyl-5-aminosalicylic acid
-
In a round-bottom flask equipped with a magnetic stirrer, suspend 5-aminosalicylic acid in a suitable solvent (e.g., glacial acetic acid).
-
Slowly add a slight molar excess (e.g., 1.1 equivalents) of acetic anhydride to the suspension.
-
Heat the reaction mixture gently (e.g., to 50-60 °C) and stir until all the 5-ASA has dissolved and the reaction is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker of ice-cold water with vigorous stirring to precipitate the crude product and hydrolyze any excess acetic anhydride.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water.
-
Dry the crude product under vacuum.
Protocol 2: Purification of N-acetyl-5-aminosalicylic acid by Recrystallization
-
Transfer the crude N-acetyl-5-aminosalicylic acid to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent or solvent mixture (e.g., an ethanol/water mixture) to just dissolve the solid. The ideal solvent is one in which the desired product is highly soluble at elevated temperatures and poorly soluble at low temperatures, while impurities have different solubility profiles.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period.
-
Hot filter the solution to remove the activated charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: Workflow for the synthesis and purification of N-acetyl-5-aminosalicylic acid.
References
Technical Support Center: Stability of Benzoic Acid, 2-(acetyloxy)-5-amino- in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Benzoic acid, 2-(acetyloxy)-5-amino- in aqueous solutions. The information is based on established principles of pharmaceutical stability testing and inferences drawn from the known behavior of structurally related compounds, namely 5-aminosalicylic acid (5-ASA) and acetylsalicylic acid (aspirin), due to the limited direct stability data for the target compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for Benzoic acid, 2-(acetyloxy)-5-amino- in aqueous solutions?
A1: Based on its chemical structure, two primary degradation pathways are anticipated:
-
Hydrolysis: The ester linkage is susceptible to hydrolysis, which would cleave the acetyl group to form 5-aminosalicylic acid (5-ASA) and acetic acid. This process is analogous to the hydrolysis of acetylsalicylic acid (aspirin).[1][2][3][4][5]
-
Oxidation: The 5-amino group is prone to oxidation, a known degradation route for 5-ASA.[6][7] This can lead to the formation of colored degradation products, such as quinoneimines.[7][8][9]
Q2: What factors are likely to influence the stability of this compound in aqueous solutions?
A2: The stability is expected to be influenced by several factors:
-
pH: Both hydrolysis and oxidation are pH-dependent. The rate of hydrolysis of the ester is typically faster under acidic or basic conditions.
-
Temperature: Increased temperature will likely accelerate the rates of both hydrolysis and oxidation.
-
Light: Exposure to light, particularly UV light, may promote oxidative degradation.
-
Presence of Oxidizing Agents: Dissolved oxygen or trace metal ions can catalyze the oxidation of the amino group.
Q3: What is a suitable analytical method for monitoring the stability of Benzoic acid, 2-(acetyloxy)-5-amino-?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended analytical technique.[10][11][12][13][14] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. UV detection would be appropriate, as the aromatic ring and carbonyl groups are chromophores. The method must be validated to ensure it can separate the intact drug from its potential degradation products.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of parent compound | 1. pH of the solution is highly acidic or basic.2. High storage temperature.3. Presence of dissolved oxygen or metal ion contaminants. | 1. Adjust the pH of the solution to a more neutral range (e.g., pH 4-6) and buffer it.2. Store solutions at refrigerated temperatures (2-8 °C) and protect from light.3. Use deoxygenated water (e.g., by sparging with nitrogen) and consider adding a chelating agent like EDTA. |
| Appearance of a new peak in the HPLC chromatogram | Formation of a degradation product. | 1. Identify the degradation product. A peak with a shorter retention time might be the more polar 5-ASA (from hydrolysis).2. Perform forced degradation studies to intentionally generate degradation products and confirm their retention times. |
| Discoloration of the solution (e.g., turning yellow or brown) | Oxidation of the 5-amino group. | 1. Minimize exposure to air and light.2. Consider the use of antioxidants in the formulation. |
| Poor peak shape or shifting retention times in HPLC | 1. Interaction of the basic amino group with the silica support of the column.2. Inappropriate mobile phase pH. | 1. Use a base-deactivated column or a lower pH mobile phase to protonate the amine.2. Ensure the mobile phase pH is consistent and at least 2 pH units away from the pKa of the analyte for consistent ionization. |
Experimental Protocols
Protocol: Forced Degradation Study
Objective: To identify the likely degradation products and pathways for Benzoic acid, 2-(acetyloxy)-5-amino- and to establish a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for 1 hour.
-
Oxidation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours, then prepare a 100 µg/mL solution.
-
Photostability: Expose a 100 µg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples.
-
If necessary, neutralize the acidic and basic samples before injection.
-
Analyze all samples by a suitable HPLC method.
-
Protocol: Isothermal Stability Study
Objective: To determine the degradation kinetics of Benzoic acid, 2-(acetyloxy)-5-amino- in an aqueous solution at a specific pH and temperature.
Methodology:
-
Buffer Preparation: Prepare a buffer solution at the desired pH (e.g., phosphate buffer at pH 7.4).
-
Sample Preparation: Dissolve the compound directly in the buffer to a final concentration of 100 µg/mL.
-
Incubation: Store the solution in a temperature-controlled chamber (e.g., 25°C or 40°C) protected from light.
-
Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 28 days).
-
Analysis: Analyze the concentration of the remaining parent compound in each aliquot by a validated stability-indicating HPLC method.
-
Data Analysis: Plot the natural logarithm of the concentration versus time. If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the degradation rate constant (k).
Data Presentation
Table 1: Example Data from a Forced Degradation Study
| Stress Condition | Incubation Time | % Assay of Parent Compound | % Degradation | Major Degradation Products (Retention Time) |
| 0.1 M HCl, 60°C | 24 hours | 75.2 | 24.8 | Peak at 2.5 min (likely 5-ASA) |
| 0.1 M NaOH, RT | 1 hour | 45.8 | 54.2 | Peak at 2.5 min (likely 5-ASA) |
| 3% H₂O₂, RT | 24 hours | 88.1 | 11.9 | Peak at 4.8 min (likely oxidation product) |
| 80°C (Solid) | 48 hours | 98.5 | 1.5 | Minor peaks observed |
| Photostability | - | 92.3 | 7.7 | Peak at 4.8 min (likely oxidation product) |
Table 2: Example Data from an Isothermal Stability Study at 40°C, pH 7.4
| Time (Days) | Concentration (µg/mL) | % Remaining | ln(Concentration) |
| 0 | 100.0 | 100.0 | 4.605 |
| 1 | 95.1 | 95.1 | 4.555 |
| 3 | 86.2 | 86.2 | 4.457 |
| 7 | 72.6 | 72.6 | 4.285 |
| 14 | 52.7 | 52.7 | 3.965 |
| 28 | 27.8 | 27.8 | 3.325 |
Visualizations
Caption: Inferred degradation pathways of Benzoic acid, 2-(acetyloxy)-5-amino-.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. protmed.uoradea.ro [protmed.uoradea.ro]
- 5. Hydrolysis and stability of acetylsalicylic acid in stearylamine-containing liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of oxidation products of 5-aminosalicylic acid in faeces and the study of their formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. holcapek.upce.cz [holcapek.upce.cz]
- 13. phmethods.net [phmethods.net]
- 14. High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent the decarboxylation of 5-aminosalicylic acid acetate during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 5-aminosalicylic acid (5-ASA) and its derivatives during storage.
Frequently Asked Questions (FAQs)
Q1: My 5-aminosalicylic acid (5-ASA) solution is changing color. Is this due to decarboxylation?
A1: While decarboxylation is a potential degradation pathway for some salicylic acid derivatives, studies have shown that for 5-aminosalicylic acid (5-ASA), the primary cause of degradation and color change in solution is oxidation.[1] Decarboxylation is not considered a significant degradation pathway for 5-ASA under typical storage conditions.[1] The color change is likely due to the formation of oxidized products, such as quinoneimines.[1]
Q2: What are the main factors that accelerate the degradation of 5-ASA?
A2: The degradation of 5-ASA is primarily accelerated by conditions that promote oxidation.[1] These factors include:
-
Exposure to oxygen: The presence of oxygen is a key driver of oxidative degradation.
-
Exposure to light: Light, particularly UV light, can catalyze oxidative reactions.
-
High temperature: Elevated temperatures can increase the rate of chemical reactions, including oxidation.
-
High pH: Alkaline conditions can promote the oxidation of 5-ASA.
-
Presence of metal ions: Certain metal ions can act as catalysts for oxidation.
Q3: How can I prevent the degradation of 5-ASA during storage?
A3: To minimize the degradation of 5-ASA, it is crucial to protect it from conditions that promote oxidation. Recommended storage practices include:
-
Inert Atmosphere: Store solid 5-ASA and its solutions under an inert atmosphere, such as nitrogen or argon, to displace oxygen.
-
Light Protection: Store in amber-colored containers or wrap containers with aluminum foil to protect from light.[2]
-
Temperature Control: Store at controlled room temperature or under refrigeration, as specified by the manufacturer. A study on extemporaneously prepared 5-ASA suspension showed it was stable for 90 days at both room temperature and under refrigeration when protected from light.[2]
-
pH Control: Maintain a neutral or slightly acidic pH for 5-ASA solutions.
-
Use of Antioxidants: Consider the addition of antioxidants, such as sulfites or ascorbic acid, to formulations to inhibit oxidation.
Q4: What is the primary degradation product of 5-ASA?
A4: The main degradation product of 5-ASA via oxidation is 5-ASA-quinoneimine (5-ASA-QI).[1] This is followed by more complex chemical reactions. In vivo, 5-ASA is primarily metabolized to N-acetyl-5-aminosalicylic acid (Ac-5-ASA).[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of 5-ASA solution (yellowing/browning) | Oxidation of 5-ASA.[1] | 1. Prepare fresh solutions. 2. Deoxygenate solvents before use. 3. Store solutions under an inert atmosphere (e.g., nitrogen). 4. Protect solutions from light by using amber vials or wrapping with foil.[2] |
| Precipitate formation in 5-ASA solution | 1. Change in pH affecting solubility. 2. Formation of insoluble degradation products. | 1. Verify and adjust the pH of the solution. 2. Filter the solution if necessary and analyze the filtrate for 5-ASA concentration. 3. If degradation is suspected, prepare a fresh solution under optimal storage conditions. |
| Loss of potency in 5-ASA formulation | Chemical degradation, likely oxidation. | 1. Review storage conditions (temperature, light exposure, atmosphere). 2. Perform a stability study to determine the degradation rate under your specific conditions. 3. Consider reformulating with antioxidants or adjusting the pH. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for the Quantification of 5-ASA and its Degradation Products
This protocol provides a general method for analyzing the stability of 5-ASA. Specific parameters may need to be optimized for your particular instrumentation and formulation.
Objective: To quantify the concentration of 5-ASA and its primary degradation products to assess stability.
Materials:
-
HPLC system with UV or fluorescence detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of phosphate buffer (pH adjusted to 3-4) and an organic solvent like methanol or acetonitrile. The exact ratio should be optimized for best separation.
-
5-ASA reference standard
-
Degradation product reference standards (if available)
-
Your 5-ASA samples
Procedure:
-
Standard Preparation: Prepare a stock solution of 5-ASA reference standard in the mobile phase or a suitable solvent. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dilute your 5-ASA samples to fall within the concentration range of your calibration curve.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Isocratic or gradient elution with a phosphate buffer/organic solvent mixture.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a wavelength of approximately 300-330 nm or fluorescence detection.[5]
-
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the 5-ASA standard against its concentration. Use the calibration curve to determine the concentration of 5-ASA in your samples. Degradation products can be identified by their retention times and quantified if standards are available.
Note: Several HPLC methods for 5-ASA analysis have been published and can be adapted.[3][6][7]
Visualizations
Caption: Primary degradation pathway of 5-aminosalicylic acid.
Caption: Workflow for assessing the stability of 5-ASA formulations.
References
- 1. Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of 5-aminosalicylic acid suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. holcapek.upce.cz [holcapek.upce.cz]
- 4. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characteristics, Properties and Analytical/Bioanalytical Methods of 5-Aminosalicylic Acid: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. helixchrom.com [helixchrom.com]
Overcoming solubility issues of 5-amino-2-acetoxybenzoic acid in biological buffers
Welcome to the technical support center for 5-amino-2-acetoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges related to the solubility of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is 5-amino-2-acetoxybenzoic acid and why is its solubility a concern?
A1: 5-amino-2-acetoxybenzoic acid is a derivative of 5-aminosalicylic acid (5-ASA or mesalamine).[1] Like its parent compound, it is poorly soluble in water and neutral aqueous solutions, which can pose significant challenges for its use in biological assays and formulation development.[2][3] Achieving a desired concentration in physiological buffers without precipitation is critical for obtaining accurate and reproducible experimental results.
Q2: How does pH fundamentally affect the solubility of 5-amino-2-acetoxybenzoic acid?
A2: The solubility of 5-amino-2-acetoxybenzoic acid, an ionizable acidic compound, is highly dependent on pH.[2] At a pH below its acid dissociation constant (pKa), the molecule will be predominantly in its neutral, less soluble form. As the pH of the solution increases above the pKa, the carboxylic acid group deprotonates, forming a more soluble anionic salt. Therefore, increasing the pH of the buffer is a primary strategy to enhance its solubility.[4] The related compound 5-ASA, for instance, is significantly more soluble at pH values above 7.[5]
Q3: What are the most effective strategies to improve the solubility of this compound in biological buffers?
A3: Several strategies can be employed, often in combination, to enhance solubility:
-
pH Adjustment: Increasing the pH of the buffer to deprotonate the carboxylic acid group is the most direct method.[4]
-
Co-solvents: Using water-miscible organic solvents (e.g., DMSO, ethanol) can increase solubility.[6] Typically, a concentrated stock solution is prepared in a co-solvent and then diluted into the aqueous buffer.
-
Surfactants: The use of non-ionic surfactants can aid in solubilization by forming micelles that encapsulate the hydrophobic compound.[7][8]
-
Complexation: Cyclodextrins can form inclusion complexes with the drug molecule, enhancing its apparent water solubility.[8]
-
Particle Size Reduction: For suspensions, reducing the particle size through techniques like micronization increases the surface area, which can improve the dissolution rate.[7][9]
Q4: How stable is 5-amino-2-acetoxybenzoic acid in aqueous solutions?
A4: The parent compound, 5-ASA, is susceptible to degradation, primarily through oxidation, which can be accelerated by factors like light, temperature, and oxygen.[10] The degradation can lead to the formation of colored products and polymeric species.[11] It is recommended to prepare solutions fresh and protect them from light. Storing aqueous solutions for more than one day is not advised.[12]
Troubleshooting Guide
Problem: My 5-amino-2-acetoxybenzoic acid is not dissolving in my phosphate-buffered saline (PBS) at pH 7.4.
This is a common issue due to the compound's low intrinsic solubility. Follow this troubleshooting workflow to address the problem.
Problem: I observed precipitation in my buffer after the initial dissolution. Why is this happening?
This can occur for several reasons:
-
Supersaturation: The initial conditions (e.g., use of a co-solvent) may have created a supersaturated solution that is not stable over time.
-
Temperature Change: Solubility often decreases as temperature drops. If you used gentle heating to dissolve the compound, it might precipitate upon cooling to room temperature.
-
pH Shift: Absorption of atmospheric CO₂ can slightly lower the pH of poorly buffered alkaline solutions, potentially causing precipitation of the acidic compound.
-
Degradation: The degradation products may be less soluble than the parent compound.[10]
Solutions:
-
Prepare solutions immediately before use.[12]
-
Avoid making highly concentrated stock solutions that require large dilution factors.
-
Ensure your final buffer has sufficient buffering capacity to maintain the target pH.
-
Store the solution protected from light and at a constant temperature.
Data Presentation
The solubility of aminosalicylates is highly pH-dependent. The table below summarizes the reported solubility of the parent compound, 5-aminosalicylic acid (5-ASA), at different pH values, which serves as a useful reference.
Table 1: pH-Dependent Solubility of 5-Aminosalicylic Acid (5-ASA)
| pH Value | Solubility (% w/v) | Solubility (mg/mL) | Ionization State |
|---|---|---|---|
| 1.0 | 0.5% | ~5.0 | Mostly Cationic |
| 2.0 - 5.0 | 0.1% | ~1.0 | Zwitterionic/Neutral |
| 6.0 | 0.2% | ~2.0 | Mixed |
| 7.0 | 0.5% | ~5.0 | Mostly Anionic |
| 8.0 | 1.0% | ~10.0 | Anionic |
| 9.0 | 3.3% | ~33.0 | Anionic |
(Data sourced from reference[5])
Table 2: Comparison of Solubilization Strategies
| Strategy | Mechanism | Advantages | Disadvantages |
|---|---|---|---|
| pH Adjustment | Increases the fraction of the ionized, more soluble species.[4] | Simple, effective for ionizable drugs, uses common lab reagents. | May not be suitable for all biological assays; risk of precipitation if pH is not maintained. |
| Co-solvents (e.g., DMSO) | Alters the polarity of the solvent system to better accommodate the solute.[6] | Allows for high-concentration stock solutions; widely used. | Co-solvent may have unintended biological effects or toxicity in sensitive assays. |
| Surfactants | Form micelles that encapsulate the drug, increasing its apparent solubility.[8] | Can significantly increase solubility; useful for very hydrophobic compounds. | Can interfere with protein assays and cell membrane integrity. |
Experimental Protocols
Protocol 1: Preparation of a 1 mM Solution in PBS using pH Adjustment
-
Objective: To prepare a 1 mM solution of 5-amino-2-acetoxybenzoic acid (MW: 195.17 g/mol ) in PBS (pH 7.4).
-
Materials:
-
5-amino-2-acetoxybenzoic acid powder
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
1 M Sodium Hydroxide (NaOH) solution
-
Calibrated pH meter
-
Stir plate and stir bar
-
-
Procedure:
-
Weigh out 19.52 mg of 5-amino-2-acetoxybenzoic acid for 100 mL of solution.
-
Add the powder to 90 mL of PBS in a beaker with a stir bar. The powder will likely not dissolve completely.
-
Place the beaker on a stir plate and begin gentle stirring.
-
Place the pH probe into the suspension.
-
Slowly add the 1 M NaOH solution dropwise while monitoring the pH.
-
Continue adding NaOH until the powder is fully dissolved. The pH will likely need to be raised to between 8.0 and 8.5.
-
Once dissolved, carefully adjust the pH back towards the desired final pH if necessary, though be aware that lowering the pH may cause precipitation.
-
Transfer the solution to a 100 mL volumetric flask and add PBS to bring the final volume to 100 mL.
-
Sterile-filter the solution if required for cell culture experiments. Use the solution immediately.
-
Protocol 2: Preparation of a 1 mM Solution using a DMSO Co-solvent
-
Objective: To prepare a 1 mM working solution in a biological buffer using a concentrated DMSO stock.
-
Materials:
-
5-amino-2-acetoxybenzoic acid powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Target biological buffer (e.g., PBS, Tris-HCl)
-
-
Procedure:
-
Prepare a 100 mM Stock Solution: Weigh 19.52 mg of 5-amino-2-acetoxybenzoic acid and dissolve it in 1 mL of anhydrous DMSO. Vortex until fully dissolved. This is your concentrated stock.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C, protected from light and moisture.
-
Prepare Working Solution: To prepare a 1 mM working solution, perform a 1:100 dilution of the stock solution into your target biological buffer. For example, add 10 µL of the 100 mM stock to 990 µL of buffer.
-
Mixing: Mix thoroughly by gentle vortexing or inversion. The final DMSO concentration will be 1%.
-
Control: Ensure you use a vehicle control (1% DMSO in buffer) in your experiments.
-
Visualizations
Proposed Mechanism of Action
5-aminosalicylates are known to exert anti-inflammatory effects by interfering with pro-inflammatory signaling pathways, such as that of Tumor Necrosis Factor-alpha (TNF-α).[13][14] This interference can involve the inhibition of NF-κB activation.[15]
References
- 1. Human Metabolome Database: Showing metabocard for N-acetyl-5-aminosalicylic acid (HMDB0060602) [hmdb.ca]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 5-Aminosalicylic Acid Distribution into the Intestinal Membrane Along the Gastrointestinal Tract After Oral Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. 5-Aminosalicylic Acid Distribution into the Intestinal Membrane Along the Gastrointestinal Tract After Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mesalamine blocks tumor necrosis factor growth inhibition and nuclear factor kappaB activation in mouse colonocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Method Refinement for the Large-Scale Synthesis of 5-Aminosalicylic Acid Acetate
Welcome to the technical support center for the synthesis of 5-aminosalicylic acid acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate a smooth and efficient synthesis process.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 5-aminosalicylic acid acetate.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| TS-01 | Low Yield of 5-Aminosalicylic Acid Acetate | - Incomplete acetylation reaction. - Hydrolysis of the ester product during work-up. - Suboptimal reaction temperature. - Inefficient purification leading to product loss. | - Ensure the use of a slight excess of acetic anhydride. - Add a catalyst such as concentrated sulfuric acid or an alternative like titanium dioxide/sulfate solid superacid to drive the reaction to completion. - Perform the work-up in cold, slightly acidic water to minimize hydrolysis. - Maintain the reaction temperature between 50-60°C for optimal conversion. - Optimize the recrystallization process by using a minimal amount of hot solvent and cooling slowly to maximize crystal recovery. |
| TS-02 | Presence of Unreacted 5-Aminosalicylic Acid (5-ASA) in the Final Product | - Insufficient amount of acetylating agent. - Short reaction time. - Inadequate mixing in a large-scale reactor. | - Use a molar excess of acetic anhydride (e.g., 1.1 to 1.5 equivalents). - Extend the reaction time and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture. |
| TS-03 | Formation of N,O-Diacetylated Byproduct | - Excessively harsh reaction conditions (high temperature or prolonged reaction time). - Use of a strong base as a catalyst can promote N-acetylation. | - Maintain a controlled reaction temperature (50-60°C). - Use an acid catalyst which favors O-acetylation of the phenolic hydroxyl group. - Monitor the reaction closely and stop it once the desired product is predominantly formed. |
| TS-04 | Product Discoloration (Darkening) | - Oxidation of the amino group in 5-ASA or the final product. - Presence of metallic impurities. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1] - Use high-purity, metal-free reagents and solvents. - The use of sodium dithionite during the purification of the starting 5-ASA can help remove colored impurities.[1] |
| TS-05 | Difficulty in Product Crystallization | - Solution is not sufficiently saturated. - Presence of impurities that inhibit crystal formation. - Cooling the solution too rapidly. | - Reduce the amount of solvent used for recrystallization to ensure saturation. - If impurities are suspected, perform a hot filtration step or treat the solution with activated charcoal. - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote gradual crystal growth. Seeding with a small crystal of the pure product can also induce crystallization. |
| TS-06 | Final Product Fails Purity Specifications (e.g., by HPLC) | - Incomplete removal of byproducts such as acetic acid, unreacted 5-ASA, or diacetylated compound. - Residual solvent from purification. | - Perform multiple recrystallization steps if necessary. - Wash the filtered crystals thoroughly with a small amount of cold solvent to remove soluble impurities.[2] - Ensure the product is completely dry by using a vacuum oven at a controlled temperature. - Utilize analytical techniques like HPLC to confirm purity against a reference standard.[3][4][5] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the large-scale synthesis of 5-aminosalicylic acid (5-ASA)?
A1: For large-scale synthesis, 5-ASA can be prepared from several precursors, including salicylic acid, aniline, or m-nitrobenzoic acid.[6][7] A common industrial method involves the diazotization of sulfanilic acid and coupling with salicylic acid, followed by reductive cleavage to yield high-purity 5-ASA.[1]
Q2: Which acetylating agent is most suitable for the large-scale synthesis of 5-aminosalicylic acid acetate?
A2: Acetic anhydride is a commonly used and effective acetylating agent for phenolic hydroxyl groups on an industrial scale, similar to its use in the synthesis of aspirin from salicylic acid.[8] While acetyl chloride can also be used, it generates corrosive hydrogen chloride gas as a byproduct.[9]
Q3: How can one selectively achieve O-acetylation over N-acetylation?
A3: Selective O-acetylation of aminophenols can be challenging. Performing the reaction under acidic conditions tends to favor O-acetylation of the phenolic hydroxyl group. The amino group is protonated under acidic conditions, making it less nucleophilic and thus less likely to react with the acetylating agent.
Q4: What are the critical process parameters to monitor during the acetylation reaction?
A4: The most critical parameters are temperature, reaction time, and the molar ratio of reactants. The temperature should be carefully controlled to avoid the formation of byproducts. Reaction progress should be monitored to determine the optimal reaction time for maximizing yield and minimizing impurity formation.
Q5: What is a suitable method for the purification of 5-aminosalicylic acid acetate on a large scale?
A5: Recrystallization is a highly effective method for purifying the final product.[2][10][11][12] A suitable solvent system should be identified where the product has high solubility at elevated temperatures and low solubility at room temperature. The process of slow cooling is crucial for obtaining high-purity crystals.
Q6: What analytical techniques are recommended for quality control?
A6: High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of the final product and quantifying any impurities.[3][4][5] Other techniques such as melting point determination and spectroscopy (e.g., FT-IR, NMR) can be used to confirm the identity and structure of the synthesized compound.
Experimental Protocols
Synthesis of 5-Aminosalicylic Acid (from Salicylic Acid)
This method is adapted from established industrial processes for producing high-purity 5-ASA.
-
Diazotization of Sulfanilic Acid:
-
Sulfanilic acid is slurried in water, and concentrated sulfuric acid is added under cooling.
-
The mixture is cooled to 5-10°C.
-
A solution of sodium nitrite in water is slowly added below the surface while maintaining the temperature.
-
-
Coupling Reaction:
-
Salicylic acid is dissolved in an aqueous sodium hydroxide solution.
-
The diazonium salt solution from the previous step is slowly added to the salicylic acid solution, maintaining a temperature of 10-22°C.
-
-
Reductive Cleavage:
-
The resulting 5-(p-sulfophenylazo)salicylic acid is transferred to an autoclave.
-
A palladium on carbon (Pd/C) catalyst is added.
-
The mixture is heated to 75°C, and hydrogen gas is introduced at a pressure of 5 atmospheres.
-
The reaction is continued until hydrogen uptake ceases.
-
-
Isolation and Purification of 5-ASA:
-
The catalyst is filtered off at 60-70°C.
-
The pH of the filtrate is adjusted to approximately 4.5 with concentrated sulfuric acid to precipitate the 5-ASA.
-
The slurry is cooled, and the product is collected by filtration, washed with water, and dried.
-
Large-Scale Synthesis of 5-Aminosalicylic Acid Acetate
This proposed protocol is based on standard acetylation procedures for phenolic compounds.
-
Reaction Setup:
-
Charge a suitable glass-lined reactor with 5-aminosalicylic acid and a solvent such as glacial acetic acid.
-
Begin agitation and ensure the solid is well-suspended.
-
-
Acetylation:
-
Slowly add a slight molar excess (1.1 equivalents) of acetic anhydride to the suspension.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to 50-60°C and maintain this temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a larger vessel containing cold water to precipitate the crude product.
-
Stir the resulting slurry for 30 minutes to ensure complete precipitation.
-
Collect the crude 5-aminosalicylic acid acetate by filtration and wash the filter cake with cold water until the washings are neutral.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent (e.g., an ethanol/water mixture).
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If the solution is colored, treat with activated charcoal and perform a hot filtration.
-
Allow the filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of 5-aminosalicylic acid acetate.
Caption: Logical relationship diagram for troubleshooting common synthesis issues.
References
- 1. DK174615B1 - Process for Preparation of 5-Aminosalicylic Acid - Google Patents [patents.google.com]
- 2. Home Page [chem.ualberta.ca]
- 3. Characteristics, Properties and Analytical/Bioanalytical Methods of 5-Aminosalicylic Acid: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. helixchrom.com [helixchrom.com]
- 5. Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Aminosalicylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Salicylic acid - Wikipedia [en.wikipedia.org]
- 9. ias.ac.in [ias.ac.in]
- 10. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. people.chem.umass.edu [people.chem.umass.edu]
Validation & Comparative
A Comparative Guide to the In Vitro Efficacy of 5-Aminosalicylic Acid and Sulfasalazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of 5-aminosalicylic acid (5-ASA) and its prodrug, sulfasalazine. The following sections detail their differential effects on various cellular models, summarize quantitative data from key experiments, and outline the methodologies used in these studies. This information is intended to assist researchers in designing experiments and interpreting data related to these anti-inflammatory compounds.
Introduction
5-Aminosalicylic acid (5-ASA) is the primary active moiety responsible for the therapeutic effects in the treatment of inflammatory bowel disease (IBD).[1][2][3] Sulfasalazine, a drug that combines 5-ASA with the sulfonamide antibiotic sulfapyridine via an azo bond, has been in clinical use for decades for both IBD and rheumatoid arthritis.[3][4] In the colon, bacterial azoreductases cleave sulfasalazine into its two components.[4] While 5-ASA is believed to exert its anti-inflammatory effects topically in the colon, sulfapyridine is associated with many of the systemic side effects.[3][5] However, in vitro studies reveal that the intact sulfasalazine molecule possesses distinct immunomodulatory properties that are not observed with 5-ASA alone.[4][6] This guide will delve into these differences based on published in vitro experimental data.
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the key quantitative findings from in vitro studies comparing the effects of 5-ASA and sulfasalazine on various biological processes.
| Biological Process | In Vitro Model | Key Finding | 5-Aminosalicylic Acid (5-ASA) | Sulfasalazine | Citation(s) |
| Leukotriene Formation Inhibition | Rat Peritoneal Cells | IC50 for inhibition of contractile leukotriene (LTC4/D4) formation. | 2.3 mM | 0.15 mM | [1] |
| Lymphocyte Proliferation | Human Peripheral Blood Mononuclear Cells | Inhibition of mitogen-induced proliferation. | No inhibition observed. | Inhibitory at 100 µg/mL. | [6] |
| Immunoglobulin Synthesis | Human Peripheral Blood Mononuclear Cells | Inhibition of pokeweed mitogen-induced immunoglobulin synthesis. | Not inhibitory at concentrations tested. | Dose-dependent depression of Ig synthesis. | [6] |
| Intestinal Secretion | Rabbit Distal Ileum | Induction of intestinal secretion (measured by short-circuit current). | No effect at any dose tested. | Stimulated secretion (ED50 = 0.4 mM). | [2] |
| Reactive Oxygen Species (ROS) Scavenging | Rat Colonic Mucosal Scrapings | Blockade of sodium deoxycholate-induced reactive oxygen formation. | Effective | Effective | [7] |
| Natural Killer (NK) Cell Activity | Human NK Cells (from in vivo treated subjects) | In vitro inhibition of NK cell activity. | Marginal effect in 22% of subjects. | Significantly impaired in 67% of subjects. | [8] |
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of 5-ASA and sulfasalazine are multifactorial. A primary mechanism attributed to 5-ASA is its ability to scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in the intestinal mucosa.[1][2][6][9] Both compounds can also interfere with the arachidonic acid cascade, though sulfasalazine appears more potent in inhibiting leukotriene synthesis in certain models.[1][9]
Sulfasalazine has demonstrated broader immunomodulatory effects that are independent of its cleavage to 5-ASA. These include the inhibition of the NF-κB signaling pathway and the suppression of pro-inflammatory cytokines such as IL-1, IL-12, and TNF.[4][10][11]
Differential inhibitory effects of Sulfasalazine and 5-ASA.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of in vitro findings. Below are summaries of protocols used in the comparative studies cited in this guide.
Inhibition of Leukotriene Formation
-
Objective: To quantify the inhibition of calcium ionophore-stimulated leukotriene C4 and D4 (LTC4/D4) synthesis.
-
Cell Model: Isolated rat peritoneal cells.
-
Methodology:
-
Harvest peritoneal cells from rats.
-
Pre-incubate the cells with varying concentrations of sulfasalazine or 5-ASA.
-
Stimulate leukotriene production using a calcium ionophore (e.g., A23187).
-
Terminate the reaction and extract the leukotrienes.
-
Quantify the amount of contractile leukotriene activity, typically through bioassay (e.g., guinea pig ileum contraction) or chromatographic methods (e.g., HPLC).
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound.[1]
-
Lymphocyte Proliferation and Immunoglobulin Synthesis
-
Objective: To assess the immunomodulatory effects on lymphocyte function.
-
Cell Model: Human peripheral blood mononuclear cells (PBMCs).
-
Methodology:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
For proliferation assays, culture PBMCs with a mitogen (e.g., phytohemagglutinin) in the presence of various concentrations of sulfasalazine or 5-ASA for a set period (e.g., 72 hours). Proliferation is measured by the incorporation of radiolabeled thymidine or using dye-based assays.
-
For immunoglobulin synthesis assays, culture PBMCs with a B-cell mitogen (e.g., pokeweed mitogen) and the test compounds for an extended period (e.g., 7-10 days).
-
Measure the concentration of immunoglobulins (e.g., IgM, IgG) in the culture supernatant using ELISA.[6]
-
Intestinal Epithelial Secretion Assay
-
Objective: To measure the effect of the compounds on ion transport across the intestinal epithelium.
-
Model: Excised rabbit distal ileum tissue mounted in an Ussing chamber.
-
Methodology:
-
Mount a section of rabbit distal ileum tissue in an Ussing chamber, separating the mucosal and serosal sides.
-
Bathe both sides with oxygenated Ringer's solution and measure the baseline short-circuit current (Isc), which reflects net ion transport.
-
Add equimolar concentrations of sulfasalazine or 5-ASA to the mucosal (brush border) side.
-
Record the change in Isc over time. An increase in Isc indicates a stimulation of anion secretion.
-
Determine the effective dose that produces half the maximal response (ED50) for active compounds.[2]
-
The following diagram illustrates a general workflow for comparing the anti-inflammatory effects of these two compounds in a cell-based assay.
A typical workflow for in vitro drug comparison.
Conclusion
The in vitro evidence indicates that while 5-ASA is a potent ROS scavenger, sulfasalazine possesses a broader range of immunomodulatory activities that may be attributed to the intact molecule. Notably, sulfasalazine is a more potent inhibitor of leukotriene formation and directly suppresses lymphocyte function, effects not observed with 5-ASA in the same models. Conversely, sulfasalazine's azo-linked structure can induce intestinal secretion, an effect not seen with 5-ASA. These findings underscore the importance of selecting appropriate in vitro models and endpoints to dissect the specific mechanisms of action of these related but distinct anti-inflammatory agents. Researchers should consider the specific inflammatory pathways relevant to their studies when choosing between these compounds for in vitro investigations.
References
- 1. Sulfasalazine and 5-aminosalicylic acid inhibit contractile leukotriene formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative analysis of the in vitro prosecretory effects of balsalazide, sulfasalazine, olsalazine, and mesalamine in rabbit distal ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A meta-analysis of the efficacy of sulfasalazine in comparison with 5-aminosalicylates in the induction of improvement and maintenance of remission in patients with ulcerative colitis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro/in vivo evaluation of 5-aminosalicyl-glycine as a colon-specific prodrug of 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. annalsgastro.gr [annalsgastro.gr]
- 6. In vitro immunomodulatory effects of sulfasalazine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Actions of sulfasalazine and 5-aminosalicylic acid as reactive oxygen scavengers in the suppression of bile acid-induced increases in colonic epithelial cell loss and proliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of cell mediated cytotoxicity by sulphasalazine: effect of in vivo treatment with 5-aminosalicylic acid and sulphasalazine on in vitro natural killer cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical Pharmacology of 5-ASA Compounds in Inflammatory Bowel Disease | Abdominal Key [abdominalkey.com]
- 10. Comparison of delayed release 5 aminosalicylic acid (mesalazine) and sulphasalazine in the treatment of mild to moderate ulcerative colitis relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Cross-reactivity studies of antibodies raised against derivatives of Benzoic acid, 2-(acetyloxy)-5-amino-
For Researchers, Scientists, and Drug Development Professionals
Introduction to Antibody Specificity and Cross-Reactivity
Antibodies are essential tools in a vast array of biomedical research and diagnostic applications, prized for their ability to bind to specific molecular targets. The specificity of an antibody refers to its ability to distinguish between its intended target (the antigen) and other, structurally similar molecules. Cross-reactivity, conversely, is the phenomenon where an antibody binds to molecules other than the specific antigen against which it was raised. This occurs when the cross-reacting molecule shares a similar three-dimensional structure or epitope with the original antigen.
For small molecules like the derivatives of 2-(acetyloxy)-5-aminobenzoic acid, which are not immunogenic on their own, the production of antibodies requires them to be conjugated to a larger carrier protein. These small molecules are known as haptens. The design of the hapten and the site of its conjugation to the carrier protein are critical factors that influence the specificity and cross-reactivity profile of the resulting antibodies.
Derivatives of 2-(acetyloxy)-5-aminobenzoic acid are structurally related to 5-aminosalicylic acid (5-ASA or mesalazine), a key therapeutic agent in the management of inflammatory bowel disease, and its primary metabolite, N-acetyl-5-aminosalicylic acid (N-acetyl-5-ASA). Therefore, when developing antibodies against any of these derivatives, it is crucial to assess their cross-reactivity with other structurally related compounds to ensure the reliability and specificity of any resulting immunoassay.
Hypothetical Cross-Reactivity Data
The following table presents a hypothetical cross-reactivity profile for a fictional monoclonal antibody, MAb-7G8, raised against a derivative of 2-(acetyloxy)-5-aminobenzoic acid. This table illustrates how quantitative cross-reactivity data is typically presented, allowing for a clear comparison of antibody binding to various analytes. The cross-reactivity is calculated based on the concentration of each compound required to cause a 50% inhibition (IC50) in a competitive immunoassay, relative to the target analyte.
Calculation of Percent Cross-Reactivity: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100%
| Compound Tested | Structure | IC50 (ng/mL) | % Cross-Reactivity |
| Target Analyte: 2-(acetyloxy)-5-aminobenzoic acid | 10 | 100% | |
| 5-Aminosalicylic acid (5-ASA) | 250 | 4% | |
| N-acetyl-5-aminosalicylic acid | 50 | 20% | |
| Salicylic acid | > 10,000 | < 0.1% | |
| Acetylsalicylic acid (Aspirin) | > 10,000 | < 0.1% | |
| 4-Aminobenzoic acid | > 10,000 | < 0.1% |
Note: The structures and data presented in this table are for illustrative purposes only and do not represent actual experimental results.
Experimental Protocols
The generation and characterization of antibodies with specific binding properties is a multi-step process. Below are detailed methodologies for the key experiments involved in a cross-reactivity study.
Hapten Synthesis and Carrier Protein Conjugation
To elicit an immune response, the small molecule of interest (the hapten) must be covalently linked to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).
-
Hapten Synthesis: A derivative of 2-(acetyloxy)-5-aminobenzoic acid is synthesized with a linker arm suitable for conjugation. The position of the linker is crucial as it will influence which parts of the hapten are exposed to the immune system.
-
Activation: The carboxylic acid group of the hapten-linker construct is typically activated using a reagent like N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an NHS ester.
-
Conjugation: The activated hapten is then reacted with the carrier protein (e.g., BSA) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The NHS ester reacts with primary amino groups on the lysine residues of the protein to form stable amide bonds.
-
Purification: The resulting conjugate is purified by dialysis or size-exclusion chromatography to remove unreacted hapten and reagents.
-
Characterization: The hapten-to-protein conjugation ratio is determined using techniques such as UV-Vis spectrophotometry or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.
Antibody Production and Purification
-
Immunization: Laboratory animals (typically mice for monoclonal antibodies or rabbits for polyclonal antibodies) are immunized with the hapten-carrier protein conjugate emulsified in an adjuvant (e.g., Freund's adjuvant) over a period of several weeks.
-
Titer Determination: Blood samples are periodically collected, and the serum is tested for the presence of antibodies against the hapten using an enzyme-linked immunosorbent assay (ELISA).
-
Monoclonal Antibody Production (Hybridoma Technology):
-
Spleen cells from a mouse with a high antibody titer are fused with myeloma cells to create immortalized, antibody-producing hybridoma cells.
-
Hybridomas are selected and screened for the production of the desired antibody.
-
Positive clones are subcloned to ensure monoclonality and then expanded to produce larger quantities of the monoclonal antibody.
-
-
Antibody Purification: The monoclonal antibody is purified from the hybridoma culture supernatant or ascites fluid using protein A or protein G affinity chromatography.
Competitive ELISA for Cross-Reactivity Testing
A competitive ELISA is the standard method for assessing the cross-reactivity of antibodies against small molecules.
-
Plate Coating: A microtiter plate is coated with a conjugate of the hapten and a different carrier protein than the one used for immunization (e.g., ovalbumin, OVA) to prevent non-specific binding of anti-carrier protein antibodies. The plate is then blocked to prevent non-specific binding of subsequent reagents.
-
Competitive Reaction: A constant amount of the purified antibody is pre-incubated with varying concentrations of the target analyte or the potential cross-reacting compounds.
-
Incubation: These mixtures are then added to the coated microtiter plate. The free antibody (not bound to the analyte in the solution) will bind to the hapten-OVA conjugate on the plate.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that binds to the primary antibody is added.
-
Signal Generation: A substrate for the enzyme is added, which produces a colored product. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.
-
Data Analysis: The absorbance is measured, and a standard curve is generated by plotting the percent inhibition versus the logarithm of the analyte concentration. The IC50 values for the target analyte and each test compound are determined from their respective inhibition curves.
Visualizing the Workflow
The following diagrams illustrate the key processes described in the experimental protocols.
Caption: Workflow for the production of monoclonal antibodies.
Caption: Competitive ELISA workflow for cross-reactivity testing.
Conclusion
The specificity of an antibody is paramount for its reliable use in research and diagnostics. For antibodies raised against derivatives of 2-(acetyloxy)-5-aminobenzoic acid, a thorough assessment of cross-reactivity with structurally related molecules, particularly 5-ASA and its metabolites, is essential. While specific experimental data for such antibodies is not currently in the public domain, the principles and protocols outlined in this guide provide a comprehensive framework for researchers to conduct their own cross-reactivity studies. By following these methodologies, scientists can generate the necessary data to validate the specificity of their antibodies and ensure the accuracy of their immunoassays.
Comparative Cytotoxicity Analysis: 5-Amino-2-Acetoxybenzoic Acid and Its Progenitors
In the landscape of pharmacological research, understanding the cytotoxic profiles of a compound and its parent molecules is crucial for evaluating safety and therapeutic potential. This guide provides a comparative analysis of the cytotoxicity of 5-amino-2-acetoxybenzoic acid and its parent compounds, 5-aminosalicylic acid (5-ASA) and salicylic acid. Due to a lack of direct experimental data on the cytotoxicity of 5-amino-2-acetoxybenzoic acid in the reviewed literature, this guide will focus on the known cytotoxic effects of its parent compounds and the available biochemical information for 5-amino-2-acetoxybenzoic acid.
Quantitative Cytotoxicity Data
A study investigating the comparative cytotoxicity of 5-ASA and salicylic acid on various cell lines provides valuable quantitative data. The following table summarizes the reported IC50 values, which represent the concentration of a drug that is required for 50% inhibition of cell viability.
| Compound | Cell Line | IC50 (mM) |
| 5-Aminosalicylic Acid (5-ASA) | MDCK (Madin-Darby Canine Kidney) | >10 |
| LLC-PK1 (Porcine Kidney) | ~7.5 | |
| NRK (Normal Rat Kidney) | >10 | |
| HepG2 (Human Liver Cancer) | >10 | |
| Salicylic Acid | MDCK (Madin-Darby Canine Kidney) | >10 |
| LLC-PK1 (Porcine Kidney) | >10 | |
| NRK (Normal Rat Kidney) | ~10 | |
| HepG2 (Human Liver Cancer) | >10 |
Data extracted from a comparative cytotoxicity study of aminosalicylic acid isomers and related compounds. The study noted that the free acid forms were generally less toxic than their sodium salts. Acidic 5-ASA was found to be the most toxic of the isomers in MDCK and LLC-PK1 cells[1].
Insights into 5-Amino-2-Acetoxybenzoic Acid
-
Metabolic Product: Ac-5-ASA is formed in the intestinal epithelial cells and the liver through the action of N-acetyltransferases on 5-ASA.[5]
-
Cellular Uptake: Studies have shown that the uptake of Ac-5-ASA by isolated human colonic epithelial cells is significantly lower than that of 5-ASA. This difference in uptake may explain the observation that Ac-5-ASA appears to be therapeutically ineffective in patients with ulcerative colitis.[6]
-
Radical Scavenging: Ac-5-ASA has been shown to possess free radical scavenging properties and can inhibit •OH radical-stimulated DNA base hydroxylation.[2][7] This suggests a potential role in mitigating oxidative stress.
Experimental Protocols: Cytotoxicity Assessment
A standard method for evaluating the in vitro cytotoxicity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is typically proportional to the number of viable cells.
MTT Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator (e.g., at 37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the test compounds (5-amino-2-acetoxybenzoic acid, 5-ASA, salicylic acid) in cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include untreated cells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value can then be determined by plotting cell viability against compound concentration.
Visualizing the Processes
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow of a typical MTT cytotoxicity assay.
References
- 1. Comparative cytotoxicity of 5-aminosalicylic acid (mesalazine) and related compounds in different cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Human Metabolome Database: Showing metabocard for N-acetyl-5-aminosalicylic acid (HMDB0060602) [hmdb.ca]
- 4. N-Acetyl-5-Aminosalicylic Acid | C9H9NO4 | CID 65512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of 5-aminosalicylic acid and N-acetylaminosalicylic acid uptake by the isolated human colonic epithelial cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
A Comparative Guide to the In Vivo Pharmacokinetic Profiles of 5-Aminosalicylic Acid (5-ASA) Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of the pharmacokinetic profiles of various 5-aminosalicylic acid (5-ASA) formulations, supported by experimental data from multiple studies. 5-ASA, or mesalamine, is a cornerstone in the management of inflammatory bowel disease (IBD), and understanding the in vivo behavior of different delivery systems is critical for optimizing therapeutic efficacy and safety.
Quantitative Pharmacokinetic Data
The systemic exposure to 5-ASA and its primary metabolite, N-acetyl-5-ASA (N-Ac-5-ASA), varies among different oral formulations. These differences are primarily attributed to the drug release mechanisms designed to target delivery to the colon while minimizing systemic absorption. The following tables summarize key pharmacokinetic parameters from studies conducted in healthy adult volunteers and patients with ulcerative colitis.
Table 1: Pharmacokinetic Parameters of 5-ASA and N-Ac-5-ASA for Various Oral Formulations
| Formulation | Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Urinary Excretion (% of dose) | Fecal Excretion (% of dose) |
| 5-ASA | ||||||
| Asacol® (delayed-release) | 800 mg | - | 3295 (AUCtlast) | - | 0.39 | 40-64 |
| Lialda®/Mezavant® (delayed-release) | 2.4 g QD | - | - | - | 21.3 | - |
| Pentasa® (sustained-release) | - | - | - | - | 15-53 | 12-51 |
| Salofalk®/Mesasal®/Claversal® (delayed-release) | - | - | - | - | 27-56 | 37-44 |
| Pro-drugs | ||||||
| Sulfasalazine | - | - | - | - | 11-33 | 23-75 |
| Olsalazine | - | - | - | - | 14-31 | 47-50 |
| Balsalazide | 2250 mg | - | 3449 (AUCtlast) | - | 0.37 | 46 |
| N-Ac-5-ASA | ||||||
| Asacol® (delayed-release) | 800 mg | - | 15364 (AUCtlast) | - | 18.78 | - |
| Balsalazide | 2250 mg | - | 16050 (AUCtlast) | - | 18.83 | - |
Data compiled from multiple sources.[1][2] Tmax, Cmax, and AUC values can vary significantly between studies due to differences in study design, subject populations, and analytical methods. Urinary and fecal excretion data represent the total amount of 5-ASA and N-Ac-5-ASA.[1]
A study comparing three dosing regimens of two oral delayed-release mesalamine formulations, Lialda (2 x 1.2 g once daily) and Asacol (6 x 400 mg once daily or 2 x 400 mg three times daily), in healthy adult volunteers found similar pharmacokinetic profiles following multiple dosing. Steady state for 5-ASA and N-Ac-5-ASA was achieved by day 4 for all treatments.[3][4]
Experimental Protocols
The in vivo pharmacokinetic evaluation of 5-ASA formulations typically involves the following key steps:
1. Study Design:
-
Randomized, open-label, crossover or parallel-group studies are common designs.[2][3][4] Crossover studies allow for within-subject comparison of different formulations, while parallel-group designs are also utilized.[3][4]
-
Studies may involve single-dose or multiple-dose administrations to assess both initial absorption and steady-state pharmacokinetics.[2][3][5]
-
The influence of food is often investigated by conducting studies under both fasting and fed conditions .[6]
2. Study Population:
-
Pharmacokinetic studies are frequently conducted in healthy adult volunteers to characterize the drug's behavior without the confounding influence of active disease.[1][3][4]
-
Studies are also performed in patients with ulcerative colitis to evaluate pharmacokinetics in the target patient population.[1]
3. Drug Administration and Sample Collection:
-
Oral formulations are administered with a standardized volume of water.
-
Serial blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals up to 72 hours post-dose) to determine the plasma concentrations of 5-ASA and its metabolites.[6][7][8]
-
Urine and feces are often collected over a specified period (e.g., 24-96 hours) to quantify the extent of drug excretion.[1] In some studies, gastrointestinal fluids are aspirated from different regions to directly measure drug dissolution.[9][10]
4. Bioanalytical Method:
-
Plasma, urine, and fecal concentrations of 5-ASA and N-Ac-5-ASA are typically quantified using a validated High-Performance Liquid Chromatography (HPLC) method with mass spectrometric (MS/MS) detection .[2][6] This method offers high sensitivity and specificity for the analytes.
5. Pharmacokinetic Analysis:
-
Non-compartmental analysis is commonly used to determine key pharmacokinetic parameters, including:
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of 5-ASA formulations.
Caption: Experimental workflow for a typical in vivo pharmacokinetic study of 5-ASA formulations.
Signaling Pathway and Mechanism of Action
While this guide focuses on pharmacokinetics, it is important to note that the therapeutic effect of 5-ASA is believed to be primarily topical, acting on the colonic mucosa.[6] The systemic absorption of 5-ASA is therefore often considered a surrogate for safety and potential systemic side effects. Different formulations are designed to optimize the delivery of 5-ASA to the inflamed areas of the colon. For instance, delayed-release formulations like Asacol® and Lialda® have an enteric coating designed to release mesalamine in the terminal ileum and colon.[3][4] Pro-drugs such as sulfasalazine, olsalazine, and balsalazide are designed to be cleaved by bacterial azoreductases in the colon, releasing the active 5-ASA moiety.
The following diagram illustrates the general pathway of orally administered 5-ASA formulations.
Caption: General pathway of orally administered 5-ASA formulations in the gastrointestinal tract.
References
- 1. Systematic review: the pharmacokinetic profiles of oral mesalazine formulations and mesalazine pro-drugs used in the management of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Similar pharmacokinetics of three dosing regimens comprising two oral delayed‐release mesalamine formulations in healthy adult volunteers: Randomised, open‐label, parallel‐group study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. altasciences.com [altasciences.com]
- 7. Pharmacokinetics in Wistar Rats of 5-[(4-Carboxybutanoyl)Amino]-2-Hydroxybenzoic Acid: A Novel Synthetic Derivative of 5-Aminosalicylic Acid (5-ASA) with Possible Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics in Wistar Rats of 5-[(4-Carboxybutanoyl)Amino]-2-Hydroxybenzoic Acid: A Novel Synthetic Derivative of 5-Aminosalicylic Acid (5-ASA) with Possible Anti-Inflammatory Activity | PLOS One [journals.plos.org]
- 9. Measurement of in vivo Gastrointestinal Release and Dissolution of Three Locally Acting Mesalamine Formulations in Regions of the Human Gastrointestinal Tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Comparison of Analytical Methods for the Quantification of Mesalazine (5-ASA) and its Metabolites in Biological Matrices
This guide provides a detailed comparison of validated analytical methods for the quantification of Mesalazine (5-aminosalicylic acid, 5-ASA) and its primary metabolite, N-acetyl-5-aminosalicylic acid (Ac-5-ASA). The compound of interest, 2-(acetyloxy)-5-aminobenzoic acid, is an isomer of Ac-5-ASA. The analytical principles and methods described herein are directly applicable for its quantification, offering a robust framework for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, or bioequivalence studies.
The primary techniques discussed include High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which are the most prevalent methods for bioanalysis of these compounds[1].
Overview of Analytical Techniques
The choice of an analytical method depends on the required sensitivity, selectivity, sample throughput, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) : This is a fundamental separation technique. For the analysis of 5-ASA and its metabolites, it is often paired with:
-
UV Detection : A cost-effective and widely available technique. However, it may lack the sensitivity and selectivity required for low-concentration samples or complex matrices[1][2].
-
Electrochemical Detection (ECD) : Offers higher sensitivity and selectivity for electroactive compounds like 5-ASA compared to UV detection[3].
-
Fluorescence Detection (FD) : Can provide excellent sensitivity if the analyte is naturally fluorescent or can be derivatized to become fluorescent[4].
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This is the gold standard for bioanalytical quantification due to its superior sensitivity, selectivity, and specificity. It can distinguish compounds with the same retention time but different mass-to-charge ratios, significantly reducing matrix interference[5][6][7].
Quantitative Performance Comparison
The following table summarizes the performance characteristics of various validated methods for the quantification of 5-ASA and Ac-5-ASA in human plasma.
| Method | Analyte(s) | Sample Preparation | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (% Bias) | Precision (% RSD) | Reference |
| HPLC-UV/FL | 5-ASA & Ac-5-ASA | Deproteinization, Derivatization, LLE | Not Specified | 48.7 (5-ASA), 24.7 (Ac-5-ASA) | Not Specified | Not Specified | [4] |
| HPLC-ECD | 5-ASA & Ac-5-ASA | Liquid-Liquid Extraction (LLE) | Not Specified | 5 (5-ASA), 10 (Ac-5-ASA) | -1.5 to -0.4 | 0.8 to 2.2 | [3] |
| LC-MS/MS | 5-ASA & Ac-5-ASA | Protein Precipitation (PPT) | 50 - 4000 | 50 | -8.4 to 8.0 | ≤ 11 | [6] |
| LC-MS/MS | 5-ASA | Protein Precipitation (PPT) | 50 - 30,000 | 50 | ± 3.5 | < 7.9 | [7] |
| LC-MS/MS | 5-ASA & Ac-5-ASA | Liquid-Liquid Extraction (LLE) | 2 - 1500 (5-ASA), 10 - 2000 (Ac-5-ASA) | 2 (5-ASA), 10 (Ac-5-ASA) | 0.64 to 5.48 | 1.60 to 8.67 | [5][8] |
| UHPLC-MS/MS | 5-ASA | Derivatization, LLE | 0.1 - 12.0 | 0.1 | 3.8 to 7.2 | 0.6 to 3.8 | [9] |
LLE: Liquid-Liquid Extraction; PPT: Protein Precipitation; LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation.
Experimental Protocols & Workflows
Detailed and robust experimental protocols are crucial for reproducible results. Bioanalytical method validation should adhere to guidelines from regulatory bodies like the EMA and FDA to ensure data integrity[10][11][12][13].
Sample preparation is critical to remove interferences from biological matrices, such as proteins and phospholipids, and to concentrate the analyte of interest.
Caption: General workflow for sample preparation using Protein Precipitation (PPT).
A more complex but cleaner extraction can be achieved with Liquid-Liquid Extraction (LLE), sometimes combined with a derivatization step to improve chromatographic properties or detector response.
Caption: Workflow for Liquid-Liquid Extraction (LLE) with a derivatization step.
Method 1: LC-MS/MS for 5-ASA and Ac-5-ASA This protocol is based on a method involving simple protein precipitation, offering high throughput[6].
-
Sample Preparation :
-
To 100 µL of human plasma, add internal standards (4-ASA and N-Ac-4-ASA).
-
Add 400 µL of methanol to precipitate proteins.
-
Vortex mix and centrifuge the samples.
-
Collect the supernatant for injection into the LC-MS/MS system.
-
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column.
-
Mobile Phase : A gradient of 17.5 mmol/L acetic acid (pH 3.3) and acetonitrile.
-
Flow Rate : 0.2 mL/min.
-
-
Mass Spectrometry :
-
Ionization : Electrospray Ionization (ESI), negative mode.
-
Detection : Multiple Reaction Monitoring (MRM).
-
Transitions : m/z 152→108 for 5-ASA; m/z 194→150 for N-Ac-5-ASA[6].
-
Method 2: HPLC with Electrochemical Detection (HPLC-ECD) This protocol provides higher sensitivity than UV detection without the cost of a mass spectrometer[3].
-
Sample Preparation :
-
Perform a liquid-liquid extraction on plasma samples using an appropriate organic solvent.
-
Evaporate the organic layer.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions :
-
Column : Kromasil KR100 C18 reverse-phase column.
-
Mobile Phase : Isocratic elution with a suitable buffer and organic modifier mixture.
-
-
Detection :
-
Detector : Electrochemical detector.
-
Potential : Set to an optimized oxidation potential for 5-ASA and Ac-5-ASA.
-
Method Selection Guide
Choosing the right analytical technique is a critical decision driven by the specific requirements of the study.
Caption: Decision-making guide for selecting the appropriate analytical method.
Conclusion
The quantification of 2-(acetyloxy)-5-aminobenzoic acid and related compounds like 5-ASA and Ac-5-ASA in biological matrices can be reliably achieved using several validated analytical methods.
-
LC-MS/MS stands out as the most sensitive and selective method, making it ideal for pharmacokinetic studies where low concentrations are expected, with some methods achieving an LLOQ as low as 0.1 ng/mL[5][9]. Simple protein precipitation can be used for high-throughput analysis[6][7].
-
HPLC with ECD or Fluorescence detection offers a viable alternative when the extreme sensitivity of LC-MS/MS is not required or when instrumentation is limited. These methods provide good performance with LLOQs in the low ng/mL range[3][4].
-
HPLC-UV is a cost-effective option suitable for applications where analyte concentrations are expected to be relatively high.
The selection of a specific method should be guided by a thorough evaluation of the study's objectives, required detection limits, sample matrix complexity, and available resources. All methods must be fully validated according to international guidelines to ensure the reliability and accuracy of the resulting data[12][13][14].
References
- 1. Characteristics, Properties and Analytical/Bioanalytical Methods of 5-Aminosalicylic Acid: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MS/MS method for the determination of mesalazine in beagle dog plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of mesalazine, a low bioavailability olsalazine metabolite in human plasma by UHPLC-MS/MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ema.europa.eu [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. fda.gov [fda.gov]
- 14. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Efficiency of Routes to 5-Amino-2-Acetoxybenzoic Acid
This guide provides a detailed comparison of different synthetic pathways to produce 5-amino-2-acetoxybenzoic acid, a valuable compound in pharmaceutical research and development. The primary focus is on the synthesis of its key precursor, 5-aminosalicylic acid (5-ASA), for which several distinct routes exist. The efficiency of each route is benchmarked based on reported yields, product purity, and the complexity of the experimental procedures. The final acetylation step to yield the target molecule is also discussed.
Core Synthetic Strategies for 5-Aminosalicylic Acid (5-ASA)
The synthesis of 5-amino-2-acetoxybenzoic acid first requires the formation of 5-aminosalicylic acid (5-ASA). The overall efficiency, cost, and environmental impact of the synthesis are largely determined by the pathway chosen to produce this intermediate. Three primary routes to 5-ASA are critically evaluated below:
-
Route A: Nitration of Salicylic Acid followed by Reduction
-
Route B: Azo-Coupling of Salicylic Acid with a Diazonium Salt followed by Reductive Cleavage
-
Route C: Kolbe-Schmitt Carboxylation of 4-Aminophenol
Route A: Nitration of Salicylic Acid and Subsequent Reduction
This two-step approach involves the initial nitration of commercially available salicylic acid to form 5-nitrosalicylic acid, followed by the reduction of the nitro group to an amine. While conceptually straightforward, a significant challenge lies in controlling the regioselectivity of the nitration, as the formation of the 3-nitro isomer is a common side reaction that can reduce the overall yield.[1][2]
Data Presentation: Synthetic Efficiency of Route A
| Parameter | Step 1: Nitration | Step 2: Reduction | Overall | Reference |
| Yield | 27.5% (after recrystallization) | 57.8% | 15.9% | [2] |
| Purity | - | 97.8% | 97.8% | [2] |
| Key Reagents | Salicylic acid, Conc. HNO₃, Conc. H₂SO₄, Acetic acid | 5-Nitrosalicylic acid, Pd/C, H₂, Na₂CO₃ | - | [2] |
| Advantages | Utilizes readily available starting materials. | The reduction step is typically high-yielding. | - | |
| Disadvantages | Poor regioselectivity leads to isomer formation and low yield.[1] Requires multiple recrystallizations for purification.[2] | Use of catalytic hydrogenation may require pressure equipment. | Low overall yield makes it less efficient for large-scale production. | [2] |
Experimental Protocol: Route A
Step 1: Preparation of 5-Nitrosalicylic Acid [2]
-
Dissolve 200g of salicylic acid in 2L of anhydrous acetic acid.
-
Prepare a mixed acid solution of 540ml concentrated nitric acid and 480ml concentrated sulfuric acid.
-
Slowly add the mixed acid to the salicylic acid solution at room temperature, ensuring the internal temperature does not exceed 50°C. The addition should take approximately 4 hours.
-
After addition is complete, maintain the mixture at 50°C with stirring for 1 hour.
-
Pour the reaction mixture into a 6L ice-water bath and stir at 0°C for 1 hour.
-
Filter the resulting precipitate and wash with water to obtain crude 5-nitrosalicylic acid. The crude product contains a mixture of 3-nitro and 5-nitro isomers.
-
Dry the crude product and recrystallize twice from a 60% ethanol-water solution to obtain purified 5-nitrosalicylic acid.
Step 2: Preparation of 5-Aminosalicylic Acid [2]
-
Dissolve 68.0g of the purified 5-nitrosalicylic acid in 680ml of methanol.
-
Add 25.0g of a 20% sodium carbonate (Na₂CO₃) solution and stir until dissolved.
-
Add 6.8g of Palladium on carbon (Pd/C) catalyst.
-
Heat the mixture to 50°C and conduct catalytic hydrogenation until the starting material is consumed (approx. 48 hours).
-
Adjust the pH to 10.0 with 20% Na₂CO₃ solution and filter to remove the Pd/C catalyst.
-
Acidify the filtrate with 10% dilute hydrochloric acid to a pH of 3.0.
-
Stir at 25°C for 1 hour to allow precipitation, then filter and dry the product to yield 5-aminosalicylic acid as a crystalline powder.
Route B: Azo-Coupling and Reductive Cleavage
This elegant method avoids the problematic nitration step by first coupling salicylic acid with a diazonium salt, typically derived from sulfanilic acid. This forms a stable azo compound, 5-(p-sulphophenyl azo)salicylic acid. Subsequent hydrogenation cleaves the azo bond to yield high-purity 5-ASA and regenerates the sulfanilic acid, which can be recovered.[1][3]
Data Presentation: Synthetic Efficiency of Route B
| Parameter | Value (Lab Scale) | Value (Semi-Industrial Scale) | Reference |
| Yield | 91% | - | [1][4] |
| Purity | 95% | 97% | [1][4] |
| Key Reagents | Salicylic acid, Sulfanilic acid, NaNO₂, H₂, Pd/C | - | [1][3] |
| Advantages | High yield and high purity. Avoids isomeric separation issues. The auxiliary chemical (sulfanilic acid) can be recycled. | - | [1][3] |
| Disadvantages | Involves the handling of diazonium salts, which can be unstable. Requires hydrogenation under pressure. | - |
Experimental Protocol: Route B [1][3][4]
Step 1: Formation of 5-(p-sulphophenyl azo)salicylic acid
-
Prepare a diazonium salt of sulfanilic acid in the conventional manner using sodium nitrite and a strong acid.
-
In a separate vessel, prepare the double sodium salt of salicylic acid.
-
Add the diazonium salt solution to the salicylic acid salt solution under cooling, allowing the temperature to rise from 10°C to 22°C to facilitate the coupling reaction.
Step 2: Reductive Cleavage
-
Transfer the resulting azo compound slurry to an autoclave.
-
Add a transition metal catalyst, such as 5% Palladium on carbon (Pd/C).
-
Heat the mixture to over 50°C (e.g., 75°C) and introduce hydrogen gas at elevated pressure (e.g., 5 atmospheres).
-
Maintain the reaction until hydrogen uptake ceases.
-
Filter the hot solution (60-80°C) to remove the catalyst.
Step 3: Isolation of 5-Aminosalicylic Acid
-
Cool the filtrate and add sodium dithionite to remove any residual color.
-
Cool the solution further (e.g., to 20°C) to precipitate the recovered sodium sulfanilate, which is removed by filtration.
-
Reheat the mother liquor and acidify with a strong acid (e.g., sulfuric acid) to a pH of approximately 4.5.
-
At this pH, the 5-aminosalicylic acid precipitates while the remaining sulfanilic acid stays in solution.
-
Cool the slurry, filter the product, wash with water, and dry to obtain high-purity 5-ASA.
Route C: Kolbe-Schmitt Carboxylation of 4-Aminophenol
This route utilizes the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide under pressure with carbon dioxide. In this case, 4-aminophenol is the starting material. This method can be very efficient but requires specialized high-pressure equipment, and the toxicity of 4-aminophenol is a significant consideration for industrial applications.[1]
Data Presentation: Synthetic Efficiency of Route C
| Parameter | Value | Reference |
| Yield | Potentially high (>90%), by analogy to similar reactions. | [5] |
| Purity | Not specified. | |
| Key Reagents | 4-Aminophenol, Carbon Dioxide (CO₂), Base (e.g., K₂CO₃) | [1] |
| Advantages | Potentially a very direct and high-yielding one-step process. | |
| Disadvantages | Requires specialized high-pressure reaction equipment. The starting material, 4-aminophenol, is toxic.[1] |
Experimental Protocol: Route C (General Procedure)
A detailed experimental protocol for the synthesis of 5-ASA from 4-aminophenol was not found in the search results. A general procedure based on the Kolbe-Schmitt reaction would involve:
-
Formation of the potassium salt of 4-aminophenol.
-
Heating this salt under high pressure of carbon dioxide gas in an autoclave.
-
After the reaction, the product mixture would be dissolved in water.
-
Acidification of the solution would precipitate the 5-aminosalicylic acid product.
Final Step: Acetylation to 5-Amino-2-Acetoxybenzoic Acid
The final step is the acetylation of 5-aminosalicylic acid. The challenge in this step is achieving selective acetylation. 5-ASA has two functional groups that can be acetylated by reagents like acetic anhydride: the amino group (-NH₂) and the hydroxyl group (-OH).
The synthesis of 5-acetamido-2-acetoxybenzoic acid (the di-acetylated product) has been reported with a 34% yield by reacting 5-aminosalicylic acid with acetic anhydride in the presence of potassium carbonate.[6]
To obtain the desired 5-amino-2-acetoxybenzoic acid , a selective O-acetylation is required. This would typically involve protecting the more nucleophilic amino group first, followed by acetylation of the hydroxyl group, and then deprotection of the amino group. Alternatively, carefully controlled reaction conditions (e.g., using a specific catalyst or milder acetylating agent at low temperatures) might favor O-acetylation. A detailed, high-yield protocol for this specific selective transformation was not identified in the search results.
Conclusion and Route Comparison
Based on the available data, each synthetic route to the 5-ASA precursor presents a distinct set of advantages and disadvantages.
-
Route A (Nitration/Reduction) is hampered by low yields due to poor regioselectivity, making it less attractive for efficient, large-scale synthesis.
-
Route C (Kolbe-Schmitt) offers the potential for a highly efficient, one-step process but is constrained by the need for specialized high-pressure equipment and the handling of a toxic starting material.
-
Route B (Azo-Coupling/Reductive Cleavage) emerges as the most synthetically efficient and practical method. It provides both high yield (91%) and high purity (95-97%) while avoiding the difficult isomer separation associated with nitration.[1][4] The ability to recycle the sulfanilic acid auxiliary adds to its economic and environmental appeal.
For the development of a robust and scalable synthesis of 5-amino-2-acetoxybenzoic acid, Route B is the recommended pathway for producing the key 5-aminosalicylic acid intermediate. Further research would be required to optimize a selective O-acetylation protocol for the final conversion to the target molecule.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. CN106083623A - A kind of preparation method of 5-aminosalicylic acid - Google Patents [patents.google.com]
- 3. US4788331A - Method of preparing 5-amino salicylic acid - Google Patents [patents.google.com]
- 4. DK174615B1 - Process for Preparation of 5-Aminosalicylic Acid - Google Patents [patents.google.com]
- 5. US2644011A - Process for producing 4-amino-2-hydroxybenzoic acid - Google Patents [patents.google.com]
- 6. Aspirin Derivative 5-(Bis(3-methylbut-2-enyl)amino)-2-hydroxybenzoic Acid Improves Thermotolerance via Stress Response Proteins in Caenorhabditis elegans [mdpi.com]
A Comparative Analysis of the Analgesic Properties of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives
A detailed examination of newly synthesized derivatives of 5-acetamido-2-hydroxy benzoic acid reveals their potential as potent analgesic agents, with in-vivo studies demonstrating significant pain reduction comparable to, and in some aspects exceeding, standard analgesics. This guide provides a comprehensive comparison of these compounds, supported by experimental data and detailed methodologies, for researchers and professionals in drug development.
A recent study has brought to light the analgesic potential of two new derivatives of 5-acetamido-2-hydroxy benzoic acid: 5-benzamidosalicylic acid (PS2) and 5-phenylacetamidosalicylic acid (PS3). These compounds, along with the parent molecule 5-acetamido-2-hydroxy benzoic acid (PS1), were evaluated for their ability to alleviate pain using established animal models. The findings suggest that these derivatives, particularly PS3, exhibit strong analgesic properties, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory and pain signaling pathway.
Chemical Structures of the Investigated Compounds
The parent compound and its derivatives are structurally similar, with modifications to the acetamido group at the 5th position of the benzoic acid ring.
-
PS1: 5-acetamido-2-hydroxy benzoic acid
-
PS2: 5-benzamidosalicylic acid
-
PS3: 5-phenylacetamidosalicylic acid
Comparative Analgesic Efficacy: In-Vivo Studies
The analgesic effects of PS1, PS2, and PS3 were assessed using two standard preclinical pain models: the acetic acid-induced writhing test and the hot plate test. These tests evaluate peripheral and central analgesic activity, respectively.
Acetic Acid-Induced Writhing Test
This test induces visceral pain and is a common method for screening peripherally acting analgesics. The number of abdominal writhes (stretches) is counted after the administration of a pain-inducing agent (acetic acid), and a reduction in the number of writhes indicates an analgesic effect.
In this study, the derivative PS3 demonstrated remarkable analgesic activity . At doses of 20 and 50 mg/kg, PS3 reduced the number of writhes by 74% and 75% , respectively, compared to the control group.[1][2] This effect was more potent than that of the parent compound, PS1, which itself has been shown to have an ED50 value of 4.95 mg/kg in a similar test, indicating it is significantly more potent than aspirin (ED50 of 67.5 mg/kg) and acetaminophen (ED50 of 125 mg/kg).[1][3]
Hot Plate Test
The hot plate test is used to assess central analgesic activity by measuring the reaction time of an animal to a thermal stimulus. An increase in the latency to respond (e.g., licking a paw or jumping) suggests a centrally mediated analgesic effect.
The parent compound, 5-acetamido-2-hydroxy benzoic acid (PS1), has been previously shown to induce central anti-nociceptive activity in the hot-plate test.[3] While the full quantitative data for PS2 and PS3 in the hot plate test from the primary comparative study is not available in a tabular format, the study indicates that the derivatives are potentially more active than the parent compound.[1][2]
Quantitative Data Summary
The following table summarizes the available quantitative data from the in-vivo analgesic tests.
| Compound | Test | Dose (mg/kg) | % Inhibition of Writhing | Latency Increase (Hot Plate) |
| PS1 (5-acetamido-2-hydroxy benzoic acid) | Writhing | 4.95 (ED50) | 50% | Reported central activity |
| PS2 (5-benzamidosalicylic acid) | Writhing & Hot Plate | - | Data not specified | Data not specified |
| PS3 (5-phenylacetamidosalicylic acid) | Writhing | 20 | 74% | Data not specified |
| 50 | 75% | |||
| Acetaminophen (Control) | Writhing | 125 (ED50) | 50% | - |
| Aspirin (Control) | Writhing | 67.5 (ED50) | 50% | - |
Note: The data for PS2 and the hot plate test for PS3 were not available in a quantitative tabular format in the reviewed literature.
Mechanism of Action: COX-2 Inhibition
The analgesic and anti-inflammatory effects of these 5-acetamido-2-hydroxy benzoic acid derivatives are attributed to their inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][2]
Signaling Pathway of COX-2 in Pain and Inflammation
References
A Head-to-Head Comparison of Delayed-Release Mesalazine and Sulfasalazine for the Treatment of Ulcerative Colitis
In the management of ulcerative colitis (UC), a chronic inflammatory bowel disease, clinicians and researchers frequently weigh the therapeutic benefits of delayed-release mesalazine against the long-established efficacy of sulfasalazine. This guide provides a comprehensive, data-driven comparison of these two cornerstone treatments, designed for researchers, scientists, and drug development professionals. We delve into their comparative efficacy in inducing and maintaining remission, their safety profiles, and the underlying mechanisms of action, supported by experimental data from key clinical trials.
Efficacy in Ulcerative Colitis Management
Clinical studies have demonstrated that delayed-release mesalazine and sulfasalazine are both effective in the treatment of mild to moderate ulcerative colitis. However, their performance can differ in terms of patient tolerance and side effect profiles.
Induction of Remission in Active Ulcerative Colitis
For patients experiencing a mild to moderate relapse of ulcerative colitis, high-dose mesalazine has shown greater improvement in rectal bleeding and sigmoidoscopic appearances compared to sulfasalazine.[1][2][3] In a 4-week double-blind trial, patients receiving 2.4 g/day of mesalazine experienced more significant improvements in these key indicators than those on 2 g/day of sulfasalazine.[1][2][3] However, another 8-week randomized, double-blind study found comparable remission rates between coated mesalazine (1.5 g/day ) and sulfasalazine (3.0 g/day ).[4] After eight weeks, clinical remission was achieved in 74% of patients taking coated mesalazine and 81% of those on sulfasalazine.[4]
Maintenance of Remission in Quiescent Ulcerative Colitis
In maintaining remission in patients with quiescent ulcerative colitis, delayed-release mesalazine has been found to be as effective as sulfasalazine. A 48-week trial involving 100 patients showed nearly identical relapse rates: 37.5% for mesalazine and 38.6% for sulfasalazine.[5][6] The mean time to relapse and the severity of relapse were also similar between the two groups, indicating comparable efficacy in long-term management.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data from comparative clinical trials of delayed-release mesalazine and sulfasalazine in the treatment of ulcerative colitis.
Table 1: Induction of Remission in Mild to Moderate Ulcerative Colitis Relapse (4-Week Study)
| Treatment Group | Dosage | Improvement in Rectal Bleeding (p-value) | Improvement in Sigmoidoscopic Appearances (p-value) | Treatment Failures | Withdrawals due to Side Effects |
| High-Dose Mesalazine | 2.4 g/day | < 0.05 | < 0.05 | 2 | 0 |
| Sulfasalazine | 2 g/day | Not specified | Not specified | 2 | 2 |
| Low-Dose Mesalazine | 800 mg/day | Not specified | Not specified | Not specified | Not specified |
Data sourced from a double-blind, double-dummy trial with 61 patients.[1][2][3]
Table 2: Induction of Clinical Remission in Active Mild to Moderate Ulcerative Colitis (8-Week Study)
| Treatment Group | Dosage | Remission Rate at 4 Weeks | Remission Rate at 8 Weeks | Endoscopic Remission at 8 Weeks |
| Coated Mesalazine | 1.5 g/day | 71% (50/70) | 74% (37/50) | 49% (20/41) |
| Sulfasalazine | 3.0 g/day | 66% (38/58) | 81% (35/43) | 47% (18/38) |
Data from a randomized, double-blind, parallel-group study involving 220 patients.[4]
Table 3: Maintenance of Remission in Quiescent Ulcerative Colitis (48-Week Study)
| Treatment Group | Relapse Rate at 48 Weeks (95% Confidence Interval) |
| Delayed-Release Mesalazine | 37.5% (24%-53%) |
| Enteric-Coated Sulfasalazine | 38.6% (24%-54%) |
Data from a randomized trial with 100 patients.[5][6]
Safety and Tolerability Profile
A significant differentiator between delayed-release mesalazine and sulfasalazine is their side effect profiles. Oral formulations of mesalazine are generally considered less toxic than sulfasalazine.[1][2][3] The adverse effects of sulfasalazine are largely attributed to its sulfapyridine moiety.[7]
Common side effects associated with sulfasalazine include headaches and upper gastrointestinal symptoms, which have been observed to improve to a greater extent in patients receiving mesalazine.[5][6] In one study, 24% of patients taking sulfasalazine reported adverse events, compared to 14% of those on coated mesalazine.[4] More serious, though less common, adverse reactions have also been reported. Pancreatitis and interstitial nephritis appear to be more common with mesalazine, while blood dyscrasias are reported more frequently with sulfasalazine, particularly in patients with rheumatoid arthritis.[8]
Table 4: Comparative Adverse Event Profile
| Adverse Event | Delayed-Release Mesalazine | Sulfasalazine |
| Common | ||
| Headaches | Less frequent | More frequent |
| Upper GI Symptoms | Less frequent | More frequent |
| Serious (Rare) | ||
| Interstitial Nephritis | Reported | Not reported for IBD |
| Pancreatitis | More frequent | Less frequent |
| Blood Dyscrasias | Less frequent | More frequent |
| Serious Skin Reactions | Not reported for IBD | Not reported for IBD |
| Hepatitis/Hepatic Failure | No significant difference | No significant difference |
Data compiled from post-marketing surveillance and comparative studies.[4][5][6][8]
Experimental Protocols
The following are summaries of the methodologies employed in key comparative clinical trials.
Study 1: Maintenance Treatment for Quiescent Ulcerative Colitis
-
Objective: To assess the safety and efficacy of delayed-release mesalazine versus enteric-coated sulfasalazine for maintaining remission in ulcerative colitis.
-
Study Design: A 48-week, randomized, controlled trial.
-
Patient Population: 100 patients with quiescent ulcerative colitis. Groups were matched for age, sex, and duration and extent of the disease.
-
Intervention: Patients were randomly assigned to receive either delayed-release mesalazine or an equivalent dose of enteric-coated sulfasalazine.
-
Primary Endpoint: Relapse rate at 48 weeks.
-
Secondary Endpoints: Mean time to relapse, cumulative relapse rate, and severity of relapse.[5][6]
Study 2: Treatment of Mild to Moderate Ulcerative Colitis Relapse
-
Objective: To compare the efficacy of sulfasalazine with low-dose and high-dose mesalazine in treating mild to moderate ulcerative colitis relapse.
-
Study Design: A 4-week, double-blind, double-dummy, randomized trial.
-
Patient Population: 61 patients (32 men, aged 20-78 years) with mild to moderate relapse. Groups were comparable for age, sex, extent of disease, and prior sulfasalazine intake.
-
Intervention: Patients were randomly allocated to one of three groups: sulfasalazine 2 g daily, mesalazine 800 mg daily, or mesalazine 2.4 g daily.
-
Endpoints: Improvement in stool frequency, rectal bleeding, and sigmoidoscopic and histological grades.[1][2][3]
Study 3: Active Mild to Moderate Ulcerative Colitis Treatment
-
Objective: To compare the safety and efficacy of a pH-dependent coated mesalazine preparation with sulfasalazine in patients with active mild to moderate ulcerative colitis.
-
Study Design: An 8-week, randomized, double-blind, parallel-group study.
-
Patient Population: 220 patients aged 18-70 with a clinical activity index ≥ 6 and an endoscopic index ≥ 4. Patients with hypersensitivity to salicylates or sulfonamides were excluded.
-
Intervention: Patients received either coated mesalazine (1.5 g daily) or sulfasalazine (3.0 g daily) for eight weeks.
-
Primary Endpoint: Clinical and endoscopic remission.[4]
Mechanism of Action and Signaling Pathways
Both mesalazine (5-aminosalicylic acid, 5-ASA) and sulfasalazine exert their anti-inflammatory effects through multiple mechanisms, although the precise pathways are not fully elucidated. Sulfasalazine is a prodrug that is cleaved by colonic bacteria into its active components: 5-ASA and sulfapyridine.[7] The 5-ASA component is believed to be the primary therapeutic moiety for ulcerative colitis.
The anti-inflammatory actions of 5-ASA are thought to be mediated through the inhibition of key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) signaling pathway and the production of prostaglandins and leukotrienes.
Signaling Pathways
Conclusion
Delayed-release mesalazine and sulfasalazine are both effective treatments for ulcerative colitis, with comparable efficacy in maintaining remission. For inducing remission in active disease, high-dose mesalazine may offer an advantage in improving certain clinical parameters. The primary distinction lies in their safety and tolerability profiles, with mesalazine generally being associated with fewer of the common side effects that can lead to treatment discontinuation with sulfasalazine. However, clinicians should be aware of the rare but serious adverse events associated with each medication. The choice of therapy should be individualized based on the patient's clinical presentation, disease severity, and tolerance to medication. Future research should continue to explore the long-term comparative effectiveness and safety of these agents and the development of novel 5-ASA formulations with improved targeted delivery and fewer side effects.
References
- 1. Comparison of delayed release 5 aminosalicylic acid (mesalazine) and sulphasalazine in the treatment of mild to moderate ulcerative colitis relapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coated mesalazine (5-aminosalicylic acid) versus sulphasalazine in the treatment of active ulcerative colitis: a randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Sulfasalazine? [synapse.patsnap.com]
- 4. Sulfasalazine inhibits activation of nuclear factor-kappaB in patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of delayed-release 5-aminosalicylic acid (mesalazine) and sulfasalazine as maintenance treatment for patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coated mesalazine (5-aminosalicylic acid) versus sulphasalazine in the treatment of active ulcerative colitis: a randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Integrated Analysis Reveals the Targets and Mechanisms in Immunosuppressive Effect of Mesalazine on Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the bioequivalence of generic and innovator formulations of 5-ASA derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioequivalence between generic and innovator formulations of 5-aminosalicylic acid (5-ASA) derivatives, including mesalamine, sulfasalazine, balsalazide, and olsalazine. The information presented herein is intended to support research, drug development, and clinical decision-making by summarizing key pharmacokinetic data, detailing experimental protocols for bioequivalence assessment, and visualizing the relevant biological pathways.
Executive Summary
The establishment of bioequivalence between generic and innovator drug products is a critical component of the drug approval process, ensuring that generic formulations exhibit a comparable rate and extent of absorption to the brand-name drug. For 5-ASA derivatives, which are primarily used in the treatment of inflammatory bowel disease (IBD), demonstrating bioequivalence is essential for therapeutic interchangeability. This guide synthesizes data from publicly available studies and regulatory guidelines to provide a comprehensive overview of the current landscape of bioequivalence for this important class of drugs.
In general, studies have demonstrated that generic 5-ASA derivatives meet the stringent criteria for bioequivalence set forth by regulatory agencies like the U.S. Food and Drug Administration (FDA). These criteria typically require the 90% confidence interval (CI) of the geometric mean ratio (GMR) of key pharmacokinetic parameters, such as maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC), to fall within the range of 80% to 125%.
Data Presentation: Pharmacokinetic Bioequivalence Parameters
The following tables summarize quantitative data from bioequivalence studies comparing generic and innovator formulations of various 5-ASA derivatives.
Table 1: Bioequivalence of Mesalamine Formulations (Test vs. Reference)
| Analyte | Condition | Pharmacokinetic Parameter | Test Formulation (Mean) | Reference Formulation (Mean) | Geometric Mean Ratio (90% CI) |
| Mesalamine | Fasting | Cmax (ng/mL) | 849.41 | 719.92 | 117.99% (108.38% - 128.46%) |
| AUC0-t (ng·h/mL) | 8711.94 | 7352.55 | 118.49% (109.81% - 127.86%) | ||
| AUC0-∞ (ng·h/mL) | 8728.24 | 7367.14 | 118.47% (109.80% - 127.84%) | ||
| N-Acetyl Mesalamine | Fasting | Cmax (ng/mL) | 1170.33 | 1118.30 | 104.65% (98.11% - 111.66%) |
| AUC0-t (ng·h/mL) | 30021.90 | 26136.86 | 114.86% (109.21% - 120.81%) | ||
| AUC0-∞ (ng·h/mL) | 30694.39 | 26429.16 | 116.14% (110.49% - 122.10%) |
Data from a study on 400 mg mesalamine tablets.[1][2]
Table 2: Bioequivalence of Balsalazide Disodium Capsules (Test vs. Reference)
| Analyte | Condition | Pharmacokinetic Parameter | Test Formulation (Mean) | Reference Formulation (Mean) | Ratio of Geometric Means (90% CI) |
| Balsalazide | Fasting | Cmax (ng/mL) | 449.96 | 501.40 | 83.65% - 96.27% |
| AUCt (ng·h/mL) | 1466.49 | 1461.85 | 94.23% - 106.80% | ||
| AUCinf (ng·h/mL) | 1568.65 | 1560.56 | 94.66% - 106.74% | ||
| 5-Aminosalicylic Acid | Fasting | Cmax (ng/mL) | 41.73 | 46.12 | 80.59% - 101.99% |
| AUCt (ng·h/mL) | 682.02 | 750.84 | 82.25% - 100.27% | ||
| AUCinf (ng·h/mL) | 868.96 | 954.06 | 82.63% - 100.08% | ||
| Balsalazide | Fed | Cmax (ng/mL) | 366.27 | 386.61 | 87.17% - 102.97% |
| AUCt (ng·h/mL) | 1586.55 | 1595.01 | 95.72% - 103.37% | ||
| AUCinf (ng·h/mL) | 1758.42 | 1761.23 | 96.14% - 103.68% | ||
| 5-Aminosalicylic Acid | Fed | Cmax (ng/mL) | 41.73 | 46.12 | 80.59% - 101.99% |
| AUCt (ng·h/mL) | 682.02 | 750.84 | 82.25% - 100.27% | ||
| AUCinf (ng·h/mL) | 868.96 | 954.06 | 82.63% - 100.08% |
Data from a comparative bioavailability study of 750 mg balsalazide disodium capsules.[3]
Table 3: Relative Bioavailability of Sulfasalazine Enteric-Coated Tablets (Test vs. Reference)
| Analyte | Pharmacokinetic Parameter | Relative Bioavailability of Test Preparation |
| Sulfasalazine (SASP) | AUC0→t | (108.8 ± 24.1)% |
| AUC0→∞ | (106.9 ± 23.4)% | |
| Sulfapyridine (SP) | AUC0→t | (105.0 ± 25.0)% |
| AUC0→∞ | (104.1 ± 25.0)% | |
| 5-Aminosalicylic Acid (5-ASA) | AUC0→t | (94.1 ± 22.0)% |
| AUC0→∞ | (93.6 ± 22.2)% |
Data from a bioequivalence study in healthy volunteers.[4]
Table 4: Pharmacokinetic Parameters of Olsalazine in Healthy Volunteers
| Dose | Analyte | Cmax | Tmax (hr) | Half-life (hr) |
| 1 g (oral, fasting) | Olsalazine | Low (1.6 to 6.2 µmol/L) | ~1 | ~0.9 |
| 5-ASA | Low (0 to 4.3 µmol/L) | 4 to 8 | - | |
| 10 mg (i.v.) | Olsalazine | - | - | ~0.93 |
Note: A direct generic vs. innovator bioequivalence study with Cmax and AUC ratios for olsalazine was not identified in the search. The data presented are from a pharmacokinetic study of the innovator product.[1][5]
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the assessment of bioequivalence for 5-ASA derivatives.
In Vivo Bioequivalence Study Protocol
1. Study Design:
-
Type: Randomized, open-label, two-treatment, two-period, crossover study.[1][2][4][6]
-
Subjects: Healthy adult male and non-pregnant, non-lactating female volunteers.[6][7] The number of subjects is determined based on statistical power calculations to detect a significant difference if one exists.
-
Phases: Two treatment periods separated by a washout period of at least 7 days to ensure complete elimination of the drug from the previous phase.[1][4]
-
Conditions: Studies are typically conducted under both fasting and fed conditions to assess the effect of food on drug absorption.[7] For fasting studies, subjects fast overnight for at least 10 hours before drug administration. For fed studies, a standardized high-fat, high-calorie meal is consumed before dosing.
2. Dosing and Administration:
-
A single oral dose of the test (generic) or reference (innovator) formulation is administered with a standardized volume of water. The dosage strength used is typically the highest strength available.[7]
3. Blood Sampling:
-
Serial blood samples are collected at predetermined time points before and after drug administration. A typical sampling schedule might be at 0 (pre-dose), 1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 12, 16, 24, 36, 48, 72, and 96 hours post-dose.[1]
-
Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.
4. Analytical Methodology (LC-MS/MS):
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation or liquid-liquid extraction to isolate the analytes of interest (e.g., mesalamine and its metabolite N-acetyl mesalamine).[8]
-
Chromatographic Separation: The extracted samples are injected into a liquid chromatography system equipped with a suitable column (e.g., C18). A mobile phase, often a mixture of an aqueous buffer and an organic solvent, is used to separate the parent drug and its metabolites.[8][9]
-
Mass Spectrometric Detection: A tandem mass spectrometer (MS/MS) is used for detection and quantification. The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for the specific analytes.[9][10]
-
Validation: The analytical method is fully validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.[8]
5. Pharmacokinetic and Statistical Analysis:
-
Pharmacokinetic parameters, including Cmax, AUC0-t (area under the curve from time zero to the last measurable concentration), and AUC0-∞ (area under the curve extrapolated to infinity), are calculated from the plasma concentration-time data using non-compartmental methods.
-
The data for Cmax and AUC are log-transformed before statistical analysis.
-
An analysis of variance (ANOVA) is performed to assess the effects of formulation, period, sequence, and subject.
-
The 90% confidence intervals for the geometric mean ratio of the test to reference product for Cmax and AUC are calculated. For bioequivalence to be concluded, these intervals must lie within the acceptance range of 80% to 125%.[1]
In Vitro Dissolution Testing Protocol
1. Apparatus:
-
USP Apparatus 2 (paddle method) is commonly used for tablets and capsules.[2]
2. Dissolution Media:
-
Testing is performed in multiple dissolution media with varying pH to simulate the conditions of the gastrointestinal tract.[2][11][12] A typical sequence includes:
3. Test Conditions:
-
Temperature: Maintained at 37 ± 0.5°C.[13]
-
Rotation Speed: Typically 50 or 100 rpm.[2]
-
Sampling: Aliquots of the dissolution medium are withdrawn at specified time intervals and analyzed for the concentration of the dissolved drug.
4. Data Analysis:
-
The cumulative percentage of drug dissolved is plotted against time to generate dissolution profiles.
-
The similarity of dissolution profiles between the test and reference products is assessed using a similarity factor (f2). An f2 value between 50 and 100 indicates similarity between the two profiles.
Mandatory Visualization
Signaling Pathway of 5-ASA Derivatives
The primary mechanism of action of 5-ASA involves the inhibition of inflammatory pathways within the colonic mucosa. This is achieved through multiple interactions, including the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins and leukotrienes. Furthermore, 5-ASA has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes. Conversely, 5-ASA can activate peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor with anti-inflammatory properties.
Caption: Mechanism of action of 5-ASA derivatives.
Experimental Workflow for In Vivo Bioequivalence Study
The following diagram illustrates the typical workflow for an in vivo bioequivalence study designed to compare a generic (test) and innovator (reference) drug formulation.
Caption: A typical crossover design for an in vivo bioequivalence study.
References
- 1. The pharmacokinetics of olsalazine sodium in healthy volunteers after a single i.v. dose and after oral doses with and without food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. apotex.com [apotex.com]
- 4. Study on bioequivalence of sulfasalazine enteric-coated tablet in healthy volunteers [yxsj.smmu.edu.cn]
- 5. go.drugbank.com [go.drugbank.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ejbps.com [ejbps.com]
- 10. Development and validation of an LC-MS/MS method for the determination of mesalazine in beagle dog plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dissolution of Commercially Available Mesalamine Formulations at Various pH Levels | springermedizin.de [springermedizin.de]
- 12. Dissolution of Commercially Available Mesalamine Formulations at Various pH Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro controlled release of colon targeted mesalamine from compritol ATO 888 based matrix tablets using factorial design - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(acetyloxy)-5-aminobenzoic Acid: A Step-by-Step Guide
For researchers and scientists in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of Benzoic acid, 2-(acetyloxy)-5-amino-, also known as 5-acetylaminosalicylic acid. Adherence to these protocols is essential to minimize risks and ensure compliance with safety regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle the chemical in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or vapors.[1][2]
In case of a spill:
-
Dampen the spilled solid material with water to prevent dust formation.[3]
-
Carefully transfer the dampened material into a suitable, labeled container for hazardous waste.
-
Use absorbent paper dampened with water to clean up any remaining residue.
-
Seal the contaminated clothing and absorbent paper in a vapor-tight plastic bag for disposal.[3]
-
Wash the contaminated area with a soap and water solution.[3]
Step-by-Step Disposal Procedure
The primary principle for the disposal of 2-(acetyloxy)-5-aminobenzoic acid is to treat it as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.[2][4][5]
Step 1: Waste Identification and Segregation
-
Identify: Clearly label the waste container as "Hazardous Waste: 2-(acetyloxy)-5-aminobenzoic acid".
-
Segregate: This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[2] Store the waste container separately from these materials to prevent violent reactions or the emission of flammable or poisonous gases.[6]
Step 2: Containerization
-
Choose a Compatible Container: Use a clean, dry, and chemically resistant container with a secure screw-top cap.[6] Plastic containers are often preferred for storing chemical waste.[4]
-
Headroom: Do not fill the container to the brim. Leave at least one inch of headroom to allow for expansion.[6]
-
Secure Sealing: Keep the container tightly closed except when adding waste.[4][6]
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][6] This area must be at or near the point of waste generation.[4]
-
Inspections: Conduct weekly inspections of the SAA to check for any leaks or container deterioration.[6]
-
Time and Volume Limits: Partially filled containers can remain in the SAA for up to one year.[6] However, once a container is full, it must be removed from the SAA within three days.[6]
Step 4: Arrange for Professional Disposal
-
Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[4]
-
Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.
Quantitative Data Summary
| Parameter | Guideline | Source |
| pH for Drain Disposal (Not Recommended for this chemical) | Between 5.5 and 10.5 | [5] |
| Maximum Daily Drain Disposal (Not Recommended) | A few hundred grams or milliliters | [5] |
| Container Headroom | At least 1 inch | [6] |
| SAA Storage Time (Partially Filled) | Up to 1 year | [6] |
| Removal from SAA (Full Container) | Within 3 days | [6] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2-(acetyloxy)-5-aminobenzoic acid.
Caption: Disposal workflow for 2-(acetyloxy)-5-aminobenzoic acid.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. 5-AMINOSALICYLIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Logistics for Handling Benzoic Acid, 2-(acetyloxy)-5-amino-
This guide provides crucial safety protocols, operational procedures, and disposal plans for Benzoic acid, 2-(acetyloxy)-5-amino- (CAS No. 99450-52-9), a derivative of salicylic acid.[1] Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following guidance is synthesized from safety data for structurally related chemicals, including Benzoic Acid, 5-Aminosalicylic Acid (5-ASA), and Salicylic Acid.[1][2][3] It is imperative to treat this compound as potentially hazardous until more comprehensive data is available.[4]
Hazard Identification and Personal Protective Equipment (PPE)
Based on its structural relatives, Benzoic acid, 2-(acetyloxy)-5-amino- should be handled as a compound that can cause skin, eye, and respiratory irritation.[5][6] It may also cause sensitization upon skin contact or inhalation.[7][8] Therefore, strict adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[9] | Protects against dust particles and splashes, preventing serious eye irritation or damage.[10] Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2][7][8] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Provides a barrier against skin contact, which can cause irritation or potential allergic reactions.[6][11] Contaminated gloves should be disposed of immediately.[12] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 dust mask). | Required when handling the powder outside of a chemical fume hood or when dust generation is likely, to prevent respiratory tract irritation.[7][13] |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Prevents accidental skin exposure to the chemical.[14][15] An acid-resistant apron is recommended for handling larger quantities.[14] |
Operational Plan: Handling and Solution Preparation
All handling of this chemical, especially in its powdered form, should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure and aerosol generation.[7][11][14]
Step-by-Step Protocol for Weighing and Preparing a Solution:
-
Preparation: Before handling, ensure the work area (chemical fume hood) is clean and uncluttered. Confirm that an eyewash station and safety shower are accessible.[8]
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Weighing:
-
Tare a clean, appropriate weighing container on an analytical balance.
-
Carefully scoop the desired amount of Benzoic acid, 2-(acetyloxy)-5-amino- into the container, minimizing dust creation.
-
Close the main chemical container securely after dispensing.
-
-
Dissolving:
-
Place a stir bar in a clean, labeled beaker or flask of appropriate size.
-
Add the desired solvent to the vessel. 5-Aminosalicylic acid, a related compound, is soluble in DMSO and dimethylformamide.[4]
-
Slowly add the weighed chemical powder to the solvent while stirring to facilitate dissolution.
-
If necessary, continue stirring until the solid is fully dissolved.
-
-
Post-Handling:
-
Clean any spills on the balance or work surface immediately using appropriate methods.
-
Decontaminate the work area thoroughly.
-
Remove and properly dispose of gloves and any other contaminated disposable PPE.
-
Wash hands thoroughly with soap and water after the procedure is complete.[5]
-
Logical Workflow for Handling and Disposal
Caption: Logical workflow from preparation to disposal.
Disposal Plan
Chemical waste must be handled and disposed of according to local, state, and federal regulations.[16] Never dispose of this chemical down the drain without neutralization and explicit permission from your institution's environmental health and safety (EHS) office.[7]
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Solid Waste: Collect unused solid chemical and any materials heavily contaminated (e.g., weighing paper, spill cleanup materials) in a designated, sealed, and clearly labeled hazardous waste container.[12][17]
-
Liquid Waste: Collect aqueous solutions containing the chemical in a separate, labeled hazardous waste container for liquids. Do not mix with incompatible wastes.[15]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable items in a designated solid waste stream for hazardous materials.[15]
-
-
Neutralization of Dilute Aqueous Waste (if permitted):
-
This procedure should only be performed if approved by your EHS office.
-
Work in a fume hood and wear appropriate PPE.
-
Slowly add a dilute basic solution, such as sodium bicarbonate (baking soda), to the acidic aqueous waste while stirring.[18]
-
Monitor the pH using indicator strips.
-
Continue adding the base until the pH is between 6.0 and 8.0.[18]
-
This neutralized solution must still be disposed of through the designated hazardous chemical waste stream unless otherwise directed by EHS.
-
-
Final Disposal:
-
Store all waste containers in a designated satellite accumulation area.
-
Arrange for pickup and disposal by a certified hazardous waste management service, following your institution's protocols.
-
References
- 1. Page loading... [guidechem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. chemos.de [chemos.de]
- 6. redox.com [redox.com]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. tsapps.nist.gov [tsapps.nist.gov]
- 11. mccormick.northwestern.edu [mccormick.northwestern.edu]
- 12. geneseo.edu [geneseo.edu]
- 13. 5-Aminosalicylic Acid | C7H7NO3 | CID 4075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 15. capitalresin.com [capitalresin.com]
- 16. laballey.com [laballey.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
